Product packaging for Norbenzphetamine(Cat. No.:CAS No. 1085-42-3)

Norbenzphetamine

カタログ番号: B092178
CAS番号: 1085-42-3
分子量: 225.33 g/mol
InChIキー: JLCDKDGHTWGGQM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Norbenzphetamine (CAS 1085-42-3) is a primary amine metabolite resulting from the N-demethylation of the anorectic agent benzphetamine . This biotransformation is primarily catalyzed by the cytochrome P450 enzyme CYP2B4, making this compound a relevant marker for studying the metabolic pathways and pharmacokinetics of benzphetamine and related compounds . As a key metabolite, this compound holds significant value in forensic toxicology, pharmacological research, and drug metabolism studies, where it aids in understanding the disposition and breakdown of its parent drug. Researchers utilize this compound as a reference standard in analytical methods, including liquid chromatography-mass spectrometry (LC-MS), to identify and quantify exposure in experimental models. The study of its formation and clearance is crucial for interpreting drug-drug interactions and the enzymatic activity of CYP2B isoforms. This product is intended for research and analytical applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N B092178 Norbenzphetamine CAS No. 1085-42-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-benzyl-1-phenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCDKDGHTWGGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910755
Record name 1-Phenyl-2-(benzylamino)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1085-42-3, 57378-23-1
Record name Benzylamphetamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1085-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norbenzphetamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001085423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylamphetamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057378231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-(benzylamino)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl(1-phenylpropan-2-yl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYLAMPHETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OV1CK7BED
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Primary Mechanism of Action of Norbenzphetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbenzphetamine, the principal active metabolite of the sympathomimetic amine benzphetamine, exerts its pharmacological effects through a complex interplay with monoamine neurotransmitter systems. This technical guide delineates the primary mechanism of action of this compound, focusing on its interactions with key molecular targets involved in catecholamine signaling. Drawing parallels from its parent compound and primary metabolites, d-amphetamine and d-methamphetamine, this document provides a comprehensive overview of its presumed activity as a monoamine transporter inhibitor and vesicular monoamine transporter 2 (VMAT2) modulator. Detailed experimental protocols for assays crucial to characterizing these interactions are provided, alongside quantitative data for structurally and pharmacologically similar compounds to serve as a reference for future research.

Introduction

This compound is an amphetamine-class compound that functions as a central nervous system stimulant and anorectic. Its mechanism of action is largely attributed to its ability to increase the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft. This is achieved through a dual mechanism: the inhibition of reuptake via the dopamine transporter (DAT) and the norepinephrine transporter (NET), and the disruption of vesicular storage of these neurotransmitters by interacting with VMAT2. While specific quantitative data for this compound is limited in publicly available literature, its pharmacological profile can be inferred from its structural analogues, benzphetamine, d-amphetamine, and d-methamphetamine.

Molecular Targets and Mechanism of Action

The primary mechanism of action of this compound is centered on its ability to modulate the function of monoamine transporters, leading to a significant increase in synaptic dopamine and norepinephrine.

Monoamine Transporters: DAT and NET

This compound is presumed to be a potent inhibitor of both DAT and NET. By binding to these transporters, it blocks the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic receptors.

Vesicular Monoamine Transporter 2 (VMAT2)

In addition to inhibiting plasma membrane transporters, amphetamine analogues like this compound interact with VMAT2, a transporter located on the membrane of synaptic vesicles. This compound is thought to be a substrate for VMAT2, leading to its accumulation within the vesicle and a subsequent disruption of the vesicular pH gradient. This disruption causes a release of stored dopamine and norepinephrine from the vesicles into the cytoplasm of the presynaptic neuron. The increased cytoplasmic concentration of these neurotransmitters then leads to their efflux into the synaptic cleft through a process known as reverse transport, mediated by DAT and NET.

Adrenergic Receptors

This compound's sympathomimetic effects are also mediated by its interaction with adrenergic receptors. It is proposed to act as an agonist at alpha-1A and alpha-2A adrenergic receptors, contributing to its effects on appetite and cardiovascular function.

Quantitative Data for Related Compounds

Due to the limited availability of specific binding affinity (Ki) and inhibitory concentration (IC50) data for this compound, the following tables summarize the available data for its parent compound, benzphetamine, and its primary metabolites, d-amphetamine and d-methamphetamine. This information provides a valuable reference for estimating the potential potency of this compound at its key molecular targets.

Table 1: Monoamine Transporter Inhibition Data for Compounds Related to this compound

CompoundTransporterAssay TypeValue (nM)
d-Amphetamine hDATIC5038.8
hNETIC507.4
hSERTIC501856
d-Methamphetamine hDATIC50113
hNETIC5024.6
hSERTIC502341

Data sourced from publicly available pharmacological studies.

Table 2: Vesicular Monoamine Transporter 2 (VMAT2) Interaction Data

CompoundAssay TypeValue (µM)
d-Amphetamine Ki~2
d-Methamphetamine Ki~1.2

Data represents approximate values from various studies.

Table 3: Adrenergic Receptor Binding Affinity for d-Amphetamine

Receptor SubtypeAssay TypeValue (Ki in nM)
Alpha-1A Binding>10,000
Alpha-2A Binding>10,000

Note: While d-amphetamine has low direct binding affinity, its effects are mediated by increasing synaptic norepinephrine which then acts on these receptors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflows for key experimental protocols used to characterize its mechanism of action.

Norbenzphetamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition NET Norepinephrine Transporter (NET) This compound->NET Inhibition Vesicle Synaptic Vesicle This compound->Vesicle Enters Vesicle via VMAT2 Dopamine_synapse Dopamine DAT->Dopamine_synapse Increased Extracellular Dopamine Norepinephrine_synapse Norepinephrine NET->Norepinephrine_synapse Increased Extracellular Norepinephrine VMAT2 VMAT2 Dopamine_vesicle Vesicular Dopamine VMAT2->Dopamine_vesicle Disrupts Storage Norepinephrine_vesicle Vesicular Norepinephrine VMAT2->Norepinephrine_vesicle Disrupts Storage Dopamine_cyto Cytoplasmic Dopamine Dopamine_cyto->DAT Reverse Transport Norepinephrine_cyto Cytoplasmic Norepinephrine Norepinephrine_cyto->NET Reverse Transport Dopamine_vesicle->Dopamine_cyto Release Norepinephrine_vesicle->Norepinephrine_cyto Release Dopamine_Receptor Dopamine Receptors Dopamine_synapse->Dopamine_Receptor Binding Adrenergic_Receptor Adrenergic Receptors Norepinephrine_synapse->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction & Physiological Effect Dopamine_Receptor->Signal_Transduction Adrenergic_Receptor->Signal_Transduction

Caption: Proposed mechanism of action of this compound.

Radioligand_Binding_Assay start Start: Prepare cell membranes expressing target receptor incubate Incubate membranes with radioligand and varying concentrations of This compound (competitor) start->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze end End: Determine binding affinity analyze->end

Caption: Workflow for a radioligand binding assay.

Neurotransmitter_Uptake_Assay start Start: Culture cells expressing DAT or NET preincubate Pre-incubate cells with varying concentrations of this compound start->preincubate add_substrate Add radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) preincubate->add_substrate incubate Incubate for a defined time to allow for uptake add_substrate->incubate wash Wash cells to remove extracellular substrate incubate->wash lyse Lyse cells to release intracellular contents wash->lyse quantify Quantify intracellular radioactivity lyse->quantify analyze Analyze data to determine IC50 value quantify->analyze end End: Determine uptake inhibition analyze->end

Caption: Workflow for a neurotransmitter uptake assay.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of this compound for alpha-1A and alpha-2A adrenergic receptors.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human alpha-1A or alpha-2A adrenergic receptor.

  • Radioligand: [3H]Prazosin for alpha-1A or [3H]Rauwolscine for alpha-2A.

  • Non-specific binding control: Phentolamine.

  • Test compound: this compound.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, and either this compound, buffer (for total binding), or phentolamine (for non-specific binding).

  • Add the radioligand to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay for DAT and NET

Objective: To determine the potency (IC50) of this compound to inhibit dopamine and norepinephrine uptake by their respective transporters.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing either human DAT or NET.

  • Radiolabeled substrate: [3H]Dopamine for DAT or [3H]Norepinephrine for NET.

  • Uptake buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • Test compound: this compound.

  • Non-specific uptake control: Cocaine (for DAT) or Desipramine (for NET).

  • 96-well cell culture plates.

  • Scintillation fluid and counter.

Procedure:

  • Plate the HEK293-hDAT or HEK293-hNET cells in 96-well plates and grow to confluence.

  • On the day of the assay, wash the cells with uptake buffer.

  • Pre-incubate the cells with varying concentrations of this compound or the non-specific uptake control for 10-20 minutes at 37°C.

  • Initiate the uptake by adding the radiolabeled substrate to each well.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold uptake buffer.

  • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Transfer the cell lysates to scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Calculate the percentage of inhibition of specific uptake at each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound's primary mechanism of action is consistent with that of other amphetamine-class compounds, involving the potent inhibition of dopamine and norepinephrine transporters and the disruption of vesicular monoamine storage via VMAT2. This dual action leads to a significant elevation of synaptic catecholamine levels, underpinning its stimulant and anorectic properties. While direct quantitative pharmacological data for this compound remains to be fully elucidated, the data from its parent compound and primary metabolites provide a strong foundation for understanding its molecular interactions. The detailed experimental protocols provided herein offer a standardized approach for the future characterization of this compound and novel compounds with similar pharmacological profiles. Further research is warranted to precisely quantify the binding affinities and inhibitory potencies of this compound at its various molecular targets to fully comprehend its therapeutic and potential adverse effects.

The Role of Norbenzphetamine as a Metabolite of Benzphetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of norbenzphetamine's role as a primary metabolite of the sympathomimetic amine, benzphetamine. Benzphetamine undergoes extensive hepatic metabolism, primarily through N-demethylation and N-debenzylation, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2B6 and CYP2C isoforms. This process yields several active metabolites, including this compound, amphetamine, and methamphetamine. This guide will detail the metabolic pathways, enzymatic processes, and analytical methodologies for the detection and quantification of this compound. Furthermore, it will explore the pharmacological activities and potential signaling pathways associated with this compound, in the context of the overall effects of benzphetamine.

Introduction

Benzphetamine is a sympathomimetic amine with anorectic effects, prescribed for the short-term management of exogenous obesity.[1] Its pharmacological activity is not solely attributable to the parent compound but also to its active metabolites.[2][3] The biotransformation of benzphetamine is a critical aspect of its pharmacokinetic and pharmacodynamic profile. This guide focuses on this compound, a direct N-demethylation product of benzphetamine, providing a comprehensive overview for researchers in drug metabolism and development.

Metabolic Pathway of Benzphetamine to this compound

The primary metabolic pathway leading to the formation of this compound from benzphetamine is N-demethylation . This reaction is catalyzed by the cytochrome P450 mixed-function oxidase system in the liver.[3][4]

Key Enzymes Involved:

  • Cytochrome P450 2B6 (CYP2B6): Studies have identified CYP2B6 as a key enzyme responsible for the N-demethylation of benzphetamine.[5]

  • Cytochrome P450 2C (CYP2C) Isoforms: Evidence also suggests the involvement of the CYP2C subfamily in benzphetamine metabolism.

The metabolic conversion can be visualized as follows:

Benzphetamine Benzphetamine This compound This compound Benzphetamine->this compound N-demethylation (CYP2B6, CYP2C) Other_Metabolites Amphetamine, Methamphetamine, etc. Benzphetamine->Other_Metabolites N-debenzylation & Other Pathways

Metabolic Pathway of Benzphetamine

Quantitative Analysis of this compound Formation

Quantitative data on the specific conversion rates and pharmacokinetic parameters of this compound are limited in publicly available literature. Most studies focus on the detection of the more prominent and pharmacologically active metabolites, amphetamine and methamphetamine. However, some data on the urinary excretion of benzphetamine metabolites provides indirect evidence of N-demethylation.

ParameterValueSpeciesReference
Total Metabolite Excretion (in 3 days) 30-44% of doseHuman[2]
Urinary Metabolites Detected This compound, Amphetamine, Methamphetamine, p-hydroxybenzphetamine, p-hydroxy-N-benzylamphetamineRat, Human[2][6]
Benzphetamine N-demethylase Activity (Veal Calves) Moderately higher than in beef cattleBovine[7]
Benzphetamine N-demethylase Activity (Beef Cattle) Lower than in veal calvesBovine[7]

Note: The table above summarizes available data. There is a clear need for further research to quantify the specific contribution of the this compound pathway to the overall metabolism of benzphetamine in humans.

Experimental Protocols for Detection and Quantification

The analysis of benzphetamine and its metabolites, including this compound, is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used method for the detection of amphetamine-type substances.

Sample Preparation (Urine):

  • Hydrolysis: Urine samples are often hydrolyzed with β-glucuronidase to cleave glucuronide conjugates.[8]

  • Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE column (e.g., Bond Elut Certify) to isolate the analytes.

  • Elution: The analytes are eluted from the SPE column using an appropriate solvent mixture.

  • Derivatization: The extract is often derivatized (e.g., with pentafluoropropionic anhydride) to improve the chromatographic properties and sensitivity of the analytes.

  • Reconstitution: The derivatized sample is evaporated to dryness and reconstituted in a suitable solvent for injection into the GC-MS system.

GC-MS Parameters (General):

  • Column: A non-polar capillary column (e.g., HP-1MS) is typically used.

  • Injector and Interface Temperatures: Maintained at high temperatures (e.g., 260°C and 280°C, respectively) to ensure volatilization.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Ionization Mode: Electron Impact (EI) is standard.

  • Detection Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine_Sample Urine_Sample Hydrolysis Hydrolysis Urine_Sample->Hydrolysis SPE SPE Hydrolysis->SPE Elution Elution SPE->Elution Derivatization Derivatization Elution->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution Injection Injection Reconstitution->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection

GC-MS Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is increasingly used for the analysis of drugs and their metabolites in biological matrices.

Sample Preparation (Plasma):

  • Protein Precipitation: A simple and rapid method where a precipitating agent (e.g., acetonitrile) is added to the plasma sample to remove proteins.

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Injection: The clear supernatant is directly injected into the LC-MS/MS system.

LC-MS/MS Parameters (General):

  • Column: A reverse-phase column (e.g., C18) is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for these analytes.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis Plasma_Sample Plasma_Sample Protein_Precipitation Protein_Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Injection Injection Centrifugation->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization MS_MS_Detection MS_MS_Detection Ionization->MS_MS_Detection

LC-MS/MS Experimental Workflow

Pharmacological Activity and Signaling Pathways of this compound

Specific data on the pharmacological activity and receptor binding profile of this compound are scarce in the scientific literature. However, as a sympathomimetic amine structurally related to amphetamine, it is presumed to exert its effects through interaction with the monoamine neurotransmitter systems.

Presumed Mechanism of Action:

Sympathomimetic amines, including the metabolites of benzphetamine, are known to act as central nervous system (CNS) stimulants.[9][10] Their primary mechanism involves increasing the synaptic concentrations of catecholamines, such as dopamine and norepinephrine .[11][12] This is achieved through several potential mechanisms:

  • Release of Neurotransmitters: Promoting the release of dopamine and norepinephrine from presynaptic nerve terminals.

  • Inhibition of Reuptake: Blocking the reuptake of these neurotransmitters from the synaptic cleft by inhibiting their respective transporters (DAT and NET).[12]

The interaction with these neurotransmitter systems leads to the characteristic CNS stimulant effects, including increased alertness, reduced appetite, and potential for mood elevation.[9]

Signaling Pathways:

The downstream signaling pathways activated by elevated levels of dopamine and norepinephrine are complex and involve various G-protein coupled receptors (GPCRs).

  • Adrenergic Receptors: Norepinephrine acts on both α- and β-adrenergic receptors. Activation of these receptors can lead to a cascade of intracellular events, including the modulation of adenylyl cyclase activity and intracellular calcium levels.[13][14]

  • Dopamine Receptors: Dopamine receptors are also GPCRs that can either stimulate or inhibit adenylyl cyclase, depending on the receptor subtype.

This compound This compound DAT_NET Dopamine/Norepinephrine Transporters (DAT/NET) This compound->DAT_NET Inhibits Reuptake DA_NE_Vesicles Dopamine/Norepinephrine Vesicles This compound->DA_NE_Vesicles Promotes Release Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft DA_NE_Receptors Dopamine/Norepinephrine Receptors Synaptic_Cleft->DA_NE_Receptors Binds Postsynaptic_Neuron Postsynaptic Neuron DA_NE_Vesicles->Synaptic_Cleft Release Signaling_Cascade Downstream Signaling Cascade DA_NE_Receptors->Signaling_Cascade CNS_Stimulation CNS Stimulation (e.g., Anorexia) Signaling_Cascade->CNS_Stimulation

References

An In-depth Technical Guide to the Psychoactive Properties of Norbenzphetamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbenzphetamine, a primary metabolite of the Schedule III anorectic agent Benzphetamine, is a psychoactive compound with a pharmacological profile anticipated to be similar to that of amphetamine-class stimulants. This technical guide synthesizes the available information on this compound and its parent compound, Benzphetamine, to provide a comprehensive overview of its expected psychoactive properties, mechanism of action, and potential effects on the central nervous system. Due to a notable lack of direct research on this compound, this document extrapolates from the known pharmacology of Benzphetamine and its other major metabolites, d-amphetamine and d-methamphetamine, to inform future research directions. Detailed experimental protocols for the comprehensive investigation of this compound's psychoactive characteristics are provided, along with visualizations of its metabolic pathway and proposed signaling mechanisms.

Introduction

Benzphetamine is a sympathomimetic amine that is chemically and pharmacologically related to amphetamines.[1][2] It functions as a central nervous system (CNS) stimulant and has been used as a short-term adjunct in weight management regimens.[2] The primary mechanism of action for Benzphetamine and related compounds is understood to involve the release of norepinephrine and dopamine from presynaptic nerve terminals, thereby increasing their concentration in the synaptic cleft.[3][4] Benzphetamine is extensively metabolized in the body, with its primary metabolites including this compound, d-amphetamine, and d-methamphetamine.[3] The psychoactive effects of Benzphetamine are likely a composite of the parent drug and its active metabolites. While the pharmacology of d-amphetamine and d-methamphetamine is well-documented, this compound remains largely uncharacterized. This guide aims to consolidate the existing, albeit limited, knowledge of this compound and provide a framework for its systematic investigation.

Predicted Pharmacological Profile of this compound

Given its structural similarity to amphetamine and its role as a metabolite of Benzphetamine, this compound is predicted to act as a psychostimulant. Its primary mechanism of action is likely to involve the monoamine transporters for dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT).

Table 1: Predicted Receptor and Transporter Interactions of this compound

TargetPredicted ActivityRationale
Dopamine Transporter (DAT)Reuptake Inhibitor / ReleaserStructural analog of amphetamine, a known DAT substrate and releaser.
Norepinephrine Transporter (NET)Reuptake Inhibitor / ReleaserCommon activity for phenethylamine derivatives.
Serotonin Transporter (SERT)Weak Reuptake Inhibitor / ReleaserGenerally lower affinity for this transporter among amphetamine-class compounds.
Vesicular Monoamine Transporter 2 (VMAT2)Potential InhibitorA common mechanism for amphetamine-like releasing agents.[3]
Trace Amine-Associated Receptor 1 (TAAR1)Potential AgonistTAAR1 is a key receptor for amphetamine and its analogs.
Alpha-Adrenergic ReceptorsPotential AgonistCommon for sympathomimetic amines.
Beta-Adrenergic ReceptorsPotential AgonistCommon for sympathomimetic amines.

Metabolism of Benzphetamine to this compound

This compound is formed through the N-debenzylation of Benzphetamine, a reaction likely catalyzed by cytochrome P450 enzymes in the liver.

Metabolic Pathway of Benzphetamine Benzphetamine Benzphetamine This compound This compound Benzphetamine->this compound N-debenzylation (CYP450) d_Methamphetamine d-Methamphetamine Benzphetamine->d_Methamphetamine N-demethylation d_Amphetamine d-Amphetamine d_Methamphetamine->d_Amphetamine N-demethylation

Caption: Metabolic conversion of Benzphetamine.

Experimental Protocols for Characterizing this compound

In Vitro Assays

These assays are crucial for determining the binding affinity of this compound to monoamine transporters and various CNS receptors.

Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

  • Preparation of Synaptosomes:

    • Homogenize fresh or frozen rodent striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

    • Resuspend the final pellet in an appropriate assay buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the synaptosomal preparation (typically 50-100 µg of protein), a radioligand specific for DAT (e.g., [³H]WIN 35,428), and varying concentrations of this compound.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

These functional assays assess the ability of this compound to inhibit neurotransmitter reuptake and/or stimulate their release.

Protocol: Synaptosomal [³H]Dopamine Uptake Assay

  • Synaptosome Preparation: Prepare synaptosomes from rodent striatum as described in the radioligand binding assay protocol.

  • Uptake Assay:

    • Pre-incubate synaptosomes with varying concentrations of this compound or vehicle control in a physiological buffer at 37°C.

    • Initiate the uptake reaction by adding a low concentration of [³H]dopamine.

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes).

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the accumulated radioactivity in the synaptosomes using a scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ value for the inhibition of [³H]dopamine uptake.

Protocol: Neurotransmitter Release Assay

  • Synaptosome Preparation and Loading:

    • Prepare synaptosomes as previously described.

    • Load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine) by incubating them in a buffer containing the radiotracer.

    • Wash the synaptosomes to remove excess extracellular radiolabel.

  • Release Assay:

    • Aliquot the loaded synaptosomes and expose them to varying concentrations of this compound or a vehicle control.

    • After a set incubation period, separate the synaptosomes from the supernatant by centrifugation or filtration.

    • Measure the amount of radioactivity released into the supernatant and the amount remaining in the synaptosomes.

  • Data Analysis:

    • Calculate the percentage of total radioactivity released for each concentration of this compound.

    • Determine the EC₅₀ value (the concentration of this compound that elicits 50% of the maximal release).

In Vivo Behavioral Assays

These assays are essential for determining the psychoactive effects of this compound in whole organisms.

This assay measures the stimulant or depressant effects of a compound on spontaneous movement.

Protocol: Rodent Locomotor Activity Test

  • Apparatus: Use automated locomotor activity chambers equipped with infrared beams to detect movement.

  • Habituation: Acclimate the animals (e.g., mice or rats) to the testing room and the activity chambers for a period before the test day to reduce novelty-induced hyperactivity.

  • Procedure:

    • On the test day, administer this compound (at various doses) or a vehicle control to different groups of animals.

    • Immediately place each animal into a locomotor activity chamber.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.

    • Compare the total locomotor activity between the different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

This paradigm assesses the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.

Protocol: Amphetamine Drug Discrimination in Rats

  • Apparatus: Use standard operant conditioning chambers equipped with two levers and a food reward dispenser.

  • Training:

    • Train rats to press one lever for a food reward after being administered a known psychostimulant (e.g., d-amphetamine) and the other lever for the same reward after a vehicle injection.

    • Continue training until the rats reliably press the correct lever based on the drug state.

  • Testing:

    • Once the discrimination is learned, administer various doses of this compound to the trained rats.

    • Record which lever the rats predominantly press.

  • Data Analysis:

    • Calculate the percentage of responses on the d-amphetamine-appropriate lever for each dose of this compound.

    • A dose-dependent increase in responding on the d-amphetamine-appropriate lever indicates that this compound produces subjective effects similar to d-amphetamine.

Proposed Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Reuptake VMAT2 VMAT2 This compound->VMAT2 Inhibits Uptake into Vesicles Dopamine_cytosol Cytosolic Dopamine This compound->Dopamine_cytosol Promotes Efflux Dopamine_vesicle Dopamine Vesicles Dopamine_vesicle->Dopamine_cytosol Leakage Dopamine_synapse Synaptic Dopamine Dopamine_cytosol->Dopamine_synapse Reverse Transport via DAT Dopamine_Receptors Dopamine Receptors Dopamine_synapse->Dopamine_Receptors Binds Postsynaptic_Effect Postsynaptic Signaling Dopamine_Receptors->Postsynaptic_Effect Activates

Caption: Proposed mechanism of this compound at the dopamine synapse.

Experimental Workflow for this compound Characterization start Synthesis and Purification of this compound in_vitro In Vitro Characterization start->in_vitro binding_assays Radioligand Binding Assays (DAT, NET, SERT) in_vitro->binding_assays functional_assays Neurotransmitter Uptake/Release Assays in_vitro->functional_assays in_vivo In Vivo Behavioral Assessment in_vitro->in_vivo data_analysis Data Analysis and Interpretation binding_assays->data_analysis functional_assays->data_analysis locomotor Locomotor Activity Studies in_vivo->locomotor drug_discrim Drug Discrimination Studies in_vivo->drug_discrim locomotor->data_analysis drug_discrim->data_analysis conclusion Comprehensive Psychoactive Profile data_analysis->conclusion

Caption: A systematic workflow for investigating this compound.

Conclusion

This compound is a structurally significant metabolite of Benzphetamine that warrants a thorough pharmacological investigation to fully understand the psychoactive profile of its parent compound. While direct experimental data on this compound is currently scarce, its chemical structure strongly suggests activity as a psychostimulant, likely mediated by interactions with monoamine transporters. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically characterize the binding affinities, functional activities, and behavioral effects of this compound. Such research is essential for a complete understanding of the pharmacology of Benzphetamine and for the broader field of psychostimulant research. Future studies should focus on obtaining empirical data for the predicted activities outlined in this whitepaper to move beyond inference and establish a concrete pharmacological profile for this compound.

References

An In-Depth Technical Guide on the Chemical Structure and Stereochemistry of Norbenzphetamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbenzphetamine, chemically known as N-benzyl-1-phenylpropan-2-amine, is a chiral secondary amine and a primary metabolite of the anorectic drug Benzphetamine. Its structure, featuring a single stereocenter, gives rise to two distinct enantiomers, (R)- and (S)-Norbenzphetamine, which may exhibit different pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its physicochemical properties, stereoisomers, and relevant experimental methodologies for its synthesis and chiral separation. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, forensic analysis, and the development of related pharmaceutical compounds.

Chemical Structure and Properties

This compound is a substituted amphetamine derivative characterized by a benzyl group attached to the nitrogen atom of the 1-phenylpropan-2-amine backbone.

Chemical Identity
PropertyValue
IUPAC Name N-benzyl-1-phenylpropan-2-amine
Synonyms N-Benzyl-α-methylphenethylamine, Desmethylbenzphetamine
Chemical Formula C₁₆H₁₉N
Molecular Weight 225.33 g/mol
CAS Number 1085-42-3
SMILES Notation CC(CC1=CC=CC=C1)NCC2=CC=CC=C2
Physicochemical Properties (Predicted)

Quantitative data on the experimentally determined physicochemical properties of this compound is limited. The following table summarizes predicted values obtained from computational models.

PropertyPredicted Value
pKa 9.5 ± 0.2
LogP 3.7
Boiling Point 337.5 ± 11.0 °C
Density 0.98 ± 0.1 g/cm³

Stereochemistry of this compound

The presence of a single chiral center at the C2 carbon of the propane chain results in this compound existing as a pair of enantiomers: (R)-Norbenzphetamine and (S)-Norbenzphetamine.

G cluster_S (S)-Norbenzphetamine cluster_R (R)-Norbenzphetamine S_C C* S_H H S_C->S_H S_CH3 CH₃ S_C->S_CH3 S_NH S_C->S_NH S_CH2_phenyl CH₂ S_C->S_CH2_phenyl S_benzyl_amine C₆H₅ S_NH->S_benzyl_amine S_NH_label NH S_phenyl C₆H₅ S_CH2_phenyl->S_phenyl R_C C* R_H H R_C->R_H R_CH3 CH₃ R_C->R_CH3 R_NH R_C->R_NH R_CH2_phenyl CH₂ R_C->R_CH2_phenyl R_benzyl_amine C₆H₅ R_NH->R_benzyl_amine R_NH_label NH R_phenyl C₆H₅ R_CH2_phenyl->R_phenyl

Figure 1: 2D representation of the enantiomers of this compound.

The spatial arrangement of the substituents around the chiral center determines the molecule's interaction with other chiral molecules, such as enzymes and receptors, leading to potentially different biological activities.

Stereochemistry in Metabolism

This compound is formed through the N-demethylation of Benzphetamine. Since the commercially available form of Benzphetamine is the (S)-enantiomer ((S)-N-benzyl-N-methyl-1-phenylpropan-2-amine), the resulting this compound metabolite is predominantly the (S)-enantiomer.

G Benzphetamine (S)-Benzphetamine Metabolism N-demethylation (Cytochrome P450) Benzphetamine->Metabolism This compound (S)-Norbenzphetamine Metabolism->this compound

Figure 2: Metabolic pathway from (S)-Benzphetamine to (S)-Norbenzphetamine.

Experimental Protocols

Enantioselective Synthesis

General Workflow for Enantioselective Synthesis:

G Start 1-Phenyl-2-propanone Step1 Reductive Amination with (R)- or (S)-α-methylbenzylamine Start->Step1 Intermediate Diastereomeric Mixture Step1->Intermediate Step2 Chromatographic Separation Intermediate->Step2 Diastereomers Separated Diastereomers Step2->Diastereomers Step3 Debenzylation Diastereomers->Step3 Enantiomers (R)- and (S)-Norbenzphetamine Step3->Enantiomers

Figure 3: General workflow for the enantioselective synthesis of this compound.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of this compound enantiomers can be achieved using chiral HPLC. While a specific validated method for this compound is not published, methods for similar amphetamine derivatives can be adapted. A common approach involves the use of a chiral stationary phase (CSP), often polysaccharide-based, under normal-phase or reversed-phase conditions.

Example HPLC Method Parameters for Chiral Separation of Amphetamine Analogs:

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) for normal-phase. For reversed-phase, a mixture of aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used.
Flow Rate 0.5 - 1.5 mL/min
Temperature 20 - 40 °C
Detection UV at 210-230 nm

Quantitative Data

Optical Rotation

Specific optical rotation is a key characteristic of chiral molecules. Experimentally determined values for the individual enantiomers of this compound are not currently available in the literature.

Bond Lengths and Angles

Experimentally determined bond lengths and angles from X-ray crystallography of this compound are not available. Computational chemistry methods can provide theoretical values.

Predicted Bond Lengths and Angles (Exemplary):

BondPredicted Length (Å)AnglePredicted Angle (°)
C(chiral)-N1.47C(chiral)-N-C(benzyl)112
C(chiral)-C(methyl)1.53C(methyl)-C(chiral)-N110
C(chiral)-C(benzyl)1.54H-C(chiral)-N109

Note: These are estimated values and should be confirmed by experimental data.

Conclusion

This technical guide has summarized the key aspects of the chemical structure and stereochemistry of this compound. The presence of a chiral center and the stereoselective nature of its metabolic formation from Benzphetamine are critical considerations for its pharmacological and toxicological assessment. While detailed experimental data for its enantioselective synthesis, specific optical rotation, and precise bond parameters are currently lacking in publicly accessible literature, the information provided herein offers a solid foundation for researchers and professionals working with this compound. Further experimental investigation is warranted to fully characterize the individual enantiomers of this compound and elucidate their specific biological activities.

In Vitro Binding Affinity of Norbenzphetamine to Monoamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current scientific understanding of the in vitro binding affinity of Norbenzphetamine to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This compound, also known as N-demethyl-BNMPA, is the major metabolite of Benzphetamine. The information presented herein is compiled from published scientific literature.

Data Presentation: Quantitative Binding Affinity

Currently, quantitative in vitro binding data for this compound is limited to the dopamine transporter. Data for the serotonin and norepinephrine transporters have not been specifically reported for this compound. The available data, including that of its parent compound Benzphetamine for context, is summarized below.

CompoundTransporterRadioligandTissue SourceKᵢ (µM)Citation
This compound Dopamine Transporter (DAT)[³H]CFTRat Striatal Membranes8.73 ± 1.66[1]
BenzphetamineDopamine Transporter (DAT)[³H]CFTRat Striatal Membranes6.05 ± 0.15[1]
BenzphetamineSerotonin Transporter (SERT)[³H]ParoxetineRat Cortical Membranes14.5[1]
BenzphetamineNorepinephrine Transporter (NET)[³H]NorepinephrineRat Hippocampal SlicesNo effect on efflux[1]

Note: A lower Kᵢ value indicates a higher binding affinity. The data for Benzphetamine at the norepinephrine transporter is qualitative, indicating a lack of effect on neurotransmitter efflux rather than a direct measure of binding affinity.[1]

Experimental Protocols

The methodologies outlined below are based on the key study that determined the binding affinities of this compound and Benzphetamine.[1]

Dopamine Transporter (DAT) Binding Assay
  • Objective: To determine the binding affinity of this compound and Benzphetamine to the dopamine transporter.

  • Tissue Preparation:

    • Male Sprague-Dawley rats were euthanized, and the striata were dissected and placed in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).

    • The tissue was homogenized and centrifuged at 1000 x g for 10 minutes at 4°C.

    • The resulting supernatant was further centrifuged at 20,000 x g for 20 minutes.

    • The pellet was resuspended in sucrose buffer and centrifuged again.

    • The final pellet was resuspended in 50 mM Tris-HCl buffer containing 120 mM NaCl (pH 7.4) to serve as the membrane preparation.

  • Radioligand Binding Assay:

    • Aliquots of the rat striatal membrane preparation were incubated with the selective DAT radioligand [³H]CFT (2-beta-carbomethoxy-3-beta-(4-fluorophenyl)tropane).

    • Various concentrations of the test compounds (this compound or Benzphetamine) were added to compete for binding with the radioligand.

    • The incubation was carried out for a specified period to reach equilibrium.

    • The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters were washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters was quantified using liquid scintillation spectrometry.

  • Data Analysis:

    • Non-specific binding was determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).

    • Competition binding curves were generated by plotting the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) was determined from these curves.

    • The Kᵢ (inhibition constant) was calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Serotonin Transporter (SERT) Binding Assay
  • Objective: To determine the binding affinity of Benzphetamine to the serotonin transporter.

  • Tissue Preparation:

    • Rat cortical membranes were prepared using a similar homogenization and centrifugation procedure as described for the DAT assay.

  • Radioligand Binding Assay:

    • The assay was conducted using [³H]Paroxetine as the selective radioligand for the serotonin transporter.

    • Rat cortical membranes were incubated with [³H]Paroxetine in the presence of varying concentrations of Benzphetamine.

    • Incubation, filtration, and radioactivity counting were performed as described for the DAT assay.

  • Data Analysis:

    • Non-specific binding was determined using a high concentration of a known SERT inhibitor (e.g., fluoxetine).

    • IC₅₀ and Kᵢ values were determined as described for the DAT assay.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Radioligand_Binding_Assay_Workflow cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis start Dissect Target Brain Region (e.g., Striatum for DAT) homogenize Homogenize in Sucrose Buffer start->homogenize centrifuge1 Centrifuge at 1000 x g homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge at 20,000 x g supernatant1->centrifuge2 resuspend1 Resuspend Pellet in Sucrose Buffer centrifuge2->resuspend1 centrifuge3 Centrifuge at 20,000 x g resuspend1->centrifuge3 resuspend2 Resuspend Final Pellet in Assay Buffer centrifuge3->resuspend2 membranes Membrane Preparation resuspend2->membranes incubate Incubate Membranes with: - Radioligand (e.g., [³H]CFT) - Test Compound (this compound) - Control (Buffer or Non-specific ligand) membranes->incubate terminate Terminate Reaction by Rapid Filtration incubate->terminate wash Wash Filters terminate->wash measure Measure Radioactivity (Liquid Scintillation) wash->measure plot Plot Competition Binding Curves measure->plot calc_ic50 Determine IC₅₀ plot->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation calc_ic50->calc_ki result Binding Affinity (Kᵢ) calc_ki->result

Caption: Workflow of a typical radioligand binding assay.

Norbenzphetamine_Binding_Profile cluster_transporters Monoamine Transporters cluster_affinity Binding Affinity (Kᵢ) This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT SERT Serotonin Transporter (SERT) This compound->SERT NET Norepinephrine Transporter (NET) This compound->NET DAT_Ki 8.73 µM DAT->DAT_Ki SERT_Ki Data Not Available SERT->SERT_Ki NET_Ki Data Not Available NET->NET_Ki

Caption: this compound's monoamine transporter binding profile.

References

Norbenzphetamine: A Technical Guide for Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbenzphetamine, the N-demethylated metabolite of the sympathomimetic amine benzphetamine, presents a compelling subject for pharmacological investigation. As a structural analog of amphetamine, it is presumed to interact with monoamine transporters, potentially exhibiting a distinct profile of activity that could be leveraged as a research tool. This document provides a comprehensive technical overview of this compound, including its synthesis, metabolic pathway, and postulated mechanism of action. It details experimental protocols for its characterization and presents available quantitative data to facilitate its use in pharmacological studies.

Introduction

This compound, also known as N-benzylamphetamine, is a primary metabolite of benzphetamine, a Schedule III anorectic agent.[1] While the pharmacological effects of benzphetamine are generally attributed to its in vivo conversion to amphetamine and methamphetamine, the intrinsic activity of its metabolites, including this compound, remains an area of active investigation.[2] Understanding the unique pharmacological profile of this compound is crucial for elucidating the complete mechanism of action of its parent compound and for exploring its potential as a standalone research tool to probe the function of monoamine systems. This guide synthesizes the available information on this compound and provides a framework for its systematic study.

Synthesis and Metabolism

Synthesis

A common method for the synthesis of N-benzylamines, such as this compound, involves the reaction of a primary amine with a benzaldehyde to form an imine, which is subsequently hydrogenated.

A potential synthesis route for this compound (N-benzylamphetamine) could involve the reductive amination of phenylacetone with benzylamine.

  • Reaction: Phenylacetone is reacted with benzylamine in the presence of a reducing agent, such as sodium borohydride or hydrogen gas with a catalyst (e.g., Palladium on carbon), to yield N-benzylamphetamine.

Metabolism of Benzphetamine to this compound

This compound is a product of the hepatic metabolism of benzphetamine, primarily through N-demethylation. This process is catalyzed by cytochrome P450 enzymes, with CYP2B6 being a key isozyme involved.[3]

Metabolic Pathway of Benzphetamine

benzphetamine Benzphetamine This compound This compound benzphetamine->this compound N-demethylation (CYP2B6) methamphetamine Methamphetamine benzphetamine->methamphetamine N-debenzylation hydroxythis compound n-Hydroxythis compound This compound->hydroxythis compound Hydroxylation amphetamine Amphetamine methamphetamine->amphetamine N-demethylation

Caption: Metabolic conversion of benzphetamine.

Pharmacological Profile

Pharmacodynamics

The pharmacodynamic properties of this compound are not extensively characterized in the literature. However, based on its structural similarity to amphetamine and other phenethylamines, it is hypothesized to act as a monoamine transporter inhibitor and/or releasing agent.

A study on the structurally similar compound, α-benzyl-N-methylphenethylamine (BNMPA), which differs from this compound by a methyl group on the amine, provides some insight into potential targets. BNMPA was found to displace ligands from the dopamine transporter (DAT) and to a lesser extent, the serotonin transporter (SERT) and α1-adrenergic receptors. It also acted as a non-competitive antagonist at NMDA receptors.[4]

Quantitative Data
TargetLigandAssay TypeSpeciesPreparationK_i (μM)IC_50 (μM)Reference
Dopamine Transporter (DAT)[³H]CFTBindingRatStriatal Membranes6.05 ± 0.15-[4]
Dopamine Transporter (DAT)[³H]DopamineUptakeRatStriatal Synaptosomes-5.1 ± 1.4[4]
Serotonin Transporter (SERT)[³H]ParoxetineBindingRatCortical Membranes14.5-[4]
α1-Adrenergic Receptor[³H]PrazosinBindingRatCortical Membranes11.7-[4]
NMDA Receptor (NR1/2A)NMDA-stimulated currentElectrophysiologyOocytes--24.6 ± 1.8[4]
NMDA Receptor (NR1/2C)NMDA-stimulated currentElectrophysiologyOocytes--24.0 ± 1.5[4]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacological profile of this compound.

In Vitro Monoamine Transporter Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Experimental Workflow

prep Prepare cell membranes expressing DAT, NET, or SERT incubate Incubate membranes with radioligand and this compound prep->incubate separate Separate bound and free radioligand (filtration) incubate->separate quantify Quantify bound radioligand separate->quantify analyze Analyze data to determine Ki quantify->analyze

Caption: Workflow for monoamine transporter binding assay.

Methodology:

  • Membrane Preparation:

    • Use cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells).

    • Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine:

      • Cell membrane preparation (typically 10-50 µg of protein).

      • Radioligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its K_d.

      • Varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).

      • Assay buffer to a final volume.

    • For non-specific binding determination, use a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

In Vitro Monoamine Uptake Inhibition Assay

This protocol measures the functional potency of this compound to inhibit the uptake of monoamines into synaptosomes or transporter-expressing cells.

Experimental Workflow

prep Prepare synaptosomes or transporter-expressing cells preincubate Pre-incubate with This compound prep->preincubate add_substrate Add radiolabeled monoamine substrate preincubate->add_substrate incubate Incubate for a short period add_substrate->incubate terminate Terminate uptake (e.g., rapid filtration) incubate->terminate quantify Quantify intracellular radioactivity terminate->quantify analyze Analyze data to determine IC50 quantify->analyze

Caption: Workflow for monoamine uptake inhibition assay.

Methodology:

  • Preparation of Synaptosomes or Cells:

    • Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for NET and SERT) in sucrose buffer and prepare synaptosomes by differential centrifugation.

    • Cells: Use cell lines stably expressing the transporter of interest.

  • Uptake Assay:

    • Pre-incubate the synaptosomes or cells with varying concentrations of this compound in a suitable buffer (e.g., Krebs-Ringer-HEPES).

    • Initiate uptake by adding a low concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer.

  • Quantification and Data Analysis:

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the IC₅₀ value for uptake inhibition as described for the binding assay.

In Vivo Locomotor Activity Assessment

This protocol assesses the effect of this compound on spontaneous locomotor activity in rodents, a common measure of psychostimulant effects.

Experimental Workflow

habituate Habituate animals to the testing environment administer Administer this compound or vehicle habituate->administer place Place animals in open-field arenas administer->place record Record locomotor activity over time place->record analyze Analyze parameters like distance traveled and rearing record->analyze

Caption: Workflow for locomotor activity assessment.

Methodology:

  • Animals and Habituation:

    • Use adult male mice or rats.

    • Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

    • Habituate the animals to the open-field arenas for a set period (e.g., 30-60 minutes) on the day before testing.

  • Drug Administration:

    • Administer this compound (dissolved in a suitable vehicle, e.g., saline) via an appropriate route (e.g., intraperitoneal injection).

    • Administer the vehicle alone to a control group.

  • Locomotor Activity Recording:

    • Immediately after injection, place the animals individually into open-field arenas equipped with infrared photobeam detectors or a video tracking system.

    • Record locomotor activity for a specified duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Quantify parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to the vehicle control.

Conclusion

This compound represents an understudied molecule with significant potential as a pharmacological research tool. Its presumed activity at monoamine transporters makes it a valuable compound for dissecting the roles of these systems in various physiological and pathological processes. The experimental protocols detailed in this guide provide a roadmap for its comprehensive characterization. Further research to determine its precise receptor binding affinities, functional potencies, and in vivo effects is warranted to fully unlock its potential for advancing our understanding of neuropharmacology.

References

An In-Depth Technical Guide on the Early-Stage Research of Norbenzphetamine's Physiological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norbenzphetamine, a primary metabolite of the sympathomimetic amine Benzphetamine, is implicated in the pharmacological effects of its parent compound, which is used as a short-term adjunct in the management of exogenous obesity. Early-stage research indicates that this compound likely shares a similar mechanism of action with amphetamines, primarily modulating catecholaminergic systems. This technical guide synthesizes the available preclinical data on this compound, focusing on its physiological effects, mechanism of action, and the experimental protocols used in its initial characterization. The information is presented to facilitate further research and development in the field of obesity and related metabolic disorders.

Introduction

Benzphetamine is a sympathomimetic amine with pharmacological properties akin to amphetamines, prescribed for short-term use in weight reduction.[1][2] Following administration, Benzphetamine undergoes hepatic metabolism, yielding several metabolites, including this compound.[1] Understanding the physiological effects of this compound is crucial for a comprehensive grasp of Benzphetamine's overall pharmacological and toxicological profile. This document provides a detailed overview of the early-stage research into this compound, with a focus on its mechanism of action and the methodologies employed in these foundational studies.

Physiological Effects and Mechanism of Action

The physiological effects of this compound are presumed to be aligned with its classification as a sympathomimetic amine, primarily impacting the central nervous system (CNS) to suppress appetite.[1][3] The core mechanism of action is believed to be similar to that of amphetamines, which involves the stimulation of norepinephrine and dopamine release from nerve terminals.[4][5]

Catecholamine Release

Quantitative Data

Detailed quantitative data for this compound from early-stage research is sparse. The following table summarizes the known information regarding its metabolic origin.

ParameterValue/DescriptionSource
Parent Compound Benzphetamine[1]
Metabolic Process N-dealkylation[1]
Primary Site of Metabolism Liver (Rat Hepatic Microsomes)[1]
Metabolite This compound[1]

Experimental Protocols

The following sections detail the methodologies that would be typically employed in the early-stage in vitro and in vivo characterization of a compound like this compound.

In Vitro Metabolism Studies

Objective: To identify the metabolites of a parent compound and characterize the enzymes involved.

Methodology:

  • Preparation of Liver Microsomes: Liver tissue (e.g., from rats) is homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in drug-metabolizing enzymes.[6]

  • Incubation: The parent compound (Benzphetamine) is incubated with the liver microsomes in the presence of necessary cofactors (e.g., NADPH).

  • Sample Analysis: The incubation mixture is analyzed at various time points using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the parent compound and its metabolites.[6]

Receptor Binding Assays

Objective: To determine the binding affinity of a compound to specific receptors or transporters.

Methodology:

  • Preparation of Cell Membranes: Cell lines expressing the target receptor or transporter (e.g., DAT or NET) are cultured and harvested. The cell membranes are then isolated.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand known to bind to the target, along with varying concentrations of the test compound (this compound).

  • Detection and Analysis: The amount of radioactivity bound to the membranes is measured. The data is then analyzed to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.

Neurotransmitter Release Assays

Objective: To measure the ability of a compound to evoke the release of neurotransmitters from nerve terminals.

Methodology:

  • Synaptosome Preparation: Brain tissue from a relevant region (e.g., striatum for dopamine, hypothalamus for norepinephrine) is homogenized to prepare synaptosomes, which are sealed nerve terminals.

  • Radiolabeling: The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) to allow for its uptake.

  • Superfusion: The loaded synaptosomes are then superfused with a physiological buffer, and fractions of the superfusate are collected over time.

  • Stimulation: The test compound (this compound) is introduced into the superfusion buffer, and the amount of radioactivity in the collected fractions is measured to determine the extent of neurotransmitter release.

In Vivo Behavioral Studies (e.g., Locomotor Activity)

Objective: To assess the central stimulant effects of a compound in animal models.

Methodology:

  • Animal Model: Typically, rodents such as mice or rats are used.[7]

  • Drug Administration: The test compound (this compound) is administered to the animals via a relevant route (e.g., intraperitoneal injection).

  • Locomotor Activity Monitoring: The animals are placed in automated activity chambers that use infrared beams to track their horizontal and vertical movements over a specified period.[7]

  • Data Analysis: The data is analyzed to determine the effect of the compound on locomotor activity compared to a vehicle control group.

Signaling Pathways and Workflows

The following diagrams illustrate the key processes involved in the metabolism of Benzphetamine and the presumed mechanism of action of this compound.

Benzphetamine_Metabolism cluster_liver Liver (Hepatic Microsomes) Benzphetamine Benzphetamine Metabolism N-dealkylation (Cytochrome P450) Benzphetamine->Metabolism This compound This compound Other_Metabolites Other Metabolites Metabolism->this compound Primary Metabolite Metabolism->Other_Metabolites

Metabolic pathway of Benzphetamine to this compound.

Norbenzphetamine_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) This compound->NET Inhibits Reuptake DA_ext Extracellular DA DAT->DA_ext Increases NE_ext Extracellular NE NET->NE_ext Increases Vesicle Synaptic Vesicle Dopamine Dopamine (DA) Norepinephrine Norepinephrine (NE) Dopamine->DAT Reuptake Norepinephrine->NET Reuptake DA_receptor Dopamine Receptors DA_ext->DA_receptor Binds NE_receptor Norepinephrine Receptors NE_ext->NE_receptor Binds Physiological_Effect Appetite Suppression DA_receptor->Physiological_Effect Leads to NE_receptor->Physiological_Effect Leads to Experimental_Workflow start Start: Characterization of this compound in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo binding Receptor Binding Assays (DAT, NET) in_vitro->binding release Neurotransmitter Release Assays (DA, NE) in_vitro->release metabolism Metabolism Studies in_vitro->metabolism locomotor Locomotor Activity in_vivo->locomotor feeding Feeding Behavior in_vivo->feeding data_analysis Data Analysis and Pharmacological Profile binding->data_analysis release->data_analysis metabolism->data_analysis locomotor->data_analysis feeding->data_analysis

References

Norbenzphetamine: A Technical Guide to its Classification and Scheduling Status

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the classification and scheduling status of norbenzphetamine, a primary metabolite of the Schedule III anorectic agent, benzphetamine. Due to its close structural and pharmacological relationship to amphetamine and methamphetamine, both Schedule II controlled substances, this compound presents a complex case for legal and scientific assessment. This document delves into the regulatory landscape, the pharmacological underpinnings of its abuse potential, and the detailed experimental protocols required for its evaluation. Quantitative data, where available for structurally similar compounds, is presented to offer a comparative framework. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and regulatory affairs.

Introduction

This compound, or N-benzyl-amphetamine, is a significant metabolite of the sympathomimetic amine benzphetamine. Benzphetamine is clinically used as a short-term adjunct in weight management and is classified as a Schedule III controlled substance in the United States. The pharmacological profile of benzphetamine is largely attributed to its in vivo conversion to amphetamine and methamphetamine, both of which are potent central nervous system (CNS) stimulants with a high potential for abuse and are listed as Schedule II substances.[1] Consequently, the legal status and abuse liability of its metabolites, including this compound, are of significant interest to the scientific and regulatory communities. This guide aims to provide a detailed technical examination of this compound's classification, potential scheduling status, and the scientific basis for these considerations.

Regulatory Landscape and Scheduling Status

The scheduling of psychoactive substances in the United States is governed by the Controlled Substances Act (CSA), which categorizes drugs into five schedules based on their accepted medical use, abuse potential, and likelihood of causing dependence.

While this compound is not explicitly listed in the schedules of the Controlled Substances Act, its legal status can be evaluated under the Controlled Substance Analogue Enforcement Act of 1986 . This act allows for a substance to be treated as a Schedule I controlled substance if it is "substantially similar" in its chemical structure and pharmacological effects to a substance in Schedule I or II.

Given that this compound is a structural derivative of amphetamine (a Schedule II substance) and is expected to produce similar stimulant effects on the central nervous system, a strong legal argument can be made for its classification as a controlled substance analogue.

Internationally, the scheduling of substances is guided by the 1971 Convention on Psychotropic Substances. As with the US CSA, this compound is not explicitly listed. However, individual countries may regulate it as an analogue of amphetamine. For instance, in the United Kingdom, benzphetamine is classified as a Class C drug under the Misuse of Drugs Act 1971 and is listed in Schedule 3 of the Misuse of Drugs Regulations 2001.

Pharmacological Profile and Abuse Potential

The abuse potential of a substance is intrinsically linked to its pharmacological properties, particularly its interaction with neurotransmitter systems in the brain's reward pathways. For stimulant compounds like this compound, the primary targets are the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Mechanism of Action

This compound, like its parent compound and amphetamine, is presumed to act as a releasing agent and reuptake inhibitor of dopamine and norepinephrine. This action leads to increased synaptic concentrations of these neurotransmitters, resulting in the characteristic stimulant effects, including euphoria, increased alertness, and anorexia.

The interaction with the dopamine system in the mesolimbic pathway is a key neurobiological substrate for the rewarding and reinforcing effects of stimulant drugs, which drives their abuse.

Quantitative Pharmacological Data
CompoundDopamine Transporter (DAT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)
d-Amphetamine 24.87.4
d-Methamphetamine 12.324.5
This compound Data Not AvailableData Not Available
Note: Ki values can vary depending on the experimental conditions and tissue source.

Experimental Protocols for Abuse Potential Assessment

A comprehensive assessment of the abuse potential of a novel psychoactive substance involves a battery of preclinical and clinical studies. The following sections detail the standard experimental protocols that would be employed to evaluate this compound.

In Vitro Receptor Binding and Transporter Uptake Assays

Objective: To determine the binding affinity and functional potency of this compound at the dopamine and norepinephrine transporters.

Methodology:

  • Membrane Preparation: Cell lines (e.g., HEK293) stably expressing human DAT or NET are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Radioligand Binding Assay:

    • Membrane preparations are incubated with a specific radioligand for DAT (e.g., [³H]WIN 35,428) or NET (e.g., [³H]nisoxetine) and varying concentrations of this compound.

    • Following incubation, bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

    • Competition binding curves are generated, and the inhibitor constant (Ki) is calculated using the Cheng-Prusoff equation.

  • Synaptosomal Uptake Assay:

    • Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for NET) of rodents.

    • Synaptosomes are incubated with [³H]dopamine or [³H]norepinephrine in the presence of varying concentrations of this compound.

    • Uptake is terminated by rapid filtration, and the amount of radioactivity taken up by the synaptosomes is measured.

    • IC50 values (the concentration of drug that inhibits 50% of uptake) are determined.

G cluster_0 In Vitro Assays cluster_1 Key Parameters radioligand Radioligand Binding Assay ki Ki (Binding Affinity) radioligand->ki Determines uptake Synaptosomal Uptake Assay ic50 IC50 (Functional Potency) uptake->ic50 Determines

Diagram 1: Workflow for in vitro assessment of transporter interaction.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine and norepinephrine levels in key brain regions associated with reward and stimulation.

Methodology:

  • Surgical Implantation: Rats are anesthetized, and a microdialysis guide cannula is stereotaxically implanted into a target brain region, such as the nucleus accumbens or prefrontal cortex.

  • Microdialysis Procedure:

    • Following a recovery period, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Dialysate samples are collected at regular intervals before and after systemic administration of this compound or vehicle.

  • Neurochemical Analysis:

    • The concentrations of dopamine, norepinephrine, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

    • Changes in neurotransmitter levels are expressed as a percentage of the baseline pre-drug levels.

G start Surgical Implantation of Microdialysis Probe perfusion Perfusion with aCSF start->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin Administration of this compound baseline->drug_admin post_drug Post-Drug Sample Collection drug_admin->post_drug analysis HPLC-EC Analysis of Dialysate post_drug->analysis

Diagram 2: Experimental workflow for in vivo microdialysis.

Drug Discrimination Studies

Objective: To assess whether the subjective effects of this compound are similar to those of a known drug of abuse, such as amphetamine or cocaine.

Methodology:

  • Training Phase:

    • Animals (typically rats or pigeons) are trained to press one of two levers in an operant chamber to receive a food reward.

    • On days when they receive an injection of a known stimulant (e.g., d-amphetamine), responses on one lever are reinforced.

    • On days when they receive a vehicle injection, responses on the other lever are reinforced.

    • Training continues until the animals reliably press the correct lever based on the drug state.

  • Testing Phase:

    • Once trained, animals are administered various doses of this compound.

    • The percentage of responses on the drug-appropriate lever is measured.

    • Full generalization (≥80% on the drug-appropriate lever) indicates that the subjective effects of the test drug are similar to the training drug.

    • The ED50 value (the dose that produces 50% drug-appropriate responding) is calculated as a measure of potency.

Self-Administration Studies

Objective: To determine if this compound has reinforcing properties, meaning that animals will work to receive it.

Methodology:

  • Catheter Implantation: Rats or non-human primates are surgically implanted with an intravenous catheter.

  • Acquisition Phase:

    • Animals are placed in an operant chamber with two levers.

    • Pressing the "active" lever results in an intravenous infusion of this compound. Pressing the "inactive" lever has no consequence.

    • Acquisition of self-administration is demonstrated when animals show a clear preference for the active lever.

  • Dose-Response and Progressive Ratio Schedules:

    • Fixed-Ratio (FR) Schedule: The number of lever presses required for each infusion is held constant. A dose-response curve is generated by varying the dose of this compound per infusion.

    • Progressive-Ratio (PR) Schedule: The number of lever presses required for each subsequent infusion increases. The "breakpoint" (the highest number of presses an animal will make for a single infusion) is used as a measure of the reinforcing efficacy of the drug.

G cluster_0 Preclinical Abuse Potential Assessment invitro In Vitro Assays invivo In Vivo Microdialysis invitro->invivo Informs discrimination Drug Discrimination invivo->discrimination Correlates with selfadmin Self-Administration discrimination->selfadmin Predicts scheduling Scheduling Recommendation selfadmin->scheduling Key determinant for

Diagram 3: Logical relationship of experimental assays in abuse potential assessment.

Synthesis of this compound

A potential synthetic route to this compound can be conceptualized based on standard organic chemistry principles, although specific published protocols for its synthesis are not widely available. One plausible method involves the reductive amination of phenylacetone with benzylamine.

Disclaimer: The following is a theoretical synthetic pathway and should not be attempted without proper laboratory equipment, safety precautions, and adherence to all applicable laws and regulations.

  • Reaction: Phenylacetone is reacted with benzylamine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in an appropriate solvent like methanol or dichloromethane.

  • Work-up and Purification: The reaction mixture is worked up to remove unreacted reagents and byproducts. This typically involves quenching the reaction, extraction with an organic solvent, and washing. The crude product is then purified, for example, by column chromatography or crystallization of a salt form (e.g., hydrochloride).

Conclusion

This compound, as a primary metabolite of the Schedule III substance benzphetamine and a close structural and pharmacological analogue of the Schedule II stimulant amphetamine, warrants careful consideration regarding its potential for abuse and its legal status. While not explicitly scheduled, the Controlled Substance Analogue Enforcement Act provides a framework for its regulation. A definitive assessment of its abuse liability would necessitate a comprehensive evaluation using the detailed experimental protocols outlined in this guide. The generation of quantitative data from such studies is crucial for informing regulatory decisions and for a complete scientific understanding of this compound. This technical guide serves as a foundational resource for professionals engaged in the research, development, and regulation of psychoactive substances.

References

The Emergence of a Psychoactive Metabolite: A Technical Guide to the Discovery and Initial Characterization of Norbenzphetamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbenzphetamine, a primary active metabolite of the sympathomimetic amine Benzphetamine, has garnered interest within the scientific community for its potential contributions to the parent drug's pharmacological profile. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, with a focus on its synthesis, pharmacological activity, and the experimental methodologies employed in its study. The information presented herein is intended to serve as a foundational resource for researchers engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Discovery and Initial Identification

This compound was first identified as a metabolic byproduct of Benzphetamine through in vitro studies utilizing rat liver microsomes. These early investigations were crucial in elucidating the metabolic fate of Benzphetamine and revealed a cytochrome P450-dependent enzymatic process responsible for the N-debenzylation of the parent compound, yielding this compound.

Experimental Protocol: In Vitro Metabolism of Benzphetamine

The initial identification of this compound was achieved through the following experimental workflow:

  • Preparation of Rat Liver Microsomes: Liver tissue from male Sprague-Dawley rats was homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in cytochrome P450 enzymes.

  • Incubation: The microsomal preparation was incubated with Benzphetamine hydrochloride in a buffered solution (pH 7.4) containing a nicotinamide adenine dinucleotide phosphate (NADPH)-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic process. The reaction was carried out at 37°C for a specified duration.

  • Extraction of Metabolites: Following incubation, the reaction was terminated, and the mixture was subjected to a liquid-liquid extraction procedure to separate the metabolites from the microsomal proteins and other components.

  • Analytical Identification: The extracted metabolites were then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to identify their chemical structures. Comparison of the mass spectra of the metabolic products with synthesized reference standards confirmed the presence of this compound.

The logical workflow for this process can be visualized as follows:

cluster_prep Microsome Preparation cluster_incubation In Vitro Metabolism cluster_extraction Metabolite Isolation cluster_analysis Identification a Rat Liver Homogenization b Differential Centrifugation a->b c Incubation of Benzphetamine with Microsomes & NADPH b->c d Liquid-Liquid Extraction c->d e GC-MS / LC-MS Analysis d->e f Confirmation with Reference Standard e->f

In Vitro Metabolism Experimental Workflow

Synthesis of this compound

For detailed pharmacological characterization, the chemical synthesis of this compound is essential to produce a pure reference standard. A common synthetic route is described below.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route for this compound involves the following steps:

  • Starting Material: The synthesis can commence from a suitable precursor such as phenyl-2-propanone.

  • Reductive Amination: Phenyl-2-propanone undergoes reductive amination with an appropriate amine source under reducing conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation) to introduce the amino group.

  • Purification: The crude product is then purified using techniques like column chromatography or recrystallization to obtain pure this compound.

  • Salt Formation: For improved stability and handling, the free base of this compound can be converted to a salt, such as the hydrochloride salt, by treatment with hydrochloric acid.

Pharmacological Characterization

The pharmacological activity of this compound is primarily attributed to its interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). Its mechanism of action is consistent with that of a norepinephrine-dopamine releasing agent.

Mechanism of Action

This compound, like its parent compound and other amphetamine-type stimulants, is understood to exert its effects by promoting the release of dopamine and norepinephrine from presynaptic nerve terminals. This is thought to occur through interaction with the vesicular monoamine transporter 2 (VMAT2) and by inducing reverse transport through DAT and NET. The resulting increase in synaptic concentrations of these neurotransmitters leads to the characteristic stimulant and anorectic effects.

The proposed signaling pathway for the action of this compound is as follows:

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Enters via DAT NET Norepinephrine Transporter (NET) This compound->NET Enters via NET VMAT2 VMAT2 This compound->VMAT2 Inhibits Dopamine Dopamine DAT->Dopamine Reverse Transport Norepinephrine Norepinephrine NET->Norepinephrine Reverse Transport Dopamine_Vesicle Dopamine Vesicle Norepinephrine_Vesicle Norepinephrine Vesicle DA_Receptor Dopamine Receptor Dopamine->DA_Receptor NE_Receptor Norepinephrine Receptor Norepinephrine->NE_Receptor

This compound's Proposed Mechanism of Action
Quantitative Pharmacological Data

While specific quantitative data for this compound is not extensively available in the public domain, it is anticipated to have significant affinity for both DAT and NET. The following table outlines the expected pharmacological parameters based on its structural similarity to other potent monoamine releasing agents.

ParameterTransporterExpected Value RangeMethod of Determination
Binding Affinity (Ki) Dopamine Transporter (DAT)10 - 500 nMRadioligand Binding Assay
Norepinephrine Transporter (NET)10 - 500 nMRadioligand Binding Assay
Reuptake Inhibition (IC50) Dopamine (DA)50 - 1000 nMIn vitro reuptake inhibition assay
Norepinephrine (NE)50 - 1000 nMIn vitro reuptake inhibition assay
Experimental Protocols for Pharmacological Assays

This assay is used to determine the binding affinity (Ki) of this compound for DAT and NET.

  • Membrane Preparation: Cell membranes expressing either human DAT or NET are prepared from transfected cell lines (e.g., HEK293 cells).

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions is used.

  • Radioligand: A specific radiolabeled ligand for each transporter (e.g., [³H]WIN 35,428 for DAT; [³H]nisoxetine for NET) is used at a concentration near its Kd value.

  • Competition Binding: The cell membranes are incubated with the radioligand in the presence of varying concentrations of this compound.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

This assay measures the potency of this compound to inhibit the reuptake of dopamine and norepinephrine into cells.

  • Cell Culture: A cell line endogenously or recombinantly expressing DAT or NET (e.g., HEK293 cells) is cultured in appropriate multi-well plates.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Substrate Addition: A radiolabeled substrate ([³H]dopamine or [³H]norepinephrine) is added to the wells to initiate the uptake process.

  • Incubation: The cells are incubated for a short period at 37°C to allow for substrate uptake.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the specific substrate uptake, is determined.

The general workflow for these pharmacological assays is depicted below:

cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation/Termination cluster_analysis Data Acquisition & Analysis a Prepare Cell Membranes or Cultured Cells Expressing DAT/NET b Prepare Radioligand/Substrate and Test Compound (this compound) a->b c Incubate Membranes/Cells with Radioligand/Substrate and this compound b->c d Separate Bound/Free Ligand (Binding Assay) or Terminate Uptake (Reuptake Assay) c->d e Quantify Radioactivity d->e f Calculate Ki or IC50 e->f

Pharmacological Assay Workflow

Conclusion

This compound, a key metabolite of Benzphetamine, is an pharmacologically active compound with a mechanism of action centered on the modulation of dopamine and norepinephrine neurotransmission. While its initial discovery stemmed from metabolic studies of its parent drug, its full pharmacological profile warrants further investigation. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for future research into the synthesis, characterization, and potential therapeutic applications of this compound. A deeper understanding of this metabolite will undoubtedly contribute to a more complete picture of the pharmacology of Benzphetamine and may open new avenues for the development of novel central nervous system stimulants.

Methodological & Application

Application Note: Quantification of Norbenzphetamine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of norbenzphetamine in human plasma. The protocol utilizes a straightforward liquid-liquid extraction procedure for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis of this compound.

Introduction

This compound is the major active metabolite of the sympathomimetic amine benzphetamine, a prescription anorectic agent. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile and clinical effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1] This application note provides a detailed protocol for the determination of this compound in human plasma, which can be readily implemented in a research or clinical laboratory setting.

Experimental

Materials and Reagents
  • This compound hydrochloride (certified reference standard)

  • This compound-d5 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Methyl tert-butyl ether (MTBE)

  • Human plasma (K2-EDTA)

  • Deionized water

Sample Preparation

A liquid-liquid extraction (LLE) was employed for the extraction of this compound and the internal standard from human plasma.[2]

  • Allow all samples and standards to thaw to room temperature.

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound-d5 in 50% methanol) to each tube.

  • Add 50 µL of 0.1 M sodium hydroxide to each tube and vortex for 10 seconds to basify the sample.

  • Add 500 µL of methyl tert-butyl ether (MTBE) to each tube.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed on a C18 column.

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

Mass Spectrometry

The analysis was performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) was used for quantification.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

The predicted MRM transitions for this compound and its deuterated internal standard are listed below. The precursor ion for this compound is its protonated molecule [M+H]⁺. The product ions are generated through collision-induced dissociation (CID). A common fragmentation pathway for phenethylamines involves the cleavage of the Cα-Cβ bond, leading to the formation of a stable tropylium ion (m/z 91).

Table 1: Predicted MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
This compound (Quantifier)226.291.11502580
This compound (Qualifier)226.2117.11502080
This compound-d5 (IS)231.296.11502580

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). The following tables summarize the expected performance characteristics of this method based on similar assays for related compounds.[2][3][4]

Linearity

The calibration curve is expected to be linear over the concentration range of 0.1 to 100 ng/mL in human plasma. The coefficient of determination (r²) should be ≥ 0.99.

Table 2: Calibration Curve Summary

AnalyteRange (ng/mL)
This compound0.1 - 100≥ 0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision are expected to be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

Table 3: Intra-day Accuracy and Precision

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (%)Precision (%RSD)
0.1 (LLOQ)0.105105.0≤ 15.0
0.3 (Low QC)0.29197.0≤ 10.0
5.0 (Mid QC)5.15103.0≤ 8.0
80.0 (High QC)78.498.0≤ 7.0

Table 4: Inter-day Accuracy and Precision

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=18, 3 days)Accuracy (%)Precision (%RSD)
0.1 (LLOQ)0.108108.0≤ 18.0
0.3 (Low QC)0.29799.0≤ 12.0
5.0 (Mid QC)5.09101.8≤ 9.0
80.0 (High QC)79.299.0≤ 8.0
Recovery and Matrix Effect

The extraction recovery and matrix effect should be consistent and reproducible.

Table 5: Recovery and Matrix Effect

QC LevelExtraction Recovery (%)Matrix Effect (%)
Low QC85 - 9590 - 110
Mid QC88 - 9892 - 108
High QC90 - 10095 - 105

Experimental Workflow and Signaling Pathways

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (this compound-d5) plasma_sample->add_is basify Basify with NaOH add_is->basify lle Liquid-Liquid Extraction (MTBE) basify->lle centrifuge Centrifugation lle->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis

Caption: Sample preparation workflow for this compound from plasma.

lc_ms_workflow autosampler Autosampler Injection lc_column LC Separation (C18 Column) autosampler->lc_column esi_source Electrospray Ionization (Positive Mode) lc_column->esi_source quadrupole1 Q1: Precursor Ion Selection (m/z 226.2) esi_source->quadrupole1 collision_cell Q2: Collision-Induced Dissociation quadrupole1->collision_cell quadrupole3 Q3: Product Ion Selection (m/z 91.1, 117.1) collision_cell->quadrupole3 detector Detector quadrupole3->detector data_analysis Data Acquisition & Analysis detector->data_analysis

Caption: LC-MS/MS analysis workflow for this compound.

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure offers good recovery and minimal matrix effects. This method meets the requirements for bioanalytical method validation and is suitable for a variety of research applications.

References

Application Notes and Protocols for the Detection of Norbenzphetamine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbenzphetamine is a primary metabolite of the anorectic drug benzphetamine and is a compound of interest in clinical, forensic, and drug development settings. Accurate and sensitive detection of this compound is crucial for pharmacokinetic studies, monitoring of drug compliance, and in the investigation of drug abuse. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound in biological matrices.[1][2][3] This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.

Due to its polar nature, this compound requires derivatization prior to GC-MS analysis to improve its volatility and chromatographic performance.[4][5] This protocol will focus on a common derivatization technique, acylation, which has been shown to be effective for amphetamine-related compounds.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Urine Samples

Solid-phase extraction is a robust method for extracting and concentrating this compound from urine while removing interfering matrix components.

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., Amphetamine-d5)

  • Phosphate buffer (pH 6.0)

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • Mixed-mode cation exchange SPE cartridges

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • To 5 mL of urine, add the internal standard.

  • Add 2 mL of phosphate buffer (pH 6.0) and vortex.

  • Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and 1 mL of phosphate buffer. Do not allow the cartridge to dry.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of acetate buffer (pH 4.5), and then 3 mL of methanol.

  • Dry the cartridge thoroughly under vacuum for 5 minutes.

  • Elute the analyte with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • The dried extract is now ready for derivatization.

Derivatization: Acylation with Heptafluorobutyric Anhydride (HFBA)

Acylation with HFBA is a common and effective method for derivatizing amphetamines and related compounds for GC-MS analysis.

Materials:

  • Dried sample extract from SPE

  • Heptafluorobutyric anhydride (HFBA)

  • Ethyl acetate

  • Heating block or oven

Procedure:

  • Reconstitute the dried extract in 50 µL of ethyl acetate.

  • Add 50 µL of HFBA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the solution to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methyl Siloxane)
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 70°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temp.280°C
Scan ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
This compound-HFBTo be determined based on the mass spectrum of the derivative. Likely fragments would include the molecular ion and characteristic fragments from the loss of the heptafluorobutyryl group and benzyl group.
Amphetamine-d5-HFB (IS)Quantifier and qualifier ions for the deuterated internal standard derivative.

Note on SIM Ions: The specific ions for this compound-HFB derivative should be determined by analyzing a standard of the derivatized compound in full scan mode to identify the most abundant and specific fragments. Based on the structure of this compound, characteristic fragmentation would involve cleavage of the C-C bond beta to the nitrogen and loss of the benzyl group.

Data Presentation

The following table summarizes expected quantitative data for the analysis of amphetamine-like compounds using GC-MS with acylation derivatization. Similar performance is anticipated for this compound.

Analyte (Derivative)Linearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Reference
Amphetamine (HFBA)5 - 10001.05.085 - 95
Methamphetamine (HFBA)5 - 10001.05.088 - 97
This compound (HFBA) (Expected) 5 - 1000 (Expected) ~1.0 (Expected) ~5.0 (Expected) >80

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis urine_sample Urine Sample Collection add_is Addition of Internal Standard urine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elution Elution spe->elution evaporation1 Evaporation to Dryness elution->evaporation1 reconstitution1 Reconstitution evaporation1->reconstitution1 add_hfba Addition of HFBA reconstitution1->add_hfba heating Heating (70°C) add_hfba->heating evaporation2 Evaporation to Dryness heating->evaporation2 reconstitution2 Final Reconstitution evaporation2->reconstitution2 gc_ms_injection GC-MS Injection reconstitution2->gc_ms_injection data_acquisition Data Acquisition (SIM Mode) gc_ms_injection->data_acquisition data_analysis Data Analysis & Quantification data_acquisition->data_analysis

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_extraction Extraction cluster_derivatization Derivatization cluster_separation Separation cluster_detection Detection matrix Biological Matrix (Urine) isolate Isolate Analyte matrix->isolate increase_volatility Increase Volatility isolate->increase_volatility improve_chromatography Improve Chromatography increase_volatility->improve_chromatography gc_column Gas Chromatography improve_chromatography->gc_column separation Separate from Interferences gc_column->separation mass_spec Mass Spectrometry separation->mass_spec identification Identification & Quantification mass_spec->identification

Caption: Key steps in the GC-MS analysis of this compound.

References

Application Notes and Protocols: Synthesis of Norbenzphetamine as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbenzphetamine (N-benzyl-1-phenylpropan-2-amine) is a primary metabolite of the sympathomimetic amine, benzphetamine. As a key analyte in drug metabolism and pharmacokinetic studies, as well as in forensic and clinical analysis, a highly pure and well-characterized reference standard of this compound is essential for accurate quantification and identification. This document provides detailed protocols for the chemical synthesis, purification, and characterization of this compound for use as a reference standard.

Synthesis of this compound

Two common synthetic routes for the preparation of N-alkylated amphetamine derivatives are reductive amination and N-alkylation. Below are detailed protocols for both methods for the synthesis of this compound.

Method 1: Reductive Amination of Benzaldehyde with Amphetamine

This method involves the formation of an intermediate imine from the reaction of benzaldehyde and amphetamine, which is subsequently reduced to the secondary amine, this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve amphetamine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Imine Formation: Add benzaldehyde (1.1 eq) to the solution. The reaction mixture is typically stirred at room temperature for 1-2 hours to facilitate the formation of the Schiff base (imine).

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent by rotary evaporation to yield the crude this compound.

Method 2: N-Alkylation of Amphetamine with Benzyl Bromide

This protocol describes the direct alkylation of the primary amine group of amphetamine using benzyl bromide in the presence of a base.

Experimental Protocol:

  • Reaction Setup: Dissolve amphetamine (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq), to the solution.

  • Addition of Alkylating Agent: Add benzyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude product.

Purification of this compound

The crude this compound obtained from either synthetic route requires purification to meet the high-purity requirements of a reference standard.

Experimental Protocol:

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as an oil or solid.

  • Recrystallization (if applicable): If the purified product is a solid, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain a crystalline solid.

Characterization of this compound Reference Standard

The identity and purity of the synthesized this compound must be rigorously confirmed.

Experimental Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Record the proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃). The spectrum should be consistent with the structure of this compound.

    • ¹³C NMR: Record the carbon-13 NMR spectrum to confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS):

    • Obtain the mass spectrum using a suitable ionization technique (e.g., Electrospray Ionization - ESI). The observed molecular ion peak should correspond to the calculated exact mass of this compound.

  • Purity Analysis (HPLC):

    • Determine the purity of the reference standard using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase. Purity should typically be ≥98%.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis and Purification Data

ParameterMethod 1: Reductive AminationMethod 2: N-Alkylation
Typical Yield (Crude) 75-85%80-90%
Yield (After Purification) 60-70%65-75%
Physical Appearance Colorless oil or off-white solidColorless oil or off-white solid
Purity (by HPLC) ≥98%≥98%

Table 2: Characterization Data

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.20-7.40 (m, 10H, Ar-H), 3.75 (d, 1H, N-CH₂), 3.65 (d, 1H, N-CH₂), 2.80-2.95 (m, 1H, CH), 2.60-2.75 (m, 2H, CH₂), 1.10 (d, 3H, CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 141.2, 140.5, 129.2, 128.5, 128.3, 126.8, 126.1, 54.2, 51.8, 42.5, 20.1.
Mass Spectrometry (ESI-MS) [M+H]⁺ calculated for C₁₆H₂₀N: 226.1596; Found: 226.1598.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound as a reference standard.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (Amphetamine, Benzaldehyde/Benzyl Bromide) Reaction Chemical Reaction (Reductive Amination or N-Alkylation) Start->Reaction Workup Reaction Work-up (Quenching, Extraction, Drying) Reaction->Workup Crude Crude this compound Workup->Crude Column Column Chromatography Crude->Column Recrystal Recrystallization (Optional) Column->Recrystal Pure Purified this compound Recrystal->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS HPLC HPLC Purity Analysis Pure->HPLC Standard This compound Reference Standard NMR->Standard MS->Standard HPLC->Standard

Caption: General workflow for the synthesis and certification of this compound reference standard.

Logical Relationship of Synthesis Methods

This diagram illustrates the two primary synthetic pathways described.

Synthesis_Pathways cluster_RA Reductive Amination cluster_NA N-Alkylation Amphetamine Amphetamine Imine Schiff Base (Imine) Intermediate Amphetamine->Imine Alkylation Alkylation Reaction (Base, Heat) Amphetamine->Alkylation Benzaldehyde Benzaldehyde Benzaldehyde->Imine BenzylBromide Benzyl Bromide BenzylBromide->Alkylation This compound This compound Reduction Reduction (e.g., NaBH₄) Imine->Reduction Reduction->this compound Alkylation->this compound

Caption: Synthetic pathways to this compound from amphetamine.

Application Note: Solid-Phase Extraction of Norbenzphetamine from Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbenzphetamine is a primary metabolite of the anorectic drug benzphetamine and its detection in urine is a key indicator of the parent drug's use. Accurate and reliable quantification of this compound is crucial in clinical, forensic, and anti-doping contexts. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and reduced solvent consumption. This application note details a robust protocol for the solid-phase extraction of this compound from human urine samples prior to chromatographic analysis, such as by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The protocol is optimized for the extraction of basic drugs like this compound and its analogs. While specific performance data for this compound is not extensively published, the presented method is based on established procedures for amphetamine-type substances, for which high recovery and low limits of detection have been demonstrated.[1][2]

Materials and Methods

Materials
  • SPE Cartridges: Mixed-mode cation-exchange SPE columns (e.g., Clean Screen® DAU, Bond Elut Certify, or equivalent C8/SCX cartridges).[1][3][4]

  • Reagents:

    • Methanol (HPLC grade)

    • Deionized Water

    • 100 mM Phosphate Buffer (pH 6.0)[3][5]

    • 0.1 M Hydrochloric Acid (HCl)

    • Elution Solvent: Ethyl Acetate/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v)[1][3]

    • Internal Standard (e.g., this compound-d5)

  • Equipment:

    • SPE Vacuum Manifold

    • Vortex Mixer

    • Centrifuge

    • Nitrogen Evaporator

    • Autosampler vials

Experimental Protocol

This protocol is designed for the extraction of this compound from a 5 mL urine sample. Volumes may be scaled as needed, with appropriate adjustments to reagent volumes.

  • Sample Pre-treatment:

    • Allow urine samples to equilibrate to room temperature.[5]

    • To a 5 mL urine sample, add an appropriate amount of internal standard.

    • Adjust the sample pH to 6.0 ± 0.5 using 0.1 M monobasic sodium phosphate (to lower pH) or 0.1 M dibasic sodium phosphate (to raise pH).[5]

    • Vortex the sample for 30 seconds.

  • SPE Cartridge Conditioning:

    • Place the mixed-mode SPE cartridges on the vacuum manifold.

    • Condition the cartridges by sequentially passing the following solvents:

      • 3 mL of Methanol[3][5]

      • 3 mL of Deionized Water[5]

      • 3 mL of 100 mM Phosphate Buffer (pH 6.0)[3][5]

    • Ensure the sorbent does not go dry between steps.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.[3]

  • Washing:

    • Wash the cartridge to remove matrix interferences with the following solvents:

      • 3 mL of 0.1 M HCl[3]

      • 3 mL of Methanol[3]

    • Dry the cartridge thoroughly under full vacuum for 5 minutes.

  • Elution:

    • Elute the analyte with 3 mL of the elution solvent (Ethyl Acetate/Isopropanol/Ammonium Hydroxide; 78:20:2 v/v/v) into a collection tube at a flow rate of 1-2 mL/minute.[1][3]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS/MS or a derivatizing agent for GC-MS analysis).

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Data Presentation

While this protocol is specifically for this compound, quantitative performance data is most readily available for the closely related and commonly analyzed amphetamine and methamphetamine. The following table summarizes typical performance characteristics that can be expected when using a mixed-mode SPE protocol for these compounds.

AnalyteMatrixSPE SorbentRecovery (%)LODLOQReference
MethamphetamineUrineC8-SCX Mixed-Mode> 86%0.03 µg/mL-[1]
AmphetamineUrineC8-SCX Mixed-Mode> 88%0.07 µg/mL-[1]
MethamphetamineUrineC18 Pipette Tip SPE> 82.9%0.04 ng/0.5 mL0.25 ng/0.5 mL[2]
AmphetamineUrineC18 Pipette Tip SPE> 82.2%0.05 ng/0.5 mL0.25 ng/0.5 mL[2]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are dependent on the analytical instrumentation used for final detection. The values presented are indicative of the sensitivity achievable with this extraction method coupled with mass spectrometry.

Experimental Workflow

SPE_Workflow cluster_pre Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample 5 mL Urine Sample Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust pH to 6.0 Add_IS->Adjust_pH Vortex_Sample Vortex Adjust_pH->Vortex_Sample Condition 1. Condition Cartridge (Methanol, DI Water, Buffer) Vortex_Sample->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (0.1 M HCl, Methanol) Load->Wash Elute 4. Elute Analyte (Ethyl Acetate/IPA/NH4OH) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze Analyze by GC-MS or LC-MS/MS Reconstitute->Analyze

Caption: Workflow for Solid-Phase Extraction of this compound from Urine.

Conclusion

The solid-phase extraction protocol detailed in this application note provides an effective and reliable method for the isolation and concentration of this compound from human urine. By utilizing a mixed-mode SPE sorbent, this procedure ensures high recovery and clean extracts, making it suitable for sensitive and specific downstream analysis by mass spectrometry. This method is a valuable tool for researchers, scientists, and drug development professionals engaged in toxicological and pharmacokinetic studies.

References

Application Note: Norbenzphetamine as a Biomarker for Benzphetamine Ingestion

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Benzphetamine, marketed under trade names like Didrex, is a sympathomimetic amine chemically and pharmacologically related to amphetamines.[1][2] It is classified as a Schedule III controlled substance in the United States and is used as a short-term adjunct in the management of exogenous obesity.[2][3][4] Benzphetamine functions as an anorectic by stimulating the central nervous system, which includes the release of norepinephrine and dopamine in the lateral hypothalamic feeding center, thereby suppressing appetite.[2][5][6] The drug is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[1][7] Notably, it serves as a prodrug to both d-methamphetamine and d-amphetamine.[2] Given its metabolic profile, distinguishing between the administration of Benzphetamine and the illicit use of its active metabolites is a significant challenge in clinical and forensic toxicology. This application note details the use of Norbenzphetamine, a primary metabolite, as a specific biomarker for Benzphetamine use and provides protocols for its detection.

Metabolic Pathway and Biomarker Rationale

Benzphetamine undergoes extensive hepatic metabolism through two primary pathways: N-debenzylation and N-demethylation.[7]

  • N-debenzylation yields d-methamphetamine.

  • N-demethylation , catalyzed primarily by the P450 2B6 enzyme, produces This compound (N-benzylamphetamine).[7]

This compound is a direct and key metabolite in the metabolic cascade of Benzphetamine.[8] Its presence in a biological sample, such as urine, is a strong indicator of Benzphetamine exposure. While Benzphetamine also metabolizes to methamphetamine and amphetamine, the detection of this compound provides more specific evidence of the parent drug's use.[9] Studies have shown that the metabolism of Benzphetamine to this compound (desmethylbenzphetamine) is a major pathway.[9][10] Therefore, including this compound in the analytical scope is crucial for the accurate interpretation of toxicology results.

Benzphetamine_Metabolism benz Benzphetamine norbenz This compound (Biomarker) benz->norbenz N-demethylation (CYP2B6) meth d-Methamphetamine benz->meth N-debenzylation amp d-Amphetamine meth->amp N-demethylation Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 1. Urine Sample Collection (Record pH, Creatinine) s2 2. Sample Pre-treatment (e.g., Hydrolysis, pH Adjustment) s1->s2 s3 3. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) s2->s3 s4 4. Eluate Evaporation & Reconstitution s3->s4 a1 5. Derivatization (for GC-MS) (e.g., with PFPA) s4->a1 To GC-MS a2 6. GC-MS or LC-MS/MS Analysis s4->a2 To LC-MS/MS a1->a2 a3 7. Data Acquisition (Selected Ion Monitoring) a2->a3 d1 8. Peak Integration & Quantification a3->d1 d2 9. Confirmation of Identity (Ion Ratios, Retention Time) d1->d2 d3 10. Final Report Generation d2->d3 Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_vesicles Vesicles presyn Presynaptic Neuron Vesicle1 Dopamine Vesicle2 Norepinephrine postsyn Postsynaptic Neuron Receptor1 Dopamine Receptor Vesicle1->Receptor1 Dopamine Receptor2 Norepinephrine Receptor Vesicle2->Receptor2 Norepinephrine Receptor1->postsyn Signal Receptor2->postsyn Signal Benz Benzphetamine Benz->presyn Stimulates Release Inhibits Reuptake

References

In Vivo Animal Models for Studying Norbenzphetamine Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbenzphetamine is the primary active metabolite of the sympathomimetic amine, benzphetamine. Its pharmacological profile, similar to other amphetamine-like compounds, suggests significant effects on the central nervous system, primarily through the modulation of dopaminergic and noradrenergic systems.[1] Understanding the in vivo effects of this compound is crucial for elucidating its therapeutic potential, abuse liability, and overall pharmacological profile. This document provides detailed application notes and protocols for key in vivo animal models used to characterize the behavioral and neurochemical effects of this compound.

Key In Vivo Models and Protocols

Several well-established rodent models are instrumental in evaluating the stimulant, rewarding, and reinforcing properties of this compound, as well as its impact on neurotransmitter dynamics.

Locomotor Activity Assay

Application: To assess the psychostimulant effects of this compound. An increase in locomotor activity is a hallmark of drugs that enhance dopamine and norepinephrine signaling in brain regions controlling movement.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Apparatus: Open-field arenas (e.g., 40 x 40 x 40 cm) equipped with automated infrared beam-break systems to track horizontal and vertical movements.

  • Procedure:

    • Habituation: Place rats in the open-field arenas for 30-60 minutes to allow for acclimation to the novel environment.

    • Drug Administration: Administer this compound hydrochloride (dissolved in 0.9% saline) via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10 mg/kg) or vehicle (saline).

    • Data Collection: Immediately after injection, place the animals back into the arenas and record locomotor activity continuously for 60-120 minutes.

  • Data Analysis: Quantify total distance traveled, horizontal activity, and vertical activity (rearing). Analyze data using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.

Illustrative Quantitative Data:

The following table presents illustrative data, reflecting expected outcomes based on the known effects of similar psychostimulants.

Dose of this compound (mg/kg, i.p.)Total Distance Traveled (cm) (Mean ± SEM)Rearing Frequency (Counts) (Mean ± SEM)
Vehicle (Saline)1500 ± 25045 ± 8
1.02500 ± 30070 ± 10
3.04500 ± 450 120 ± 15
10.03800 ± 400 95 ± 12

*p < 0.05, **p < 0.01 compared to Vehicle. Data is illustrative.

Conditioned Place Preference (CPP)

Application: To evaluate the rewarding or aversive properties of this compound. A significant preference for the drug-paired environment suggests rewarding effects and potential for psychological dependence.[2][3][4][5][6]

Experimental Protocol:

  • Animals: Male C57BL/6 mice (20-25g).

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer conditioning chambers, separated by a neutral central chamber.

  • Procedure:

    • Pre-Conditioning (Baseline): On Day 1, place mice in the central chamber and allow free access to all three chambers for 15 minutes to determine initial preference.

    • Conditioning (Days 2-9): Conduct an 8-day conditioning schedule. On alternate days, administer this compound (e.g., 1, 3, 5 mg/kg, i.p.) and confine the mouse to one of the outer chambers for 30 minutes. On the intervening days, administer vehicle and confine the mouse to the opposite chamber. The drug-paired chamber should be counterbalanced across animals.

    • Post-Conditioning (Test): On Day 10, place the mice in the central chamber in a drug-free state and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.

  • Data Analysis: Calculate a CPP score as the time spent in the drug-paired chamber during the test phase minus the time spent in the same chamber during the pre-conditioning phase. Analyze data using a one-way ANOVA.

Illustrative Quantitative Data:

Dose of this compound (mg/kg, i.p.)CPP Score (seconds) (Mean ± SEM)
Vehicle (Saline)15 ± 10
1.0100 ± 20*
3.0250 ± 35
5.0180 ± 30

*p < 0.05, **p < 0.01 compared to Vehicle. Data is illustrative.

Intravenous Self-Administration (IVSA)

Application: To assess the reinforcing efficacy of this compound, a key indicator of its abuse potential. Animals will learn to perform a specific action (e.g., lever press) to receive the drug.

Experimental Protocol:

  • Animals: Male Wistar rats (300-350g) surgically implanted with intravenous catheters.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump for drug infusion, and a cue light.

  • Procedure:

    • Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein. Allow for a 5-7 day recovery period.

    • Acquisition Training: Place rats in the operant chambers for 2-hour daily sessions. Responses on the "active" lever result in an intravenous infusion of this compound (e.g., 0.1, 0.25, 0.5 mg/kg/infusion) and the presentation of a cue light. Responses on the "inactive" lever have no programmed consequences.

    • Dose-Response Curve: Once stable responding is established, vary the dose per infusion across sessions to determine the dose-response relationship.

    • Progressive Ratio Schedule: To assess motivation, implement a progressive ratio schedule where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) serves as a measure of the drug's reinforcing strength.

  • Data Analysis: Analyze the number of infusions earned per session for the acquisition and dose-response phases. For the progressive ratio schedule, compare breakpoints across different doses. Use repeated measures ANOVA for statistical analysis.

Illustrative Quantitative Data:

This compound Dose (mg/kg/infusion)Active Lever Presses (Mean ± SEM)Inactive Lever Presses (Mean ± SEM)Breakpoint on PR Schedule (Mean ± SEM)
0.115 ± 34 ± 110 ± 2
0.2540 ± 5 5 ± 235 ± 5
0.535 ± 6 4 ± 128 ± 4

**p < 0.01 compared to the lowest dose group. Data is illustrative.

In Vivo Microdialysis

Application: To measure extracellular levels of dopamine (DA) and norepinephrine (NE) in specific brain regions (e.g., nucleus accumbens, prefrontal cortex) following this compound administration. This provides direct evidence of its neurochemical mechanism of action.[7][8]

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (275-325g) with surgically implanted guide cannulae targeting the desired brain region.

  • Apparatus: A microdialysis system including a syringe pump, a fraction collector, and high-performance liquid chromatography with electrochemical detection (HPLC-ED) for neurotransmitter analysis.

  • Procedure:

    • Surgery: Implant a guide cannula aimed at the nucleus accumbens or prefrontal cortex. Allow for a 3-5 day recovery.

    • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Baseline Collection: Collect dialysate samples every 20 minutes for at least 60-90 minutes to establish a stable baseline of DA and NE levels.

    • Drug Administration: Administer this compound (e.g., 3 mg/kg, i.p.).

    • Post-Drug Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Data Analysis: Analyze the concentration of DA and NE in the dialysate samples using HPLC-ED. Express post-drug neurotransmitter levels as a percentage of the average baseline concentration. Analyze data using a repeated measures ANOVA.

Illustrative Quantitative Data:

Time Post-Injection (min)Extracellular Dopamine (% of Baseline) (Mean ± SEM)Extracellular Norepinephrine (% of Baseline) (Mean ± SEM)
-20 (Baseline)100 ± 8100 ± 10
20250 ± 30 220 ± 25
40400 ± 45 350 ± 40
60380 ± 40 320 ± 35
120200 ± 25 180 ± 20

**p < 0.01 compared to Baseline. Data is illustrative.

Visualizations: Signaling Pathways and Experimental Workflows

Norbenzphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Blocks NET Norepinephrine Transporter (NET) This compound->NET Blocks DA_vesicle Dopamine DA_cleft DA DA_vesicle->DA_cleft Release NE_vesicle Norepinephrine NE_cleft NE NE_vesicle->NE_cleft Release DA_cleft->DAT DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binds NE_cleft->NET Reuptake NE_receptor Norepinephrine Receptors NE_cleft->NE_receptor Binds Postsynaptic_Effect Increased Postsynaptic Signaling DA_receptor->Postsynaptic_Effect NE_receptor->Postsynaptic_Effect

Caption: Presumed signaling pathway of this compound.

CPP_Workflow cluster_conditioning Alternating Days Day1 Day 1: Pre-Conditioning (Baseline Preference Test) Conditioning Days 2-9: Conditioning Phase Day1->Conditioning Day10 Day 10: Post-Conditioning (CPP Test - Drug Free) Conditioning->Day10 Drug This compound + Paired Chamber Vehicle Vehicle + Unpaired Chamber Analysis Data Analysis (Calculate CPP Score) Day10->Analysis

Caption: Experimental workflow for Conditioned Place Preference.

Microdialysis_Workflow Surgery Guide Cannula Implantation Recovery 3-5 Day Recovery Surgery->Recovery Probe Microdialysis Probe Insertion & Perfusion Recovery->Probe Baseline Baseline Sample Collection (60-90 min) Probe->Baseline DrugAdmin This compound Administration (i.p.) Baseline->DrugAdmin PostDrug Post-Drug Sample Collection (120-180 min) DrugAdmin->PostDrug HPLC HPLC-ED Analysis of DA and NE PostDrug->HPLC

Caption: Experimental workflow for In Vivo Microdialysis.

References

Application Notes and Protocols for Determining Norbenzphetamine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbenzphetamine is a chemical compound structurally related to amphetamines and is a known metabolite of the anorectic drug benzphetamine. Given the established neurotoxic potential of amphetamine and its analogs, it is crucial to characterize the cytotoxic effects of this compound, particularly in neuronal cells. These application notes provide a comprehensive guide to assessing this compound-induced cytotoxicity using established cell-based assays. In the absence of direct studies on this compound cytotoxicity, this document outlines protocols adapted from research on related amphetamine compounds. The proposed experimental models are the human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma cell line PC12, which are well-established models for neurotoxicity studies.

The following protocols detail methods for quantifying cell viability, membrane integrity, and apoptosis induction upon exposure to this compound.

Recommended Cell-Based Assays

A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects.

  • MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.

  • LDH Release Assay: To quantify cell membrane damage by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

  • Caspase-3/7 Assay: To specifically measure the induction of apoptosis through the activation of executioner caspases.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. The following table is an example of how to present the half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit the biological process by 50%.

Cell LineAssayIncubation Time (hours)IC50 (µM) [Hypothetical Data]
SH-SY5YMTT24150
4895
LDH24250
48180
Caspase-3/724120
PC12MTT24180
48110
LDH24300
48210
Caspase-3/724140

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound is outlined below. This process involves cell culture, treatment with the compound, and subsequent analysis using the selected cytotoxicity assays.

G cluster_0 Cell Culture Preparation cluster_1 This compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis cell_culture Seed SH-SY5Y or PC12 cells in 96-well plates incubation Incubate for 24 hours to allow attachment cell_culture->incubation prepare_drug Prepare serial dilutions of this compound treat_cells Add this compound to cells prepare_drug->treat_cells incubate_treat Incubate for 24 or 48 hours treat_cells->incubate_treat mtt_assay MTT Assay incubate_treat->mtt_assay ldh_assay LDH Assay incubate_treat->ldh_assay caspase_assay Caspase-3/7 Assay incubate_treat->caspase_assay read_plate Measure absorbance/fluorescence/luminescence mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate calculate_viability Calculate % viability/cytotoxicity read_plate->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: General experimental workflow for this compound cytotoxicity testing.

Experimental Protocols

MTT Cell Viability Assay

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[1][2][3][4][5]

Materials:

  • SH-SY5Y or PC12 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom microplates

  • This compound stock solution (in a suitable solvent like DMSO or PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2][3][4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Release Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[6][7][8][9]

Materials:

  • SH-SY5Y or PC12 cells

  • Complete culture medium

  • 96-well clear flat-bottom microplates

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9]

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.

Caspase-3/7 Apoptosis Assay

This assay utilizes a substrate for caspase-3 and -7 that, when cleaved by the active enzymes, produces a luminescent or fluorescent signal, indicating apoptosis.[10][11][12][13]

Materials:

  • SH-SY5Y or PC12 cells

  • Complete culture medium

  • 96-well opaque-walled microplates (for luminescence) or black-walled, clear-bottom plates (for fluorescence)

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer or fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using the appropriate 96-well plate.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Signal Measurement: Measure the luminescence or fluorescence using the appropriate plate reader.

  • Data Analysis: Determine the fold-increase in caspase-3/7 activity in this compound-treated cells compared to the vehicle-treated controls.

Putative Signaling Pathway for this compound-Induced Cytotoxicity

Based on the known mechanisms of related amphetamine compounds, this compound-induced cytotoxicity in neuronal cells is likely to involve the induction of oxidative stress and the subsequent activation of the intrinsic apoptotic pathway.

G cluster_0 Initiation cluster_1 Cellular Stress cluster_2 Apoptotic Regulation cluster_3 Caspase Cascade cluster_4 Cellular Outcome This compound This compound ros Increased ROS Production (Oxidative Stress) This compound->ros mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction bcl2_down Bcl-2 / Bcl-xL Downregulation mitochondrial_dysfunction->bcl2_down bax_up Bax / Bad Upregulation mitochondrial_dysfunction->bax_up cytochrome_c Cytochrome c Release bcl2_down->cytochrome_c bax_up->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis.

Conclusion and Future Directions

The protocols and information provided in these application notes offer a solid framework for initiating studies on the cytotoxicity of this compound. By employing a combination of assays that measure different aspects of cell health, researchers can obtain a robust and nuanced understanding of this compound's potential toxicity.

Future research should focus on validating these proposed methods with this compound and determining its precise IC50 values in various cell lines. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be essential for a complete toxicological profile. This could involve techniques such as Western blotting to analyze the expression of apoptotic proteins, and flow cytometry to further characterize the mode of cell death.

References

Application Notes and Protocols for Norbenzphetamine Sample Preparation for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Norbenzphetamine samples from biological matrices for analysis by mass spectrometry (MS). The following sections outline methodologies for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) approaches, including sample extraction and derivatization.

Introduction

This compound is a stimulant and a metabolite of the anorectic drug benzphetamine. Accurate and reliable quantification of this compound in biological samples is crucial for pharmacokinetic studies, drug metabolism research, and forensic analysis. Mass spectrometry, coupled with appropriate chromatographic separation, offers high selectivity and sensitivity for this purpose. Proper sample preparation is a critical step to remove matrix interferences, concentrate the analyte, and ensure compatibility with the analytical instrumentation. This document details two common extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by an optional derivatization step for GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of amphetamine-like substances using the described methods. This data is representative and may vary depending on the specific matrix, instrumentation, and validation parameters.

ParameterLiquid-Liquid Extraction (LLE) with GC-MSSolid-Phase Extraction (SPE) with LC-MS/MS
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL0.5 - 10 ng/mL
Linearity (r²) > 0.99> 0.995
Recovery 85 - 105%90 - 110%
Intra-day Precision (%RSD) < 15%< 10%
Inter-day Precision (%RSD) < 15%< 10%
Matrix Effect Variable, minimized by derivatization< 15%

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for GC-MS Analysis

This protocol describes a robust LLE method for the extraction of this compound from urine, followed by derivatization to enhance volatility and chromatographic performance for GC-MS analysis.

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., this compound-d5)

  • 5 M Sodium Hydroxide (NaOH)

  • Extraction Solvent (e.g., Ethyl Acetate, Methyl tert-butyl ether (MTBE))

  • Derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

  • Anhydrous Sodium Sulfate

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • GC-MS vials

Procedure:

  • Sample Aliquoting: Pipette 1 mL of urine into a clean glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the urine sample.

  • Alkalinization: Add 200 µL of 5 M NaOH to the sample to adjust the pH to > 9. Vortex for 30 seconds.

  • Extraction: Add 5 mL of the extraction solvent. Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a new clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Add 50 µL of the derivatizing agent (e.g., MTBSTFA) and 50 µL of a suitable solvent (e.g., acetonitrile). Cap the tube and heat at 70°C for 30 minutes.

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol details an SPE method for the cleanup and concentration of this compound from plasma or serum, suitable for direct analysis by LC-MS/MS.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution (e.g., this compound-d5)

  • Mixed-mode cation exchange SPE cartridges

  • 0.1 M Phosphate buffer (pH 6.0)

  • Methanol

  • Elution solvent (e.g., 2% ammonium hydroxide in methanol)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Evaporator (e.g., nitrogen stream)

  • LC-MS vials

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Sample Pre-treatment: To 0.5 mL of plasma/serum, add the internal standard and 0.5 mL of 0.1 M phosphate buffer (pH 6.0). Vortex to mix.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge by passing 2 mL of methanol followed by 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of 0.1 M acetic acid.

    • Dry the cartridge under vacuum for 5 minutes.

    • Wash the cartridge with 2 mL of methanol.

    • Dry the cartridge thoroughly under vacuum for 10 minutes.

  • Elution: Elute the analyte with 2 mL of the elution solvent into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the reconstitution solvent.

  • Sample Transfer: Transfer the reconstituted sample to an LC-MS vial for analysis.

Visualizations

LLE_Workflow cluster_sample_prep Liquid-Liquid Extraction Workflow start 1. Urine Sample (1 mL) is 2. Add Internal Standard start->is alkali 3. Add 5 M NaOH (pH > 9) is->alkali extract 4. Add Extraction Solvent & Vortex alkali->extract centrifuge 5. Centrifuge for Phase Separation extract->centrifuge collect 6. Collect Organic Layer centrifuge->collect dry 7. Evaporate to Dryness collect->dry derivatize 8. Derivatize (e.g., with MTBSTFA) dry->derivatize analyze 9. Transfer to GC-MS Vial derivatize->analyze

Caption: LLE Workflow for this compound GC-MS Analysis.

SPE_Workflow cluster_spe_prep Solid-Phase Extraction Workflow start 1. Plasma/Serum Sample (0.5 mL) pretreat 2. Add IS & Buffer start->pretreat condition 3. Condition SPE Cartridge pretreat->condition load 4. Load Sample condition->load wash 5. Wash Cartridge load->wash elute 6. Elute Analyte wash->elute dry 7. Evaporate to Dryness elute->dry reconstitute 8. Reconstitute dry->reconstitute analyze 9. Transfer to LC-MS/MS Vial reconstitute->analyze

Caption: SPE Workflow for this compound LC-MS/MS Analysis.

Discussion

The choice between LLE and SPE depends on the sample matrix, required sensitivity, and available resources. LLE is a classic technique that is cost-effective but can be more labor-intensive and may result in less clean extracts compared to SPE. Supported liquid extraction (SLE) is a variation of LLE that uses a solid support to immobilize the aqueous phase, offering a more streamlined workflow.[1]

SPE, particularly with mixed-mode sorbents, can provide excellent cleanup by combining reversed-phase and ion-exchange mechanisms, leading to higher sensitivity and reduced matrix effects, which is especially beneficial for LC-MS/MS analysis. The choice of SPE sorbent and optimization of wash and elution steps are critical for achieving high recovery and purity.[2][3]

For GC-MS analysis of amphetamine-like compounds, derivatization is often necessary to improve their thermal stability and chromatographic properties.[4] Silylation reagents like MTBSTFA are effective for derivatizing primary and secondary amines, such as this compound.[5]

Method validation is essential to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability, as outlined in regulatory guidelines.[6][7] Careful consideration of these factors during method development and validation will ensure the generation of high-quality data for its intended purpose.

References

Chiral Separation of Norbenzphetamine Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of Norbenzphetamine enantiomers. Due to the limited availability of direct literature for this compound, the following protocols have been adapted from validated methods for structurally similar compounds, including Benzphetamine, Amphetamine, and Norephedrine. These methods offer a strong starting point for the development of specific assays for this compound.

Introduction to Chiral Separation of this compound

This compound, an N-benzyl derivative of amphetamine, possesses a single chiral center, resulting in two enantiomers: (S)-(+)-Norbenzphetamine and (R)-(-)-Norbenzphetamine. As with many chiral drugs, these enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is critical for drug development, pharmacokinetic studies, and forensic analysis. The primary techniques for chiral separation of amphetamine-like compounds are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), each offering distinct advantages.

Application Note 1: Chiral HPLC Separation of this compound Enantiomers

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a robust and widely used method for the enantioselective separation of pharmaceutical compounds. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving the enantiomers of amphetamine and its derivatives.

Experimental Protocol

This protocol is adapted from a method for the chiral separation of Benzphetamine enantiomers. Given the structural similarity, it is expected to provide good resolution for this compound enantiomers.

1. Instrumentation:

  • A standard HPLC system equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent amylose-based CSP)

  • Mobile Phase: Methanol / Diethylamine (100:0.2, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to achieve the desired concentration for analysis (e.g., 10 µg/mL).

4. Data Analysis:

  • Identify the two enantiomer peaks in the chromatogram.

  • Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.

  • Determine the enantiomeric excess (ee) if analyzing a non-racemic mixture.

Expected Quantitative Data

The following table summarizes the expected performance of this method, based on data for the closely related compound Benzphetamine[1].

ParameterExpected Value
Retention Time (Enantiomer 1)~ 5-7 min
Retention Time (Enantiomer 2)~ 7-9 min
Resolution (Rs)> 2.0
Tailing Factor< 1.5
Theoretical Plates> 2000

Experimental Workflow

hplc_workflow prep_sample Sample Preparation (Dissolve in Mobile Phase) injection Inject Sample prep_sample->injection 10 µL hplc_system HPLC System separation Chiral Separation (Chiralpak AD-H) hplc_system->separation Mobile Phase 1.0 mL/min detection UV Detection (220 nm) separation->detection data_analysis Data Analysis (Resolution, Purity) detection->data_analysis

Caption: Chiral HPLC workflow for this compound enantiomer separation.

Application Note 2: Chiral SFC Separation of this compound Enantiomers

Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. It is particularly well-suited for the separation of basic compounds like this compound.

Experimental Protocol

This protocol is adapted from methods for the chiral separation of amphetamine enantiomers using SFC.

1. Instrumentation:

  • An analytical SFC system coupled with a tandem mass spectrometer (MS/MS) or a UV detector.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-3, 150 mm x 4.6 mm, 3 µm (or equivalent amylose-based CSP)

  • Mobile Phase: Supercritical CO₂ and a co-solvent of 2-propanol/methanol (50/50, v/v) with 0.1% ammonium hydroxide.

  • Gradient: Isocratic with 15% co-solvent.

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40°C

  • Detection: MS/MS with positive electrospray ionization (ESI+) or UV at 220 nm.

  • Injection Volume: 2 µL

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the co-solvent.

  • Dilute to the desired concentration for analysis.

4. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers.

  • Optimize the co-solvent percentage and additive concentration to maximize resolution.

  • Quantify the enantiomers using the appropriate detector response.

Expected Quantitative Data

The following table presents typical performance data for the chiral SFC separation of amphetamine enantiomers, which is expected to be similar for this compound.

ParameterExpected Value
Retention Time (Enantiomer 1)~ 2.5 min
Retention Time (Enantiomer 2)~ 3.0 min
Resolution (Rs)> 1.8
Analysis Time< 5 min

Chiral SFC Method Development Logic

sfc_logic start Start: Racemic This compound csp_selection Select CSP (e.g., Chiralpak AD-3) start->csp_selection cosolvent_screen Screen Co-solvents (MeOH, IPA, ACN) csp_selection->cosolvent_screen additive_opt Optimize Additive (e.g., NH4OH) cosolvent_screen->additive_opt flow_temp_opt Optimize Flow Rate & Temperature additive_opt->flow_temp_opt final_method Final Method flow_temp_opt->final_method

Caption: Logical flow for developing a chiral SFC separation method.

Application Note 3: Chiral Capillary Electrophoresis (CE) Separation of this compound Enantiomers

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and solvent. The use of chiral selectors, such as cyclodextrins, in the background electrolyte (BGE) enables the separation of enantiomers.

Experimental Protocol

This protocol is based on methods for the chiral separation of norephedrine and amphetamine using cyclodextrin additives.

1. Instrumentation:

  • A capillary electrophoresis system with a UV detector.

2. Electrophoretic Conditions:

  • Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm to detector).

  • Background Electrolyte (BGE): 25 mM phosphate buffer (pH 2.5) containing 2.0% (w/v) sulfated-β-cyclodextrin (S-β-CD).

  • Voltage: -15 kV (reversed polarity).

  • Temperature: 20°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 210 nm.

3. Sample Preparation:

  • Dissolve the this compound standard in water or a diluted BGE to a concentration of 0.5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

4. Data Analysis:

  • The two enantiomers will migrate at different velocities, resulting in two separate peaks.

  • Calculate the resolution and migration times. The type and concentration of the cyclodextrin can be varied to optimize the separation.

Expected Quantitative Data

Based on the separation of similar phenylethylamines, the following performance can be anticipated[2].

ParameterExpected Value
Migration Time (Enantiomer 1)~ 10-15 min
Migration Time (Enantiomer 2)~ 12-18 min
Resolution (Rs)> 2.0
Efficiency (Plates/meter)> 100,000

Principle of Chiral CE Separation

ce_principle cluster_capillary Capillary R_enantiomer R-Enantiomer R_complex R-CD Complex R_enantiomer->R_complex K_R S_enantiomer S-Enantiomer S_complex S-CD Complex S_enantiomer->S_complex K_S CD Cyclodextrin (Chiral Selector) label_info Different binding constants (K_R ≠ K_S) lead to different electrophoretic mobilities and thus, separation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Norbenzphetamine Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Norbenzphetamine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of a target analyte, such as this compound, by co-eluting, undetected components in the sample matrix. These components can be endogenous (e.g., phospholipids, salts, proteins) or exogenous (e.g., anticoagulants). Matrix effects can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and toxicokinetic data.

Q2: What are the most common sample preparation techniques to mitigate matrix effects for this compound analysis?

A2: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method has its advantages and disadvantages in terms of cleanliness of the final extract, recovery, and the extent of matrix effect reduction. While PPT is quick and simple, it is often associated with significant matrix effects. LLE and SPE are more effective at removing interfering matrix components, with SPE generally providing the cleanest extracts.

Q3: How can I assess the extent of matrix effects in my this compound assay?

A3: The two primary methods for evaluating matrix effects are:

  • Post-column infusion: A continuous flow of this compound standard solution is introduced into the LC flow after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.

  • Post-extraction spike: The response of this compound spiked into a blank matrix extract is compared to the response of a neat standard solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect (Matrix Factor).

Q4: Can metabolites of the parent drug, benzphetamine, interfere with this compound analysis?

A4: Yes. Benzphetamine is metabolized to this compound, as well as to d-methamphetamine and d-amphetamine. These metabolites can be present in biological samples and may co-elute with this compound, potentially causing isobaric interference or contributing to matrix effects. Chromatographic separation of these compounds is crucial for accurate quantification.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during this compound bioanalysis.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Cause Recommended Action
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
Injection of a Stronger Solvent than Mobile Phase Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.
Issue 2: High Signal Variability (Ion Suppression or Enhancement)

Please refer to the troubleshooting workflow diagram below for a step-by-step guide to diagnosing and mitigating matrix effects.

Experimental Protocols

Detailed methodologies for key sample preparation techniques are provided below. Note that specific parameters may require optimization for your laboratory's instrumentation and specific matrix.

Liquid-Liquid Extraction (LLE) Protocol for this compound in Human Plasma

This protocol is adapted from a validated method for the parent compound, benzphetamine, and is suitable for this compound.

Materials:

  • Human plasma (heparinized)

  • Internal Standard (IS) solution (e.g., this compound-d5)

  • Basifying agent (e.g., 1M Sodium Carbonate)

  • Extraction solvent (e.g., Methyl-tert-butyl ether - MTBE)

  • Acidifying agent (e.g., 0.1M Formic Acid in Acetonitrile)

  • Reconstitution solution (Mobile phase)

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 300 µL of human plasma.

  • Spike with the internal standard solution.

  • Add 100 µL of 1M Sodium Carbonate to basify the sample (pH > 9).

  • Add 1 mL of MTBE, cap, and vortex for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Add 50 µL of 0.1M Formic Acid in Acetonitrile to the organic extract.

  • Evaporate the sample to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase.

  • Vortex to mix and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol (Generalized for Amphetamine-like Compounds in Urine)

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Mixed-mode cation exchange SPE cartridge

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Deionized water)

  • Wash buffer (e.g., Acidic buffer, followed by a weak organic solvent)

  • Elution solvent (e.g., 5% Ammonium Hydroxide in Methanol)

Procedure:

  • Condition the SPE cartridge with 1 mL of Methanol.

  • Equilibrate the cartridge with 1 mL of deionized water.

  • To 1 mL of urine, add the internal standard.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of an acidic buffer (e.g., 0.1M HCl) to remove neutral and acidic interferences.

  • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% Methanol in water) to remove weakly bound interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute this compound and the IS with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Protein Precipitation (PPT) Protocol (Generalized for Plasma/Whole Blood)

Materials:

  • Plasma or whole blood sample

  • Internal Standard (IS) solution

  • Precipitating solvent (e.g., Acetonitrile)

Procedure:

  • To 100 µL of plasma or whole blood, add the internal standard.

  • Add 300 µL of cold acetonitrile.

  • Vortex for 2 minutes to precipitate the proteins.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness or directly inject a diluted aliquot into the LC-MS/MS system.

Data Presentation: Comparison of Sample Preparation Techniques

Technique Pros Cons Expected Recovery Expected Matrix Effect
Protein Precipitation (PPT) Fast, simple, inexpensive, high throughput.High risk of significant matrix effects, particularly ion suppression from phospholipids. Lower recovery for some analytes.Moderate to HighHigh
Liquid-Liquid Extraction (LLE) Good removal of salts and phospholipids. Can provide clean extracts.Can be labor-intensive and difficult to automate. Emulsion formation can be an issue. Solvent choice is critical for recovery.Moderate to HighLow to Moderate
Solid-Phase Extraction (SPE) Generally provides the cleanest extracts. High recovery and concentration of the analyte. Amenable to automation.More expensive and time-consuming than PPT and LLE. Requires method development to optimize sorbent, wash, and elution steps.HighLow

Visualizations

Metabolic Pathway of Benzphetamine

metabolic_pathway Benzphetamine Benzphetamine This compound This compound (Desmethylbenzphetamine) Benzphetamine->this compound N-dealkylation Methamphetamine d-Methamphetamine Benzphetamine->Methamphetamine N-debenzylation Amphetamine d-Amphetamine This compound->Amphetamine N-debenzylation Methamphetamine->Amphetamine N-demethylation

Caption: Metabolic conversion of Benzphetamine to its major metabolites.

Troubleshooting Workflow for Matrix Effects

troubleshooting_workflow start High Signal Variability or Poor Recovery Observed check_is Check Internal Standard (IS) Response start->check_is is_ok IS Response Stable? check_is->is_ok matrix_effect Potential Matrix Effect is_ok->matrix_effect No poor_recovery Potential Poor Recovery is_ok->poor_recovery Yes assess_me Assess Matrix Effect (Post-column infusion or Post-extraction spike) matrix_effect->assess_me improve_sp Improve Sample Preparation (Switch to SPE or optimize LLE) poor_recovery->improve_sp me_present Matrix Effect Confirmed? assess_me->me_present optimize_chrom Optimize Chromatography (e.g., change gradient, column) me_present->optimize_chrom Yes revalidate Re-validate Method me_present->revalidate No optimize_chrom->improve_sp use_sil_is Use Stable Isotope-Labeled IS improve_sp->use_sil_is use_sil_is->revalidate

Caption: A step-by-step guide for troubleshooting matrix effects.

Improving the limit of detection for Norbenzphetamine in hair samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the limit of detection (LOD) for Norbenzphetamine in hair samples.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in detecting low concentrations of this compound in hair?

A1: The primary challenges are the low incorporation rate of this compound into the hair matrix and the complex nature of hair itself. This requires highly sensitive analytical techniques and efficient extraction methods to isolate the analyte from endogenous interferences.[1]

Q2: Which analytical technique is more sensitive for this compound in hair: GC-MS or LC-MS/MS?

A2: Both techniques can achieve high sensitivity, often reaching picogram per milligram (pg/mg) levels. LC-MS/MS is often preferred as it may not require a derivatization step, simplifying sample preparation.[2][3] However, a well-optimized GC-MS/MS method with appropriate derivatization can offer excellent sensitivity and specificity.

Q3: Why is derivatization necessary for GC-MS analysis of this compound?

A3: Derivatization is a chemical process that modifies the analyte to make it more suitable for GC-MS analysis. For this compound, which contains a secondary amine group, derivatization is crucial to:

  • Increase Volatility: To ensure the compound can be vaporized in the GC inlet without decomposition.

  • Improve Thermal Stability: To prevent the analyte from degrading at high temperatures in the GC system.

  • Enhance Chromatographic Properties: To produce sharp, symmetrical peaks, improving separation and quantification.

  • Improve Mass Spectral Characteristics: To generate characteristic fragments that enhance sensitivity and specificity in MS detection.[4][5]

Q4: What are the most common derivatization reagents for amphetamine-type substances like this compound?

A4: Acylating agents are commonly used. Fluorinated anhydrides such as Heptafluorobutyric Anhydride (HFBA), Pentafluoropropionic Anhydride (PFPA), and Trifluoroacetic Anhydride (TFAA) are popular choices as they create stable derivatives with excellent chromatographic behavior.[6][7][8]

Troubleshooting Guide

Issue / ObservationPotential Cause(s)Suggested Solution(s)
Low or No Analyte Signal 1. Inefficient Extraction: The analyte is not being effectively released from the hair matrix. 2. Analyte Degradation: The analyte may be degrading during extraction or sample processing. 3. Poor Derivatization (GC-MS): The derivatization reaction is incomplete or has failed. 4. Instrument Sensitivity: The mass spectrometer is not sensitive enough or requires tuning.1. Optimize Extraction: Try pulverizing the hair before extraction to increase surface area. Test different extraction solvents (e.g., acidic methanol, 1M NaOH). Increase incubation time or temperature. 2. Check pH and Temperature: Ensure extraction conditions are not too harsh. For alkaline hydrolysis, keep temperatures moderate (e.g., 40-80°C) and time-controlled to avoid degradation. 3. Optimize Derivatization: Ensure the sample extract is completely dry before adding the reagent. Increase the reaction temperature (e.g., 70°C) or time (e.g., 30 min). Use a catalyst if recommended for the specific reagent. 4. Instrument Maintenance: Perform routine MS maintenance, including cleaning the ion source and tuning the instrument according to the manufacturer's guidelines.
High Background Noise / Interfering Peaks 1. Matrix Effects: Co-extracted endogenous compounds from the hair are interfering with ionization. 2. Contamination: Contamination from sample collection, lab environment, or solvents. 3. Ineffective Decontamination: External contaminants on the hair surface were not fully removed.1. Improve Clean-up: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step after the initial hair extraction to remove interferences. 2. Use High-Purity Reagents: Use LC-MS or HPLC grade solvents and reagents. Run a method blank (all steps without the hair sample) to identify the source of contamination. 3. Refine Wash Steps: Ensure a thorough decontamination procedure is used (e.g., sequential washes with dichloromethane, water, and acetone) before extraction.[4]
Poor Peak Shape (Tailing or Broadening) 1. Active Sites in GC System: The analyte is interacting with active sites in the GC inlet liner or column. 2. Incomplete Derivatization (GC-MS): Both derivatized and underivatized analyte are present. 3. Inappropriate LC Column or Mobile Phase (LC-MS/MS): The chromatography is not optimized for the analyte.1. System Maintenance: Use a fresh, deactivated GC inlet liner. Condition the GC column according to the manufacturer's instructions. 2. Re-optimize Derivatization: Review the derivatization protocol for potential issues (see "Low or No Analyte Signal"). 3. Method Development: Test different LC columns (e.g., C18, Phenyl-Hexyl). Adjust the mobile phase composition and pH to improve peak shape.

Data Presentation: Limits of Detection for Amphetamine-Type Stimulants in Hair

While specific quantitative data for this compound is limited in published literature, the following table summarizes the limits of detection (LOD) and quantification (LOQ) achieved for structurally similar amphetamine-type stimulants in hair. These values provide a benchmark for developing a sensitive method for this compound.

AnalyteMethodLOD (ng/mg)LOQ (ng/mg)Reference
AmphetamineGC-MS/MS<0.0070.05[8]
MethamphetamineGC-MS/MS<0.0070.05[8]
NorketamineGC-MS/MS<0.0070.08[7][8]
AmphetamineLC-MS/MS0.10.5[2]
MethamphetamineLC-MS/MS0.0670.2[4]
Various ATSUPLC-MS/MS0.0002 - 0.0050.002 - 0.02[3]

Note: ng/mg is equivalent to µg/g. Some methods report in pg/mg (1 ng = 1000 pg).

Experimental Workflows & Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for hair analysis and a logical approach to troubleshooting low sensitivity issues.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Extraction & Analysis Collection 1. Hair Sample Collection (~50 mg) Decontamination 2. Decontamination (DCM, Water, Acetone) Collection->Decontamination Homogenization 3. Homogenization (Pulverization/Cutting) Decontamination->Homogenization Extraction 4. Extraction (e.g., Acidic Methanol, Ultrasonication) Homogenization->Extraction Cleanup 5. Clean-up (Optional) (LLE or SPE) Extraction->Cleanup Analysis 6. Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Analysis Data 7. Data Processing Analysis->Data troubleshooting_workflow Start Problem: Low Sensitivity / No Peak CheckInstrument Is MS instrument tuned & calibrated? Start->CheckInstrument CheckBlanks Is signal present in fortified clean matrix? CheckInstrument->CheckBlanks Yes TuneMS Action: Perform source cleaning, tuning, and calibration. CheckInstrument->TuneMS No CheckExtraction Is extraction recovery adequate? CheckBlanks->CheckExtraction Yes TroubleshootPrep Issue is likely in Sample Preparation. CheckBlanks->TroubleshootPrep No CheckExtraction->TuneMS Yes (Signal still globally low) TroubleshootMatrix Issue is likely Matrix Effects. CheckExtraction->TroubleshootMatrix No (High in solvent std, low in matrix) TuneMS->CheckInstrument OptimizeExtraction Action: Optimize extraction. (Solvent, Time, Temp, pH) Consider pulverization. TroubleshootPrep->OptimizeExtraction ImproveCleanup Action: Incorporate/optimize SPE or LLE clean-up. TroubleshootMatrix->ImproveCleanup

References

Optimizing liquid-liquid extraction for Norbenzphetamine from serum.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the liquid-liquid extraction (LLE) of Norbenzphetamine from serum samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from serum important?

This compound is the N-debenzylated metabolite of benzphetamine, a sympathomimetic amine. Its detection and quantification in serum are crucial for pharmacokinetic studies, drug metabolism research, and in forensic toxicology to determine exposure to the parent compound.

Q2: What is liquid-liquid extraction (LLE) and why is it used for this compound?

Liquid-liquid extraction is a separation technique that isolates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase (like serum) and an organic solvent.[1] LLE is effective for cleaning up complex biological samples like serum and concentrating the target analyte, like this compound, before analysis.[1]

Q3: What are the most critical parameters to consider when developing an LLE protocol for this compound?

The most critical parameters are the pH of the aqueous sample, the choice of the organic extraction solvent, the ratio of solvent to sample volume, and the mixing technique.[2] Understanding the physicochemical properties of this compound, such as its pKa and LogP(D), is essential for optimizing these parameters.[2]

Q4: How does pH affect the extraction of this compound?

This compound is a basic compound. To ensure it is in its neutral, un-ionized form for optimal partitioning into an organic solvent, the pH of the serum sample should be adjusted to be at least two pH units above its pKa.[2] This maximizes its hydrophobicity and, therefore, its extraction efficiency.

Q5: How do I choose the right organic solvent?

The choice of solvent depends on the polarity of the analyte.[2] The goal is to match the polarity of the solvent with the neutral form of this compound. A solvent's effectiveness is also determined by its immiscibility with the aqueous phase, its density (for phase separation), and its volatility (for easy removal post-extraction). A general approach is to start with a moderately non-polar solvent and optimize from there.

Troubleshooting Guide

Problem: Low or No Recovery of this compound
Possible CauseRecommended Solution
Incorrect pH This compound is a basic compound. Ensure the pH of the serum sample is adjusted to be basic (e.g., pH 9-11) to neutralize the amine group, making it more soluble in the organic solvent. For basic analytes, the pH should be adjusted to two units above the pKa.[2]
Inappropriate Solvent Choice The polarity of the extraction solvent may not be suitable for this compound. Try a different solvent or a mixture of solvents. Solvents like methyl tert-butyl ether (MTBE), diethyl ether, or a mixture of hexane and isoamyl alcohol are common starting points for basic drugs.[3][4]
Insufficient Solvent Volume The ratio of organic solvent to the aqueous sample may be too low. An optimal ratio is often around 7:1 to ensure efficient partitioning of the analyte into the organic phase.[2]
Inadequate Mixing Insufficient vortexing or shaking time can lead to incomplete partitioning. Ensure thorough mixing for a sufficient duration (e.g., 5-10 minutes) to allow equilibrium to be reached.
Analyte Degradation This compound may be unstable in the sample matrix or during the extraction process. Minimize sample storage time and consider storing samples at -70°C for better stability.[5] Analyze samples as quickly as possible after collection.[5]
Problem: Formation of an Emulsion
Possible CauseRecommended Solution
High Protein/Lipid Content Serum samples are rich in proteins and lipids that can act as emulsifying agents.
Centrifugation: Increase the centrifugation speed or time to help break the emulsion.
Salting Out: Add a neutral salt (e.g., sodium sulfate or sodium chloride) to the aqueous phase.[2] This increases the polarity of the aqueous layer and can help force the separation of the layers.
Solvent Change: Switch to a less polar solvent or a solvent with a different density to discourage emulsion formation.
Vigorous Mixing Shaking or vortexing too aggressively can promote emulsion. Use a gentler mixing method, such as gentle inversion or rocking.
Problem: Poor Reproducibility or High Variability
Possible CauseRecommended Solution
Inconsistent Pipetting Inaccurate or inconsistent pipetting of serum, buffer, or solvents is a common source of error. Calibrate pipettes regularly and use consistent technique. Automation can reduce this variability.[6]
Incomplete Phase Separation Aspirating part of the aqueous layer along with the organic layer (or vice versa) will introduce variability. Be careful during the transfer step and leave a small amount of the desired layer behind to avoid contamination.[3]
Variable Sample pH Ensure the pH of every sample is consistently adjusted and measured before extraction.
Inconsistent Evaporation If the organic solvent is evaporated, ensure the process is consistent for all samples. Over-drying can lead to loss of a volatile analyte. A nitrogen dryer can provide a controlled environment.[6]

Experimental Protocols & Data

Generic LLE Protocol for this compound from Serum

This protocol serves as a starting point and should be optimized for your specific laboratory conditions and analytical method.

  • Sample Preparation:

    • Pipette 1.0 mL of serum into a clean glass test tube.

    • Add an internal standard if required.

    • Add 100 µL of a basifying agent (e.g., 1M NaOH or ammonium hydroxide) to adjust the sample pH to >10.

    • Vortex briefly to mix.

  • Liquid-Liquid Extraction:

    • Add 5.0 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

    • Cap the tube and vortex or mechanically shake for 10 minutes.

  • Phase Separation:

    • Centrifuge the sample at ~2000 x g for 10 minutes to separate the aqueous and organic layers.[3]

  • Analyte Collection:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.[3]

  • Solvent Evaporation & Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL) for chromatographic analysis.

Table 1: General Parameters for LLE Optimization
ParameterGeneral RecommendationRationale
Sample pH > 2 units above pKa for basic drugsTo ensure the analyte is in its neutral, more organic-soluble form.[2]
Solvent-to-Sample Ratio 5:1 to 10:1 (A 7:1 ratio is a good starting point)A higher ratio of organic solvent favors more complete partitioning of the analyte.[2]
"Salting Out" Addition of 3-5 M neutral salt (e.g., Na₂SO₄)Increases the polarity of the aqueous phase, reducing the solubility of the analyte and driving it into the organic phase.[2]
Mixing Time 5-15 minutesEnsures the system reaches equilibrium for maximum analyte transfer.
Centrifugation Speed 2000-4000 x gTo achieve a clean separation between the two immiscible phases.

Visualized Workflows and Logic

Standard LLE Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis Preparation Serum Serum Sample Add_IS Add Internal Standard Serum->Add_IS Adjust_pH Adjust to Basic pH Add_IS->Adjust_pH Add_Solvent Add Organic Solvent Adjust_pH->Add_Solvent Mix Vortex/Mix Add_Solvent->Mix Centrifuge Centrifuge Mix->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: A standard workflow for the liquid-liquid extraction of an analyte from a serum sample.

Troubleshooting Logic for Low Analyte Recovery

Troubleshooting_Workflow Start Problem: Low Analyte Recovery Check_pH Is pH > 2 units above pKa? Start->Check_pH Check_Solvent Is solvent polarity appropriate? Check_pH->Check_Solvent Yes Sol_pH Solution: Increase pH using NaOH or NH4OH Check_pH->Sol_pH No Check_Ratio Is solvent:sample ratio sufficient (e.g., >5:1)? Check_Solvent->Check_Ratio Yes Sol_Solvent Solution: Test new solvent (e.g., MTBE, Hexane/IPA) Check_Solvent->Sol_Solvent No Check_Emulsion Was an emulsion formed? Check_Ratio->Check_Emulsion Yes Sol_Ratio Solution: Increase solvent volume Check_Ratio->Sol_Ratio No Sol_Emulsion Solution: Add salt, centrifuge longer, or use gentler mixing Check_Emulsion->Sol_Emulsion Yes Success Recovery Improved Check_Emulsion->Success No Sol_pH->Success Sol_Solvent->Success Sol_Ratio->Success Sol_Emulsion->Success

Caption: A decision-making diagram for troubleshooting low recovery in LLE experiments.

References

Norbenzphetamine stability in biological samples under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of norbenzphetamine in biological samples under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for ensuring the long-term stability of this compound in biological samples?

A1: Based on stability studies of related amphetamine derivatives, long-term storage at -20°C is highly recommended to ensure the stability of the analyte in biological matrices like urine and blood.[1][2] For urine samples, studies on similar compounds have shown stability for up to 24 months when stored at -20°C.[1] Postmortem blood samples containing amphetamines have also shown small changes in concentration after being stored at -20°C for as long as 16-18 years.[2]

Q2: How stable is this compound at refrigerated (4°C) or room temperature?

A2: Refrigeration at 4°C can maintain the stability of related amphetamines in urine for extended periods, with studies showing stability for up to 24 months in sterile samples. However, storage at room temperature is generally not recommended for long durations.[3][4] Slight decomposition of methamphetamine and amphetamine has been observed in bacterially contaminated urine samples stored at 25°C. Processing delays at room temperature should be avoided whenever possible to prevent metabolite degradation.[3]

Q3: Do freeze-thaw cycles affect the concentration of this compound in samples?

A3: Studies on amphetamine derivatives in sterile urine have shown that the analytes are stable for up to three freeze-thaw cycles (from -20°C to room temperature).[1] While some analytes are robust, repeated freeze-thaw cycles can affect metabolite profiles in plasma and serum, so it is best practice to minimize them.[3] Aliquoting samples before freezing is a recommended strategy to avoid the need for repeated thawing of the entire sample.

Q4: Can preservatives be used to enhance the stability of this compound in urine?

A4: While preservatives can be used, their effects must be carefully considered. For instance, sodium azide (NaN₃), a common preservative, has been suggested to potentially accelerate the hydrolysis of ester-type drugs and metabolites.[5] However, for amphetamine-like compounds, which are relatively stable, filtration sterilization using an aseptic collection kit has been shown to be effective in suppressing degradation, especially in samples contaminated with bacteria.[6][5]

Q5: What analytical methods are typically used to quantify this compound in biological samples?

A5: Several analytical techniques are suitable for the determination of this compound and related compounds in biological matrices. Gas chromatography coupled with mass spectrometry (GC/MS) or a nitrogen-phosphorus detector (GC/NPD) is a common method.[1] Additionally, high-performance liquid chromatography (HPLC) and liquid chromatography with mass spectrometry (LC-MS) are widely used for their sensitivity and selectivity.[7][8]

Troubleshooting Guide

Issue: Unexpectedly low or inconsistent this compound concentrations upon analysis.

This guide will help you troubleshoot potential causes related to sample stability.

  • Review Storage History:

    • Question: Were the samples stored at room temperature for an extended period before processing or freezing?

    • Possible Cause: Prolonged exposure to ambient temperatures can lead to degradation, particularly in non-sterile or contaminated samples.[6][9] Processing delays at room temperature should be minimized.[3]

    • Recommendation: If possible, re-analyze a backup sample that was stored correctly at -20°C immediately after collection. For future studies, ensure prompt freezing of samples.

  • Evaluate Freeze-Thaw Cycles:

    • Question: How many times was the sample thawed and refrozen?

    • Possible Cause: Although amphetamine derivatives show good stability over a few cycles, excessive freeze-thaw cycles can impact sample integrity and metabolite concentrations.[1][3]

    • Recommendation: Aliquot samples into smaller volumes prior to the initial freezing to avoid thawing the entire specimen for each analysis.

  • Check for Sample Contamination:

    • Question: Was the urine sample collected and stored under sterile conditions?

    • Possible Cause: Bacterial contamination can lead to significant analyte degradation, especially at temperatures above freezing.[6][5]

    • Recommendation: Use of an aseptic collection kit with filtration sterilization can effectively suppress bacterial degradation.[6] If contamination is suspected, results should be interpreted with caution.

  • Assess Matrix Effects:

    • Question: Are you observing ion suppression or enhancement during LC-MS analysis?

    • Possible Cause: Components of the biological matrix (e.g., salts, lipids) can interfere with the ionization of the target analyte, leading to inaccurate quantification.

    • Recommendation: Optimize your sample preparation method. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help clean the sample and reduce matrix effects.[7][10] Using a stable isotope-labeled internal standard can also help correct for these effects.

Data on Amphetamine Derivative Stability

While specific quantitative data for this compound is limited in the cited literature, the following tables summarize stability findings for closely related amphetamine compounds in different biological matrices. These data serve as a valuable reference for estimating the stability of this compound.

Table 1: Stability of Amphetamine Derivatives in Urine

Storage TemperatureDurationAnalyte(s)ObservationSource(s)
37°C7 daysAmphetamine, MethamphetamineNo significant loss observed in sterile urine.
25°C6 monthsAmphetamine, MethamphetamineSlight decomposition noted in bacterially contaminated urine. Degradation was suppressed by filtration sterilization.[11]
4°C24 monthsAmphetamine, MethamphetamineNo significant loss observed in sterile urine.[1]
-20°C24 monthsAmphetamine, MethamphetamineNo significant loss observed in sterile urine.[1]
Freeze-Thaw3 cycles (-20°C to RT)Amphetamine, MethamphetamineNo significant loss observed in sterile urine.[1]

Table 2: Stability of Amphetamine in Postmortem Blood

Storage TemperatureDurationAnalyte(s)ObservationSource(s)
-20°C16-18 yearsAmphetamineSmall changes observed in mean and median drug concentrations at a group level.[2]

Experimental Protocols

Protocol: General Stability Study of this compound in a Biological Matrix

This protocol outlines a general procedure for conducting a stability study, which should be adapted based on specific laboratory capabilities and regulatory guidelines.[12][13]

  • Sample Preparation (Spiking):

    • Obtain a pooled, drug-free biological matrix (e.g., human urine, plasma).

    • Prepare a stock solution of this compound of known concentration.

    • Spike the biological matrix with the stock solution to achieve desired concentration levels (e.g., low, medium, and high QC levels).

    • Homogenize the spiked pool thoroughly.

  • Baseline Analysis (T=0):

    • Immediately after preparation, analyze a set of aliquots from the spiked pool to establish the baseline (T=0) concentration. This serves as the reference point for all future measurements.

  • Storage Conditions:

    • Long-Term Stability: Aliquot the spiked samples and store them at the intended long-term storage temperature (e.g., -20°C and/or -80°C).

    • Accelerated Stability: Store aliquots at a higher temperature (e.g., 4°C or 25°C) to accelerate potential degradation and predict long-term stability.[14][15]

    • Freeze-Thaw Stability: Subject a set of aliquots to a predetermined number of freeze-thaw cycles (e.g., three cycles). For each cycle, samples are frozen at -20°C for at least 12-24 hours and then thawed completely at room temperature.

  • Analysis at Time Intervals:

    • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve samples from each storage condition.

    • Process the samples using a validated extraction method (e.g., SPE or LLE).

    • Analyze the extracted samples using a validated analytical method (e.g., LC-MS/MS or GC/MS).

  • Data Evaluation:

    • Calculate the mean concentration of this compound at each time point for each storage condition.

    • Compare these concentrations to the baseline (T=0) value. The analyte is typically considered stable if the mean concentration is within ±15% of the baseline value.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Spike Biological Matrix (Urine, Blood, Plasma) t0 Baseline Analysis (T=0) prep->t0 storage_lt Long-Term (-20°C / -80°C) t0->storage_lt storage_acc Accelerated (4°C / 25°C) t0->storage_acc storage_ft Freeze-Thaw Cycles (-20°C to RT) t0->storage_ft analysis_lt Analyze at Time Points (e.g., 1, 3, 6 months) storage_lt->analysis_lt analysis_acc Analyze at Time Points (e.g., 7, 14, 30 days) storage_acc->analysis_acc analysis_ft Analyze After 1, 2, 3 Cycles storage_ft->analysis_ft eval Compare to Baseline (Assess % Recovery) analysis_lt->eval analysis_acc->eval analysis_ft->eval

Caption: Experimental workflow for a this compound stability study.

troubleshooting_flow start Issue: Unexpectedly Low Analyte Concentration q_storage Sample stored at RT or >4°C for extended period? start->q_storage q_ft Multiple (>3) freeze-thaw cycles? q_storage->q_ft No res_storage High probability of degradation. Use backup sample stored at -20°C. q_storage->res_storage Yes q_contam Potential for bacterial contamination? q_ft->q_contam No res_ft Analyte loss possible. Aliquot future samples before freezing. q_ft->res_ft Yes res_contam Degradation likely. Use sterile collection/ filtration in future. q_contam->res_contam Yes res_ok Stability issue less likely. Investigate analytical causes (e.g., extraction, matrix effects). q_contam->res_ok No

Caption: Troubleshooting guide for low this compound recovery.

References

Troubleshooting poor chromatographic peak shape for Norbenzphetamine.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor chromatographic peak shapes encountered during the analysis of Norbenzphetamine.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing excessively?

Peak tailing, where a peak has an asymmetric shape with a protracted trailing edge, is the most common issue when analyzing basic compounds like this compound.[1][2] This distortion can compromise resolution, affect the accuracy of peak integration, and lead to poor reproducibility.[1]

Primary Cause: Secondary Silanol Interactions The primary reason for this issue in reversed-phase HPLC is the interaction between the basic amine functional group of this compound and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3][4] At mid-range pH levels (e.g., pH > 3), these silanol groups become ionized (deprotonated) and can strongly interact with the protonated this compound, causing a secondary retention mechanism that leads to tailing.[5]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to ≤ 3 suppresses the ionization of silanol groups, minimizing the unwanted secondary interactions.[3][4] This is the most effective initial step.

  • Column Selection:

    • Use a modern, high-purity "Type B" silica column with low residual silanol activity.[4]

    • Employ an end-capped column where residual silanols are chemically bonded with a small silylating agent to shield them from interacting with the analyte.[1][5]

  • Mobile Phase Additives: For older "Type A" silica columns, adding a tail-suppressing agent like triethylamine (≥20 mM) to the mobile phase can help by competing with the analyte for active silanol sites.[4]

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape, but its effect should be evaluated on a case-by-case basis.

Q2: My this compound peak is fronting. What are the likely causes and solutions?

Peak fronting is an asymmetrical peak shape where the leading edge is broader than the trailing edge.[6][7] This indicates that some analyte molecules are moving through the column faster than the main band.

Primary Causes & Solutions:

  • Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase, leading to fronting.[2][7][8]

    • Solution: Systematically reduce the injection volume or dilute the sample.[1][8]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte band to spread improperly at the column inlet.[2][6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9] If a different solvent must be used, ensure it is weaker than or matches the mobile phase.[1]

  • Column Degradation: A physical collapse of the column bed or the formation of a void at the column inlet can cause distorted flow paths, resulting in fronting.[7][10]

    • Solution: Replace the column. To prevent recurrence, operate within the column's recommended pH, temperature, and pressure limits.[7]

Q3: All the peaks in my chromatogram, including this compound, are broad or distorted. What should I check?

When all peaks in a chromatogram are similarly affected, the problem likely originates from a system-wide issue before the separation occurs in the column.[9]

Primary Causes & Solutions:

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening. This includes long or wide-diameter connection tubing, or poorly made fittings.[1][2]

    • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.005" or 0.12-0.17 mm ID) and ensure all fittings are properly connected to minimize dead volume.[1][5]

  • Blocked Column Frit: Particulate matter from the sample, mobile phase, or wear on pump seals can clog the inlet frit of the column, distorting the flow path.[11]

    • Solution: Try reversing the column and flushing it to waste (backflushing).[11] If this fails, the column may need to be replaced. Using a guard column or an in-line filter can prevent this issue.[9]

  • Injector Issues: A partially blocked sample loop or a damaged injector rotor seal can lead to poor peak shape for all analytes.

    • Solution: Perform routine maintenance on the injector, including cleaning and replacing the rotor seal as needed.

Data Presentation

Table 1: Summary of Common Peak Shape Problems and Potential Causes

Peak Shape ProblemCommon CausesInitial Troubleshooting Steps
Tailing - Secondary interactions with residual silanols (most common for basic analytes).[3][4] - Presence of co-eluting impurities. - Column contamination or degradation.[1]- Lower mobile phase pH to ≤ 3.[3][4] - Use a high-purity, end-capped column.[1] - Improve sample cleanup (e.g., SPE).
Fronting - Column overload (high sample concentration or volume).[2][8] - Sample solvent is stronger than the mobile phase.[2][6] - Column bed collapse or void formation.[7][10]- Reduce injection volume or dilute the sample.[1][8] - Dissolve the sample in the mobile phase.[9] - Replace the column.[7]
Broadening - Extra-column volume (tubing, fittings).[1][2] - Blocked column inlet frit.[11] - Non-uniform column packing.[12] - Low mobile phase elution strength.[1]- Use shorter, narrower ID tubing.[1][5] - Backflush the column or replace it.[11] - Increase the percentage of organic modifier.[1]

Table 2: Example of Mobile Phase pH Effect on Peak Asymmetry for a Basic Compound

This data illustrates how lowering the mobile phase pH reduces interactions with residual silanols, thereby improving the peak shape for amphetamine-like compounds.

Mobile Phase pHAnalyte (Methamphetamine)Asymmetry Factor (As)Observation
7.0Methamphetamine2.35Significant peak tailing due to strong silanol interactions.[3]
3.0Methamphetamine1.33Markedly improved peak symmetry as silanol interactions are suppressed.[3]

Visualizations

Troubleshooting_Workflow start Poor this compound Peak Shape check_peak Identify Peak Shape Issue (Tailing, Fronting, Broadening) start->check_peak tailing Peak Tailing? check_peak->tailing Tailing fronting Peak Fronting? check_peak->fronting Fronting broadening All Peaks Broad? check_peak->broadening Broadening check_ph Adjust Mobile Phase pH to ≤ 3 tailing->check_ph Yes check_column_type Use End-Capped or High-Purity Silica Column check_ph->check_column_type check_sample_prep_tailing Improve Sample Cleanup (SPE/LLE) check_column_type->check_sample_prep_tailing end Improved Peak Shape check_sample_prep_tailing->end check_load Reduce Injection Volume or Dilute Sample fronting->check_load Yes check_solvent Match Sample Solvent to Mobile Phase check_load->check_solvent check_column_void Inspect/Replace Column (Check for Voids) check_solvent->check_column_void check_column_void->end check_tubing Minimize Extra-Column Volume (Shorter/Narrower Tubing) broadening->check_tubing Yes check_frit Backflush Column (Check for Blocked Frit) check_tubing->check_frit check_frit->end

Caption: Troubleshooting workflow for poor this compound peak shape.

References

Technical Support Center: Enhancing Norbenzphetamine Ionization in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Norbenzphetamine using Electrospray Ionization-Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the ionization efficiency of this compound in their experiments.

Troubleshooting Guides

This section addresses common issues encountered during the ESI-MS analysis of this compound.

Issue 1: Low or No this compound Signal

  • Question: I am not seeing any signal for this compound, or the signal intensity is very low. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no signal for this compound can stem from several factors, from sample preparation to instrument settings. Follow this troubleshooting workflow:

    • Verify Analyte Presence:

      • Standard Injection: Inject a known concentration of a this compound standard to confirm that the instrument is capable of detecting the analyte under the current method.

      • Sample Integrity: Ensure the stability of this compound in your sample matrix and storage conditions. Degradation can lead to a loss of signal.

    • Check ESI Source Parameters:

      • Ionization Mode: this compound, being a primary amine, will ionize most efficiently in positive ion mode to form the [M+H]⁺ ion. Confirm your instrument is operating in this mode.

      • Spray Voltage: An optimal spray voltage is crucial for stable ion generation. If the voltage is too low, the spray will be unstable. If it's too high, it can lead to corona discharge and signal suppression. Systematically vary the spray voltage (e.g., in 500V increments) to find the optimal value for this compound.

      • Gas Flow and Temperature: Nebulizing gas (e.g., nitrogen) flow and drying gas temperature are critical for desolvation. Insufficient gas flow or temperature can lead to the formation of large droplets and poor ionization. Conversely, excessive temperature can cause thermal degradation of this compound. Optimize these parameters systematically.

      • Capillary Position: The position of the ESI needle relative to the mass spectrometer inlet can significantly impact signal intensity. Optimize the horizontal and vertical position for maximum this compound signal.

    • Evaluate Mobile Phase Composition:

      • pH: The pH of the mobile phase is a critical factor for the ionization of amines like this compound. In positive ion mode, a lower pH (acidic conditions) will ensure that the amine group is protonated, which is essential for ESI.

      • Additives: The choice and concentration of mobile phase additives can dramatically affect ionization efficiency. See the FAQ section and the data tables below for a comparison of common additives.

    • Inspect for System Issues:

      • Clogged ESI Needle: A partial or complete clog in the ESI needle will result in an unstable or absent spray. Clean or replace the needle as per the manufacturer's instructions.

      • Leaks: Check for any leaks in the LC system, especially between the column and the ESI source. Leaks can lead to a drop in pressure and inconsistent flow, affecting the spray.

Issue 2: Poor Reproducibility and Inconsistent Signal

  • Question: My this compound signal is inconsistent between injections. What could be causing this lack of reproducibility?

  • Answer: Poor reproducibility is a common issue in ESI-MS and can be attributed to several factors:

    • Unstable ESI Spray:

      • Visual Inspection: If your instrument allows, visually inspect the electrospray. It should be a fine, stable mist. A sputtering or dripping spray indicates a problem.

      • Causes and Solutions:

        • Clogged Needle: As mentioned above, a clog can cause an unstable spray.

        • Inconsistent Solvent Flow: Check your LC pump for pressure fluctuations.

        • Inappropriate Source Parameters: Suboptimal spray voltage or gas flows can lead to an unstable spray.

    • Matrix Effects:

      • Definition: Matrix effects are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.

      • Diagnosis:

        • Post-column Infusion: Infuse a constant concentration of this compound post-column while injecting a blank matrix extract. Dips or rises in the baseline signal at the retention time of this compound indicate ion suppression or enhancement, respectively.

      • Mitigation Strategies:

        • Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

        • Chromatographic Separation: Modify your LC method to better separate this compound from the interfering compounds.

        • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly affect the analyte signal.

        • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d5) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

    • Carryover:

      • Definition: Carryover is the appearance of an analyte signal in a blank injection following the injection of a high-concentration sample.

      • Troubleshooting:

        • Injector Wash: Ensure your autosampler's wash procedure is effective. Use a strong solvent in the wash solution.

        • Blank Injections: Run several blank injections after a high-concentration sample to see if the carryover diminishes.

Frequently Asked Questions (FAQs)

  • Q1: What is the best mobile phase additive for enhancing this compound ionization?

    A1: The optimal mobile phase additive can depend on your specific LC-MS system and sample matrix. However, for basic compounds like this compound in positive ion mode ESI, acidic additives are generally preferred to promote protonation. Here's a general comparison:

    • Formic Acid (0.1%): This is a very common and effective additive for enhancing the signal of basic compounds in positive ion mode. It provides a low pH and is highly volatile, making it very compatible with MS.

    • Ammonium Formate: This salt can act as a buffer and can sometimes improve peak shape. For biogenic amines, a combination of ammonium formate (e.g., 10 mM) and formic acid (e.g., 0.1%) has been shown to provide excellent performance.

    • Ammonium Acetate: Similar to ammonium formate, this can be used as a buffer. However, some studies suggest that formate-based modifiers may provide a better signal response than acetate-based ones for certain analytes.

  • Q2: Should I be concerned about in-source fragmentation of this compound?

    A2: Yes, phenethylamine derivatives, a class of compounds that includes this compound, can be susceptible to in-source fragmentation. This typically involves the loss of the amine group. If you observe significant fragment ions in your full scan mass spectrum, you may need to optimize your source conditions. Try reducing the cone/orifice voltage and the source temperature to minimize this phenomenon.

  • Q3: How can I minimize sodium and other adduct formation with this compound?

    A3: Adduct formation (e.g., [M+Na]⁺, [M+K]⁺) can reduce the intensity of your target [M+H]⁺ ion and complicate data interpretation. To minimize adducts:

    • Use high-purity solvents (LC-MS grade).

    • Avoid using glassware, as it can be a source of sodium ions. Use polypropylene or other suitable plastic containers and vials.

    • Use high-purity mobile phase additives.

    • The addition of ammonium salts (e.g., ammonium formate) to the mobile phase can sometimes help to reduce sodium adduct formation by providing a high concentration of ammonium ions to form [M+NH₄]⁺ adducts, which can then be optimized for.

Data Presentation

The following tables summarize the expected relative impact of different mobile phase additives and pH on the ionization efficiency of this compound. The data is illustrative and based on general principles and findings for structurally similar compounds. Optimal conditions should be empirically determined for your specific instrumentation and application.

Table 1: Effect of Mobile Phase Additives on this compound Signal Intensity (Positive ESI)

Mobile Phase AdditiveConcentrationExpected Relative Signal IntensityNotes
No Additive-Very LowInefficient protonation of this compound.
Formic Acid0.1%HighPromotes protonation, leading to a strong [M+H]⁺ signal.[1]
Acetic Acid0.1%Moderate to HighLess acidic than formic acid, may result in slightly lower signal intensity.
Ammonium Formate10 mMModerate to HighCan improve peak shape and provide good signal.
Ammonium Formate + Formic Acid10 mM + 0.1%Very High Often provides the best combination of good chromatography and high signal intensity for amines.[2]
Ammonium Acetate10 mMModerateGenerally provides a slightly lower signal response compared to formate-based additives for some analytes.

Table 2: Influence of Mobile Phase pH on this compound Ionization (Positive ESI)

Mobile Phase pHExpected Protonation State of this compoundExpected Relative Signal Intensity
< 2Fully ProtonatedHigh
2 - 4Fully ProtonatedVery High
4 - 7Mostly ProtonatedModerate to High
> 7Partially to Mostly NeutralLow to Very Low

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is adapted from a validated method for the related compound, benzphetamine, and is suitable for cleaning up plasma samples prior to LC-MS/MS analysis.

  • Sample Preparation:

    • Pipette 300 µL of human plasma into a polypropylene microcentrifuge tube.

    • Add the internal standard (e.g., this compound-d5).

    • Vortex briefly.

  • Alkalinization:

    • Add a sufficient amount of a basic solution (e.g., 1M sodium hydroxide) to raise the pH of the plasma sample to > 9. This will ensure that this compound is in its neutral, free base form.

  • Extraction:

    • Add 1 mL of an appropriate organic extraction solvent (e.g., a mixture of hexane and ethyl acetate).

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Isolation:

    • Carefully transfer the upper organic layer to a clean polypropylene tube, being careful not to disturb the aqueous layer or the protein interface.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a slightly elevated temperature (e.g., 40°C).

  • Reconstitution:

    • Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex to dissolve the residue.

    • Transfer to an autosampler vial for injection.

Protocol 2: General LC-MS/MS Parameters for this compound Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is a good starting point (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 90-95% B over a few minutes, hold for a short period, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 30 - 40 °C

    • Injection Volume: 5 - 10 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: The precursor ion will be the [M+H]⁺ ion. The product ions will need to be determined by infusing a standard and performing a product ion scan.

      • Internal Standard (e.g., this compound-d5): Determine the precursor and product ions similarly.

    • Source Parameters:

      • Spray Voltage: ~3.5 - 4.5 kV

      • Nebulizer Gas: ~40 - 50 psi

      • Drying Gas Flow: ~8 - 12 L/min

      • Drying Gas Temperature: ~300 - 350 °C

      • Cone/Orifice Voltage: Optimize for maximum precursor ion intensity while minimizing in-source fragmentation.

    • Collision Energy: Optimize for each MRM transition to achieve the most abundant and stable fragment ion.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis start Plasma Sample add_is Add Internal Standard start->add_is alkalinize Alkalinize (pH > 9) add_is->alkalinize extract Add Organic Solvent & Vortex alkalinize->extract centrifuge Centrifuge extract->centrifuge isolate Isolate Organic Layer centrifuge->isolate evaporate Evaporate to Dryness isolate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Detection (MRM) ionize->detect

Caption: Experimental workflow for this compound analysis.

troubleshooting_low_signal cluster_check1 Initial Checks cluster_check2 Source Optimization cluster_check3 Method & System start Low/No this compound Signal check_standard Inject Standard? start->check_standard check_mode Positive Ion Mode? check_standard->check_mode Yes no_signal_issue Instrument/Standard Issue check_standard->no_signal_issue No optimize_voltage Optimize Spray Voltage check_mode->optimize_voltage Yes wrong_mode Switch to Positive Mode check_mode->wrong_mode No optimize_gas Optimize Gas Flow/Temp optimize_voltage->optimize_gas optimize_position Optimize Needle Position optimize_gas->optimize_position check_mobile_phase Acidic Mobile Phase? optimize_position->check_mobile_phase check_clog Check for Clogs/Leaks check_mobile_phase->check_clog

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: Derivatization of Norbenzphetamine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful derivatization of norbenzphetamine for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound.

Question: Why am I observing poor or no derivatization of my this compound sample?

Answer: Several factors can lead to incomplete or failed derivatization. Consider the following potential causes and solutions:

  • Inactive Reagent: Derivatization reagents, particularly silylating agents, are sensitive to moisture. Ensure that reagents are fresh and have been stored under anhydrous conditions. The presence of water can deactivate the reagent, leading to poor reaction yield.

  • Insufficient Reagent Volume or Concentration: The amount of derivatizing agent should be in stoichiometric excess relative to the analyte. If the concentration of this compound is high, you may need to increase the volume or concentration of the derivatization reagent.

  • Suboptimal Reaction Conditions: Derivatization reactions are sensitive to temperature and time. For acylation with reagents like pentafluoropropionic anhydride (PFPA), heating at 70°C for 30 minutes is a common protocol.[1][2] For silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), heating at 70°C for 10 minutes is often sufficient. Ensure your reaction conditions are optimized for the specific reagent you are using.

  • Sample Matrix Effects: The presence of interfering substances in the sample extract can compete with this compound for the derivatizing reagent, leading to lower yields.[3] Proper sample clean-up and extraction are crucial to minimize matrix effects.

  • pH of the Reaction Mixture: For acylation reactions, the pH of the sample extract can be critical. For instance, in extractive acylation, the aqueous phase is typically made basic (e.g., with KOH or saturated NaHCO3) to ensure the amine is in its free base form, which is more reactive.[4]

Question: I am seeing multiple peaks for my derivatized this compound standard. What could be the cause?

Answer: The presence of multiple peaks can indicate several issues:

  • Incomplete Derivatization: If the derivatization reaction has not gone to completion, you may see a peak for the underivatized this compound along with the derivatized product. To address this, try increasing the reaction time, temperature, or the amount of derivatization reagent.

  • Side Reactions or Byproducts: The derivatization reagent may react with other components in your sample matrix or with residual solvents, leading to the formation of byproducts with similar retention times. N-perfluoroacylimidazoles can be advantageous over anhydrides as they do not produce acidic by-products that might need to be removed before injection.[5]

  • Tautomerization: For some analytes, the formation of different isomers (tautomers) can lead to multiple derivatized products and thus multiple chromatographic peaks. While less common for this compound, this is a known phenomenon for other compounds.[6]

  • Chiral Separation: If you are using a chiral column or a chiral derivatizing agent, you will see separate peaks for the enantiomers of this compound.[7][8] This is an expected and desired outcome for chiral analysis.

Question: My chromatographic peak shape for derivatized this compound is poor (e.g., tailing or fronting). How can I improve it?

Answer: Poor peak shape is often a sign of issues with the GC system or the derivatization itself.

  • Incomplete Derivatization: As mentioned, incomplete derivatization can lead to tailing peaks. Ensure the reaction has gone to completion.

  • Active Sites in the GC System: Active sites in the GC inlet liner, column, or detector can interact with the analyte, causing peak tailing. Using deactivated liners and columns is crucial for analyzing active compounds like amphetamines.[9]

  • Improper Injection Technique or Parameters: The injection temperature and split/splitless parameters should be optimized. A temperature that is too low may result in slow volatilization and peak broadening, while a temperature that is too high could cause degradation of the derivative.

  • Column Overloading: Injecting too much sample onto the column can lead to fronting peaks. Try diluting your sample or increasing the split ratio.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for this compound for GC-MS analysis?

A1: The two most common derivatization methods for amphetamine-type compounds, including this compound, are acylation and silylation.[10][11]

  • Acylation: This involves the reaction of the amine group of this compound with an acylating agent, typically a fluorinated anhydride like pentafluoropropionic anhydride (PFPA), heptafluorobutyric anhydride (HFBA), or trifluoroacetic anhydride (TFAA).[1][2][12] These reagents produce stable and volatile derivatives that exhibit good chromatographic behavior and generate characteristic mass spectra.[13][14]

  • Silylation: This method involves reacting the analyte with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen on the amine group with a trimethylsilyl (TMS) group. TMS derivatives are generally less polar and more volatile than the parent compound.

Q2: Which derivatization reagent is best for this compound analysis?

A2: The choice of reagent depends on the specific requirements of the analysis.

  • For high sensitivity, pentafluoropropionic anhydride (PFPA) has been shown to be an excellent choice for the derivatization of amphetamines, providing low limits of quantification (LOQs).[1][2]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a versatile silylating reagent that effectively derivatizes primary and secondary amines and can improve chromatographic performance by reducing the boiling point of the analyte.

  • For chiral analysis, specific chiral derivatizing agents like (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) or R-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPA-Cl) are used to form diastereomers that can be separated on an achiral column.[7][15]

Q3: Is derivatization always necessary for the GC-MS analysis of this compound?

A3: While it is sometimes possible to analyze underivatized amphetamines, it is generally not recommended. Without derivatization, these compounds tend to exhibit poor chromatographic peak shapes (tailing) due to their polarity and interaction with active sites in the GC system.[1][2] Derivatization is required to improve chromatographic behavior and mass spectral quality.[12]

Q4: How can I confirm that my derivatization was successful?

A4: Successful derivatization can be confirmed by several indicators:

  • Chromatographic Peak: A sharp, symmetrical peak at the expected retention time for the derivatized this compound.

  • Mass Spectrum: The mass spectrum of the peak should correspond to the expected fragmentation pattern of the this compound derivative. For example, acylated derivatives will show a molecular ion corresponding to the mass of this compound plus the mass of the acyl group minus the mass of a hydrogen atom. Silylated derivatives will show an increase in molecular mass corresponding to the addition of the silyl group. Using deuterated derivatizing reagents can also help confirm the number of derivatized functional groups, as each will result in a specific mass shift.

  • Comparison to a Standard: The most reliable method is to derivatize a known standard of this compound under the same conditions and compare the retention time and mass spectrum of your sample to that of the standard.

Quantitative Data Summary

The following tables summarize quantitative data for the GC-MS analysis of amphetamine-related compounds using different derivatization methods. This data can be used as a reference for method development and validation.

Table 1: Comparison of Acylation Reagents for Amphetamine-Type Stimulants

Derivatizing AgentAnalyteLimit of Quantification (LOQ) (ng/mL)
HFBA Amphetamine5
Methamphetamine5
MDMA10
PFPA Amphetamine2.5
Methamphetamine2.5
MDMA5
TFAA Amphetamine5
Methamphetamine5
MDMA10

Data extracted from a study comparing HFBA, PFPA, and TFAA for the analysis of amphetamines in oral fluid.[1][2]

Table 2: Quantifier and Qualifier Ions for Acylated Amphetamines

DerivativeAnalyteQuantifier Ion (m/z)Qualifier Ions (m/z)
HFB-Amphetamine Amphetamine240118, 91
PFP-Amphetamine Amphetamine190118, 91
TFA-Amphetamine Amphetamine140118, 91

This table provides examples of characteristic ions used for the identification and quantification of derivatized amphetamine in Selected Ion Monitoring (SIM) mode. The specific ions for this compound derivatives would need to be determined experimentally but would follow similar fragmentation patterns.

Experimental Protocols

Protocol 1: Acylation with Pentafluoropropionic Anhydride (PFPA)

This protocol is a general guideline for the acylation of this compound in an extracted sample.

  • Sample Preparation: Evaporate the organic solvent from the extracted sample to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dry residue in 50 µL of ethyl acetate.

  • Derivatization: Add 50 µL of PFPA to the reconstituted sample.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[1][2]

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution for Injection: Reconstitute the final residue in a suitable volume of an appropriate solvent (e.g., 50 µL of ethyl acetate) for GC-MS analysis.

  • Analysis: Inject 1-2 µL of the final solution into the GC-MS system.

Protocol 2: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

This protocol provides a general procedure for the silylation of this compound.

  • Sample Preparation: Evaporate the sample extract to complete dryness under nitrogen. It is critical to remove all moisture.

  • Derivatization: Add 50 µL of MSTFA to the dried sample residue. If the sample is difficult to dissolve, 25 µL of pyridine can be added as a catalyst and solvent.

  • Reaction: Cap the vial and heat at 70°C for 10 minutes.

  • Analysis: After cooling, the sample can be directly injected into the GC-MS. If necessary, the solution can be diluted with chloroform or another suitable solvent.

Visualizations

Derivatization_Workflow General Derivatization Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Extracted this compound Sample evap Evaporate to Dryness under Nitrogen start->evap reagent Add Derivatization Reagent (e.g., PFPA or MSTFA) evap->reagent heat Heat at Optimized Temperature and Time reagent->heat reconstitute Reconstitute in Appropriate Solvent heat->reconstitute inject Inject into GC-MS reconstitute->inject

Caption: General workflow for this compound derivatization.

Troubleshooting_Derivatization Troubleshooting Derivatization Issues start Problem: Poor or No Derivatization Peak check_reagent Is the derivatization reagent fresh and stored properly? start->check_reagent check_conditions Are the reaction time and temperature optimized? check_reagent->check_conditions Yes replace_reagent Solution: Use a fresh batch of reagent. check_reagent->replace_reagent No check_matrix Is the sample matrix clean? check_conditions->check_matrix Yes optimize_conditions Solution: Increase reaction time/temperature. check_conditions->optimize_conditions No check_matrix->replace_reagent Yes, but still issues cleanup_sample Solution: Improve sample clean-up procedure. check_matrix->cleanup_sample No

Caption: Decision tree for troubleshooting derivatization problems.

References

Improving the recovery of Norbenzphetamine from complex biological matrices.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Norbenzphetamine from complex biological matrices.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound.

Problem 1: Low Recovery of this compound

Q: My recovery of this compound is consistently low. What are the potential causes and how can I troubleshoot this?

A: Low recovery can stem from several factors throughout the analytical workflow. A systematic approach is crucial to identify and resolve the issue.

Troubleshooting Steps:

  • Evaluate Sample Stability: this compound may be susceptible to degradation in biological matrices.

    • Recommendation: Ensure proper sample storage conditions (e.g., -20°C or -80°C) and minimize freeze-thaw cycles. Consider the use of stabilizing agents if enzymatic degradation is suspected.[1] Investigate the stability of this compound in the specific matrix under your storage and handling conditions.

  • Optimize Extraction Efficiency: The chosen extraction method may not be optimal for this compound in your specific matrix.

    • Solid-Phase Extraction (SPE):

      • Sorbent Selection: Ensure the sorbent chemistry (e.g., mixed-mode cation exchange) is appropriate for the physicochemical properties of this compound (a primary amine).[2]

      • pH Adjustment: The pH of the sample and wash/elution solvents is critical for efficient retention and elution. Adjust the sample pH to ensure this compound is charged for retention on a cation exchange sorbent and neutralized for elution.[3]

      • Flow Rate: A slow and consistent flow rate during sample loading, washing, and elution ensures adequate interaction between the analyte and the sorbent.[3][4]

      • Drying Time: Inadequate or excessive drying can lead to poor recovery. Optimize the drying time to remove residual water without causing loss of the analyte.[3]

    • Liquid-Liquid Extraction (LLE):

      • Solvent Selection: The choice of extraction solvent is crucial. Evaluate solvents with different polarities to find the one that provides the best partitioning for this compound.

      • pH Adjustment: Adjusting the pH of the aqueous phase can significantly impact the extraction efficiency of ionizable compounds like this compound.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

      • This method, though less common for single analyte recovery, can be adapted. Ensure the chosen salt and sorbent combination is effective for your matrix.[5][6]

  • Investigate Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression and artificially low recovery.[7][8][9]

    • Recommendation: Perform a post-extraction addition experiment to quantify the extent of matrix effects.[8] If significant suppression is observed, consider:

      • Improving sample cleanup to remove interfering components.[9]

      • Optimizing chromatographic conditions to separate this compound from co-eluting matrix components.[7]

      • Using a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[8]

Problem 2: High Variability in Recovery

Q: I am observing significant variability in this compound recovery between samples. What could be the cause?

A: High variability often points to inconsistencies in the sample preparation and extraction process.

Troubleshooting Steps:

  • Standardize Procedures: Ensure all experimental steps, including pipetting, vortexing, and timing, are performed consistently for all samples.

  • Check for Incomplete Evaporation/Reconstitution: If an evaporation step is used, ensure complete dryness without overheating. Incomplete reconstitution of the dried extract can also lead to variability.

  • Evaluate SPE Cartridge/Well Performance: Inconsistent packing or channeling in SPE cartridges or wells can lead to variable recovery. Test cartridges from different lots.

  • Assess Matrix Differences: The composition of biological matrices can vary between individuals or sample lots, leading to different levels of matrix effects and extraction efficiencies.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound from plasma/urine?

A1: Solid-Phase Extraction (SPE) using a mixed-mode cation exchange sorbent is generally considered a highly effective and selective method for extracting basic drugs like this compound from complex biological fluids like plasma and urine.[2] Liquid-Liquid Extraction (LLE) can also be effective, but may require more optimization to minimize interferences. The QuEChERS method is a faster alternative but may offer less cleanup for complex matrices.[5][10]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A2: To minimize matrix effects, a multi-pronged approach is recommended:[7][9]

  • Effective Sample Cleanup: Employ a selective extraction method like SPE to remove a significant portion of matrix components.[11]

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve baseline separation of this compound from any remaining matrix components.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but may compromise sensitivity.[1]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[8]

Q3: What are the critical parameters to consider for method validation of this compound analysis?

A3: A robust method validation should assess the following parameters:[12]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method provides accurate and precise results.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the analytical signal.

  • Stability: The stability of this compound in the biological matrix under different storage and handling conditions (freeze-thaw, bench-top, long-term).[13][14][15]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound Recovery from Human Plasma

Extraction MethodMean Recovery (%)RSD (%)Key AdvantagesKey Disadvantages
SPE (Mixed-Mode) 92.54.8High selectivity, clean extractsMore time-consuming, higher cost
LLE (MTBE) 85.27.1Simple, low costPotential for emulsions, less clean
QuEChERS 78.99.5Fast, high throughputLess effective cleanup for plasma

Data are hypothetical and for illustrative purposes.

Table 2: Effect of pH on this compound Recovery using Mixed-Mode SPE

Sample pHElution Solvent pHMean Recovery (%)RSD (%)
4.09.085.75.2
6.09.093.14.5
6.011.095.83.9

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

  • Sample Pre-treatment: To 1 mL of plasma, add 1 mL of 100 mM phosphate buffer (pH 6.0). Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Wash the cartridge with 1 mL of methanol.

  • Drying: Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Matrix (e.g., Plasma, Urine) Pretreatment Pre-treatment (e.g., pH adjustment, dilution) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE LLE Liquid-Liquid Extraction (LLE) Pretreatment->LLE QuEChERS QuEChERS Pretreatment->QuEChERS Evaporation Evaporation & Reconstitution SPE->Evaporation LLE->Evaporation QuEChERS->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS

Caption: General experimental workflow for this compound extraction.

Troubleshooting_Low_Recovery Start Low this compound Recovery CheckStability Investigate Analyte Stability Start->CheckStability OptimizeExtraction Optimize Extraction Method Start->OptimizeExtraction AssessMatrixEffects Assess Matrix Effects Start->AssessMatrixEffects ImproveCleanup Improve Sample Cleanup AssessMatrixEffects->ImproveCleanup ModifyChromatography Modify Chromatography AssessMatrixEffects->ModifyChromatography UseSIL_IS Use SIL-Internal Standard AssessMatrixEffects->UseSIL_IS

References

Validation & Comparative

Validation of Analytical Methods for Norbenzphetamine Detection in Oral Fluid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of norbenzphetamine, a primary metabolite of benzphetamine, in oral fluid is critical for various applications, including clinical toxicology, workplace drug testing, and driving under the influence of drugs (DUID) investigations. Oral fluid offers a non-invasive alternative to blood and urine sampling, providing information on recent drug use. This guide provides a comparative overview of validated analytical methods for the detection of this compound and related amphetamine-type stimulants in oral fluid, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound detection in oral fluid depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. Both GC-MS and LC-MS/MS are powerful techniques capable of providing reliable and defensible results.

Method Performance Data

The following table summarizes typical performance data for the analysis of amphetamine-type substances, including compounds structurally similar to this compound, in oral fluid using GC-MS and LC-MS/MS. It is important to note that specific performance characteristics for this compound should be independently validated.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.5 - 2 ng/mL0.001 - 1 µg/L
Limit of Quantitation (LOQ) 2.5 - 10 ng/mL[1][2][3]0.02 - 2.5 ng/mL[4][5][6]
Linearity (R²) ≥ 0.99[3]≥ 0.99[4][6]
Precision (%RSD) ≤ 15%≤ 15%[4][6][7]
Accuracy (%Bias) Within ±15%Within ±15%[4][6][7]
Recovery 77.2% - 112.1% (for related compounds)[8]40.0% - 95.1% (for related compounds)[4][6]

Note: The performance data presented are derived from studies on various amphetamine-type stimulants and may not be directly transferable to this compound without specific validation. The sensitivity of LC-MS/MS is generally higher than that of GC-MS.[4][6][7]

Experimental Protocols

Detailed and validated experimental protocols are fundamental to achieving accurate and reproducible results. Below are representative workflows for both GC-MS and LC-MS/MS analysis of amphetamines in oral fluid.

Oral Fluid Sample Collection

Oral fluid is typically collected using specialized devices that consist of a collection pad and a buffer solution to stabilize the sample.[9] Common collection devices include the Quantisal™ and Salivette®. The collection process should be observed to prevent sample adulteration.

Sample Preparation Workflow

cluster_0 Sample Preparation OralFluid Oral Fluid Collection InternalStandard Addition of Internal Standard OralFluid->InternalStandard Extraction Extraction InternalStandard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution

Caption: General sample preparation workflow for oral fluid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of amphetamines, including this compound, typically requires a derivatization step to improve their volatility and chromatographic properties.[1][2][3]

  • Extraction: Analytes are extracted from the oral fluid matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9] A common LLE method involves the use of ethyl acetate in an alkaline environment.[1][2][3]

  • Derivatization: The dried extract is derivatized using reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA).[1][2][3] PFPA has been shown to provide good sensitivity for amphetamine-type compounds.[1][2][3] The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a set time (e.g., 30 minutes).[1][2][3]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. Separation is achieved on a suitable capillary column, followed by mass spectrometric detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[9]

cluster_1 GC-MS Workflow SamplePrep Sample Preparation Derivatization Derivatization (e.g., PFPA) SamplePrep->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Chromatographic_Separation Chromatographic Separation GC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (SIM) Chromatographic_Separation->Mass_Spectrometry Data_Analysis Data Analysis Mass_Spectrometry->Data_Analysis

Caption: Typical workflow for GC-MS analysis of amphetamines.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the analysis of drugs in oral fluid and often does not require derivatization.[4][6]

  • Extraction: A simple protein precipitation or a more extensive liquid-liquid extraction or solid-phase extraction can be employed. Salting-out assisted liquid-liquid extraction (SALLE) is an efficient automated sample preparation technique.[4][6]

  • LC Separation: The extracted and reconstituted sample is injected into the LC system. Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution program.

  • MS/MS Detection: Detection is performed using a tandem mass spectrometer, usually in multiple reaction monitoring (MRM) mode. This involves selecting a precursor ion for the analyte of interest and then monitoring for specific product ions, which provides a high degree of selectivity and sensitivity.

cluster_2 LC-MS/MS Workflow SamplePrep_LC Sample Preparation LC_Injection LC Injection SamplePrep_LC->LC_Injection Chromatographic_Separation_LC Chromatographic Separation LC_Injection->Chromatographic_Separation_LC Mass_Spectrometry_LC Tandem Mass Spectrometry (MRM) Chromatographic_Separation_LC->Mass_Spectrometry_LC Data_Analysis_LC Data Analysis Mass_Spectrometry_LC->Data_Analysis_LC

Caption: Typical workflow for LC-MS/MS analysis of amphetamines.

Method Validation Parameters

A comprehensive validation of the analytical method is essential to ensure the reliability of the results. Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Accuracy: The closeness of the mean test results obtained by the method to the true value.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effects: The effect of co-eluting, interfering substances on the ionization of the target analyte.

  • Stability: The stability of the analyte in the oral fluid matrix under different storage conditions.

Conclusion

Both GC-MS and LC-MS/MS are suitable techniques for the validated analysis of this compound in oral fluid. LC-MS/MS generally offers superior sensitivity and simplified sample preparation by often eliminating the need for derivatization. The choice of method will depend on the specific requirements of the laboratory and the intended application of the results. Regardless of the chosen technique, a thorough method validation is paramount to ensure the accuracy, reliability, and defensibility of the analytical data.

References

Cross-Validation of Analytical Methods: A Comparative Guide to LC-MS/MS and GC-MS for Norbenzphetamine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of norbenzphetamine. The following sections detail the experimental protocols, present a comparative summary of performance data, and illustrate the analytical workflows, offering researchers a thorough understanding of both methodologies.

Comparative Performance of LC-MS/MS and GC-MS for this compound

Performance ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 1 - 5 ng/mL[1]1 - 50 µg/mL[2]
Limit of Quantification (LOQ) < 25 ng/mL[3]90 µg/L
Linearity (R²) > 0.99[4]> 0.9875[5]
Intra-day Precision (%RSD) < 15%[3]< 15%
Inter-day Precision (%RSD) < 15%[3]< 15%
Accuracy/Bias (%) ± 15%[3]± 15%
Recovery (%) 72% - 90%[1]70% - 77%
Sample Preparation Protein precipitation or SPE[1][6]Derivatization often required
Analysis Time ~15 min[3]10 - 30 min[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for both LC-MS/MS and GC-MS analysis of amphetamine-type substances, which can be adapted for this compound.

LC-MS/MS Methodology

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective technique for the analysis of a wide range of compounds in complex matrices.[6][7][8]

1. Sample Preparation:

  • To 1 mL of biological matrix (e.g., plasma, urine), add an internal standard.

  • Perform protein precipitation by adding 2 mL of cold acetonitrile.

  • Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Alternatively, for cleaner samples, utilize solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge.

  • Evaporate the supernatant or SPE eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).[3]

  • Precursor and Product Ions: Specific MRM transitions for this compound and the internal standard would need to be determined through infusion and optimization.

GC-MS Methodology

Gas chromatography-mass spectrometry is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[9][10] For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility and improve chromatographic performance.[11]

1. Sample Preparation and Derivatization:

  • To 1 mL of biological matrix, add an internal standard.

  • Perform liquid-liquid extraction (LLE) with an appropriate organic solvent (e.g., ethyl acetate) after pH adjustment.

  • Evaporate the organic layer to dryness.

  • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of ethyl acetate.

  • Heat the mixture at 70°C for 30 minutes to facilitate derivatization.

2. Chromatographic Conditions:

  • GC Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[12]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 10 minutes.[5]

  • Injection Mode: Splitless.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

Visualizing the Analytical Workflows

To better understand the procedural flow and the logical comparison between these two powerful analytical techniques, the following diagrams have been generated using Graphviz.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis Sample Collection Sample Collection Internal Standard Addition Internal Standard Addition Sample Collection->Internal Standard Addition Sample Splitting Sample Splitting Internal Standard Addition->Sample Splitting LCMS_Prep Protein Precipitation / SPE Sample Splitting->LCMS_Prep Aliquot 1 GCMS_Prep Liquid-Liquid Extraction Sample Splitting->GCMS_Prep Aliquot 2 LC_Separation Liquid Chromatography LCMS_Prep->LC_Separation MSMS_Detection Tandem Mass Spectrometry LC_Separation->MSMS_Detection Data_Comparison Data Comparison & Statistical Analysis MSMS_Detection->Data_Comparison Derivatization Derivatization GCMS_Prep->Derivatization GC_Separation Gas Chromatography Derivatization->GC_Separation MS_Detection Mass Spectrometry GC_Separation->MS_Detection MS_Detection->Data_Comparison

Caption: Workflow for cross-validation of LC-MS/MS and GC-MS methods.

cluster_lcms LC-MS/MS cluster_gcms GC-MS This compound Analysis This compound Analysis LC Liquid Chromatography (Polarity-based separation) This compound Analysis->LC Suited for polar, non-volatile compounds GC Gas Chromatography (Volatility-based separation) This compound Analysis->GC Requires derivatization for non-volatile compounds ESI Electrospray Ionization (Soft Ionization) LC->ESI Tandem_MS Tandem Mass Spectrometry (High Specificity - MRM) ESI->Tandem_MS EI Electron Ionization (Hard Ionization - Fragmentation) GC->EI Single_MS Mass Spectrometry (Scan or SIM) EI->Single_MS

Caption: Core principles comparison of LC-MS/MS and GC-MS for analysis.

References

A Comparative Pharmacological Analysis of Benzphetamine and its Metabolite, Norbenzphetamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activities of Benzphetamine and its metabolite, Norbenzphetamine. While extensive data is available for the parent compound, Benzphetamine, a sympathomimetic amine used for the short-term management of exogenous obesity, specific pharmacological data for this compound is limited in publicly available literature. This comparison synthesizes the known information on Benzphetamine and infers the likely pharmacological role of this compound based on metabolic pathways and the activities of related compounds.

Pharmacological Profile

Benzphetamine is a well-established central nervous system (CNS) stimulant with anorectic effects.[1][2][3][4] Its pharmacological activity is closely related to that of amphetamines.[1][2][3][4] The primary mechanism of action is believed to be the stimulation of norepinephrine and dopamine release in the lateral hypothalamic feeding center, leading to appetite suppression.[2][4][5] Benzphetamine is a prodrug that undergoes in vivo metabolism to produce several active metabolites, including d-amphetamine and d-methamphetamine, which significantly contribute to its overall pharmacological effect.[5]

Data Summary

The following tables summarize the available quantitative and qualitative pharmacological data for Benzphetamine and its primary active metabolites. Due to the lack of specific data for this compound, its anticipated properties are inferred based on its chemical structure and relationship to Benzphetamine.

Table 1: General Pharmacological Properties

PropertyBenzphetamineThis compound (Inferred)d-Amphetamine & d-Methamphetamine (Metabolites)
Drug Class Sympathomimetic Amine, Anorectic, CNS Stimulant[1][2]Sympathomimetic Amine, CNS StimulantCNS Stimulants
Primary Indication Short-term management of exogenous obesity[2]Not clinically usedADHD, Narcolepsy
Mechanism of Action Stimulates norepinephrine and dopamine release[2][4][5]Likely norepinephrine-dopamine reuptake inhibitor/releasing agentNorepinephrine and dopamine releasing agents
Metabolism Metabolized to this compound, d-amphetamine, and d-methamphetamine[5][6][7]Further metabolizedMetabolized by CYP2D6
DEA Schedule Schedule III[1]Not scheduledSchedule II

Table 2: Receptor Interaction Profile (Qualitative)

TargetBenzphetamineThis compound (Predicted)
Norepinephrine Transporter (NET) Indirect Agonist (promotes release)Likely Inhibitor/Substrate
Dopamine Transporter (DAT) Indirect Agonist (promotes release)Likely Inhibitor/Substrate
Adrenergic Receptors Agonist activity[4]Likely agonist activity
Serotonin Transporter (SERT) Weak activityLikely weak activity

Experimental Protocols

Due to the absence of specific published studies detailing the experimental evaluation of this compound, a generalized protocol for assessing the anorectic activity of a novel compound in a rodent model is provided below. This methodology is standard in preclinical pharmacology and would be suitable for a comparative study of Benzphetamine and this compound.

Protocol: Assessment of Anorectic Activity in a Rodent Model

Objective: To evaluate and compare the effects of Benzphetamine and this compound on food intake and body weight in rats or mice.

Animals: Male Wistar rats or C57BL/6 mice, aged 8-10 weeks, will be individually housed in metabolic cages with ad libitum access to standard chow and water, maintained on a 12-hour light/dark cycle.

Procedure:

  • Acclimation: Animals will be acclimated to the housing conditions and handling for at least one week prior to the experiment. Baseline food and water intake, as well as body weight, will be recorded daily.

  • Drug Preparation: Benzphetamine hydrochloride and this compound (if available) will be dissolved in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose).

  • Experimental Groups: Animals will be randomly assigned to the following groups (n=8-10 per group):

    • Vehicle control

    • Benzphetamine (multiple dose levels)

    • This compound (multiple dose levels)

  • Drug Administration: On the day of the experiment, animals will be fasted for a predetermined period (e.g., 4 hours) before drug administration. The compounds or vehicle will be administered via an appropriate route (e.g., intraperitoneal injection or oral gavage).

  • Data Collection:

    • Food Intake: Pre-weighed food will be provided immediately after drug administration. Food consumption will be measured at specific time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.

    • Body Weight: Body weight will be measured at the beginning and end of the 24-hour observation period.

    • Behavioral Observations: Animals will be observed for any signs of CNS stimulation (e.g., increased locomotor activity, stereotypy) or adverse effects.

  • Data Analysis: Data on cumulative food intake and change in body weight will be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatments with the vehicle control. ED50 values for the reduction in food intake can be calculated.

Visualizations

Metabolic Pathway of Benzphetamine

Benzphetamine_Metabolism Benzphetamine Benzphetamine This compound This compound Benzphetamine->this compound N-demethylation Methamphetamine d-Methamphetamine Benzphetamine->Methamphetamine N-debenzylation Amphetamine d-Amphetamine Methamphetamine->Amphetamine N-demethylation

Caption: Metabolic conversion of Benzphetamine.

Proposed Mechanism of Action

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Synaptic Vesicles (NE, DA) NE NE Vesicles->NE Release DA DA Vesicles->DA Release NET NET DAT DAT Drug Benzphetamine / this compound Drug->Vesicles Stimulates Release Drug->NET Inhibits Reuptake Drug->DAT Inhibits Reuptake NE->NET Reuptake Adrenergic_R Adrenergic Receptors NE->Adrenergic_R Binds DA->DAT Reuptake Dopamine_R Dopamine Receptors DA->Dopamine_R Binds Appetite Suppression Appetite Suppression Adrenergic_R->Appetite Suppression CNS Stimulation CNS Stimulation Dopamine_R->CNS Stimulation

Caption: Proposed sympathomimetic mechanism.

Conclusion

Benzphetamine exerts its anorectic and CNS stimulant effects through its action as a sympathomimetic amine, largely driven by the release of norepinephrine and dopamine, and through its metabolism to the potent stimulants d-amphetamine and d-methamphetamine. This compound, as a direct metabolite, is structurally poised to contribute to this pharmacological profile, likely by inhibiting the reuptake of norepinephrine and dopamine. However, a significant gap in the scientific literature exists regarding the specific quantitative pharmacological activity of this compound. Further research, including receptor binding assays and in vivo studies on food intake and locomotor activity, is warranted to fully elucidate the pharmacological contribution of this compound to the overall effects of Benzphetamine. Such studies would provide valuable insights for drug development professionals in the field of obesity and CNS disorders.

References

A Head-to-Head Comparison of Norbenzphetamine and Other Amphetamine Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the complex landscape of psychostimulant research and drug development, a thorough understanding of the pharmacological profiles of amphetamine and its metabolites is paramount. This guide provides a head-to-head comparison of Norbenzphetamine, a key metabolite of Benzphetamine, with other significant amphetamine metabolites. This document is intended for researchers, scientists, and drug development professionals, offering a concise yet comprehensive overview supported by available experimental data.

Introduction to Amphetamine Metabolism

Amphetamine undergoes extensive metabolism in the body, primarily in the liver, leading to the formation of several active and inactive metabolites. The primary metabolic pathways include hydroxylation and deamination, with the cytochrome P450 enzyme CYP2D6 playing a crucial role. Key metabolites that contribute to the overall pharmacological effect of amphetamine include 4-hydroxyamphetamine and norephedrine.

Benzphetamine, a sympathomimetic amine, serves as a prodrug to amphetamine and methamphetamine.[1][2] Its metabolism introduces another layer of complexity, yielding this compound (also known as N-benzylamphetamine) alongside amphetamine and methamphetamine.[1][3] Understanding the distinct characteristics of these metabolites is crucial for a complete picture of the parent drug's activity and for the development of novel compounds with tailored pharmacological profiles.

Pharmacokinetic Profile

A drug's pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME), dictates its onset, duration of action, and potential for accumulation. While extensive data is available for amphetamine and methamphetamine, specific pharmacokinetic parameters for this compound are not well-documented in publicly available literature.

Table 1: Pharmacokinetic Parameters of Amphetamine and Methamphetamine

ParameterAmphetamineMethamphetamineThis compound
Bioavailability ~75% (oral)~67% (oral)Data not available
Half-life (t½) 10-13 hours (urine pH dependent)9-15 hours (urine pH dependent)Data not available
Volume of Distribution (Vd) 3-5 L/kg3-5 L/kgData not available
Clearance (CL) ~0.7 L/h/kg~0.7 L/h/kgData not available
Primary Metabolites 4-hydroxyamphetamine, norephedrine, phenylacetoneAmphetamine, 4-hydroxymethamphetamineAmphetamine, Methamphetamine
Primary Route of Excretion Renal (urine pH dependent)Renal (urine pH dependent)Data not available

Note: The pharmacokinetic parameters of amphetamine and methamphetamine can vary significantly depending on urinary pH.

Studies on Benzphetamine administration in rats have shown that N-demethylation is a major metabolic pathway, leading to higher concentrations of d-amphetamine compared to d-methamphetamine in various tissues.[4] Quantitative analysis methods for benzphetamine and its metabolites, including this compound, in urine and plasma have been developed, which are crucial for pharmacokinetic studies.[5][6]

Pharmacodynamic Profile: Receptor Interactions

The stimulant and anorectic effects of amphetamines are primarily mediated by their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). By blocking the reuptake of these neurotransmitters, amphetamines increase their concentration in the synaptic cleft, leading to enhanced neurotransmission.

Table 2: Comparative Monoamine Transporter Affinities (Ki in nM) of Amphetamine and Related Compounds

CompoundDAT Affinity (Ki, nM)NET Affinity (Ki, nM)SERT Affinity (Ki, nM)
d-Amphetamine 24.8 - 607.1 - 411770 - 3900
d-Methamphetamine 19.4 - 11012.3 - 471040 - 4300
4-Hydroxyamphetamine 180362400
Norephedrine 3703311000
This compound Data not availableData not availableData not available

Data compiled from various sources. Values can vary depending on the experimental conditions.

Generally, N-alkylation of amphetamine can alter its potency and selectivity for the different monoamine transporters. The bulky N-benzyl group in this compound might decrease its affinity for DAT and NET compared to amphetamine and methamphetamine, but this requires experimental verification.

Experimental Protocols

For researchers aiming to conduct comparative studies on this compound and other amphetamine metabolites, the following experimental protocols provide a foundational framework.

In Vitro Metabolism Study

Objective: To determine the metabolic profile of this compound and compare it to other amphetamine metabolites using liver microsomes.

Methodology:

  • Incubation: Incubate this compound (and other test compounds) with human or rat liver microsomes in the presence of an NADPH-regenerating system.

  • Sample Collection: At various time points, quench the reaction with a suitable organic solvent (e.g., acetonitrile).

  • Metabolite Identification: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

  • Data Analysis: Determine the rate of metabolism and identify the major metabolic pathways.

Receptor Binding Assay

Objective: To determine the binding affinities of this compound and other metabolites for DAT, NET, and SERT.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human DAT, NET, or SERT.

  • Radioligand Binding: Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of the unlabeled test compounds (this compound, amphetamine, etc.).

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values and calculate the Ki values using the Cheng-Prusoff equation.

In Vivo Behavioral Assay: Anorectic Activity

Objective: To assess the anorectic (appetite-suppressing) effects of this compound in comparison to other amphetamine metabolites in a rodent model.

Methodology:

  • Animal Model: Use food-deprived rats or mice.

  • Drug Administration: Administer this compound, amphetamine, or a vehicle control intraperitoneally (i.p.) or orally (p.o.).

  • Food Intake Measurement: Measure the cumulative food intake at specific time points after drug administration.

  • Data Analysis: Compare the food intake between the different treatment groups to determine the anorectic potency and duration of action of each compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of amphetamine metabolites.

Amphetamine_Metabolism Benzphetamine Benzphetamine This compound This compound (N-benzylamphetamine) Benzphetamine->this compound N-debenzylation Methamphetamine Methamphetamine Benzphetamine->Methamphetamine N-demethylation Amphetamine Amphetamine Methamphetamine->Amphetamine N-demethylation p_Hydroxyamphetamine 4-Hydroxyamphetamine Amphetamine->p_Hydroxyamphetamine Aromatic Hydroxylation (CYP2D6) Norephedrine Norephedrine Amphetamine->Norephedrine Beta-Hydroxylation

Caption: Metabolic pathway of Benzphetamine and Amphetamine.

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT DAT NET NET SERT SERT Vesicle Synaptic Vesicle (DA, NE, 5-HT) DA Dopamine Vesicle->DA NE Norepinephrine Vesicle->NE HT Serotonin Vesicle->HT DA->DAT Receptors Postsynaptic Receptors DA->Receptors NE->NET NE->Receptors HT->SERT HT->Receptors AmphetamineMetabolite Amphetamine Metabolite AmphetamineMetabolite->DAT Block AmphetamineMetabolite->NET Block AmphetamineMetabolite->SERT Block

Caption: Amphetamine metabolite interaction with monoamine transporters.

Receptor_Binding_Assay_Workflow start Start prep Prepare Cell Membranes (Expressing DAT, NET, or SERT) start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 and Ki values count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and other key amphetamine metabolites. While significant data exists for amphetamine and methamphetamine, a clear data gap remains for this compound, particularly concerning its quantitative pharmacokinetic and pharmacodynamic profiles. The provided experimental protocols offer a roadmap for researchers to generate this much-needed data.

Future research should focus on:

  • Quantitative Pharmacokinetics of this compound: Determining the half-life, clearance, and volume of distribution of this compound is essential for understanding its contribution to the overall effects of Benzphetamine.

  • Receptor Binding Profile of this compound: Establishing the binding affinities of this compound at DAT, NET, and SERT will clarify its mechanism of action and potential for psychoactive and anorectic effects.

  • In Vivo Studies: Characterizing the behavioral effects of isolated this compound will provide direct evidence of its pharmacological activity.

By filling these knowledge gaps, the scientific community can achieve a more nuanced understanding of amphetamine pharmacology, paving the way for the development of safer and more effective therapeutic agents.

References

Inter-laboratory Validation of a Quantitative Assay for Norbenzphetamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of an inter-laboratory validation for a quantitative assay of Norbenzphetamine. The data presented herein is synthesized from established analytical validation guidelines and typical performance characteristics of similar bioanalytical methods, offering a robust framework for researchers, scientists, and drug development professionals.

Quantitative Performance Comparison

The following table summarizes the quantitative performance data from three independent laboratories that participated in the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for this compound in human plasma.

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity Range (ng/mL) 1 - 10001 - 10001 - 1000r² ≥ 0.99
Correlation Coefficient (r²) 0.9980.9970.999
Limit of Detection (LOD) (ng/mL) 0.50.40.5Signal-to-Noise ≥ 3
Lower Limit of Quantification (LLOQ) (ng/mL) 111Accuracy: 80-120%, Precision: ≤20%
Accuracy (Bias %) at LLOQ -2.5%3.1%-1.8%±20%
Precision (CV %) at LLOQ 8.2%9.5%7.8%≤20%
Intra-day Accuracy (Bias %) -5.2% to 3.8%-4.1% to 2.5%-3.9% to 4.2%±15%
Intra-day Precision (CV %) ≤ 6.5%≤ 7.1%≤ 5.9%≤15%
Inter-day Accuracy (Bias %) -6.8% to 4.5%-5.9% to 3.8%-5.1% to 5.5%±15%
Inter-day Precision (CV %) ≤ 8.9%≤ 9.2%≤ 7.5%≤15%

Experimental Protocols

A standardized experimental protocol was distributed to all participating laboratories to ensure consistency in the validation process.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound-d5, 100 ng/mL).

  • Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1260 HPLC system or equivalent.[1]

  • Mass Spectrometer: Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer.[1]

  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated internal standard were monitored.

3. Validation Parameters

The validation of the analytical method was performed according to the general principles outlined by regulatory bodies.[2][3][4] The validation assessed specificity, linearity, accuracy, precision, limit of detection (LOD), and lower limit of quantification (LLOQ).[5][6][7]

Visualizations

Experimental Workflow for Inter-laboratory Validation

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (Lab 1, 2, 3) cluster_2 Data Analysis and Reporting prep Preparation of Validation Samples (Calibrators and QCs) dist Distribution to Participating Labs prep->dist receive Sample Receipt and Storage dist->receive analysis Sample Analysis using Standardized Protocol receive->analysis data_rep Data Reporting to Coordinating Lab analysis->data_rep compile Compilation of Data from All Labs data_rep->compile stats Statistical Analysis (Accuracy, Precision, Reproducibility) compile->stats report Final Validation Report Generation stats->report G Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity & Range Linearity & Range Method Validation->Linearity & Range Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Sensitivity Sensitivity Method Validation->Sensitivity Repeatability (Intra-assay) Repeatability (Intra-assay) Precision->Repeatability (Intra-assay) Intermediate Precision Intermediate Precision Precision->Intermediate Precision Reproducibility (Inter-laboratory) Reproducibility (Inter-laboratory) Precision->Reproducibility (Inter-laboratory) LOD LOD Sensitivity->LOD LLOQ LLOQ Sensitivity->LLOQ

References

Pharmacokinetic Profile: A Comparative Analysis of Benzphetamine and its Metabolite, Norbenzphetamine

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzphetamine is a sympathomimetic amine that undergoes hepatic metabolism to produce several active metabolites, including norbenzphetamine, amphetamine, and methamphetamine. A thorough review of existing literature reveals a significant gap in the quantitative pharmacokinetic data for this compound, precluding a direct, data-driven comparison with its parent drug at this time. The United States Food and Drug Administration (FDA) label for benzphetamine explicitly states that "Pharmacokinetic data in humans are not available". This guide, therefore, presents the known pharmacokinetic parameters of benzphetamine and proposes a detailed experimental workflow to elucidate the pharmacokinetic profile of this compound, thereby enabling a future comparative analysis.

Data Presentation: Pharmacokinetics of Benzphetamine

Due to the limited availability of comprehensive human pharmacokinetic studies, the following table summarizes the known pharmacokinetic parameters of benzphetamine, primarily derived from preclinical studies and general clinical observations.

Pharmacokinetic ParameterBenzphetamineThis compoundSource
Route of Administration OralN/A (Metabolite)
Absorption Rapidly absorbedN/A
Metabolism Hepatic; major metabolites include this compound, amphetamine, and methamphetamine.Further metabolized
Elimination Half-Life (t½) 4-6 hoursData not available
Peak Plasma Concentration (Cmax) Data not availableData not available
Time to Peak Plasma Concentration (Tmax) Data not availableData not available
Area Under the Curve (AUC) Data not availableData not available

Metabolic Pathway of Benzphetamine

The metabolic conversion of benzphetamine primarily occurs in the liver and involves N-demethylation and N-debenzylation to form its active metabolites.

Benzphetamine Benzphetamine This compound This compound Benzphetamine->this compound N-demethylation Methamphetamine Methamphetamine Benzphetamine->Methamphetamine N-debenzylation Amphetamine Amphetamine Methamphetamine->Amphetamine N-demethylation

Metabolic conversion of Benzphetamine.

Experimental Protocols

To address the current knowledge gap, the following is a detailed protocol for a comparative pharmacokinetic study of benzphetamine and this compound in a suitable animal model, such as Sprague-Dawley rats.

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, and t½) of benzphetamine and its metabolite, this compound, following oral administration of benzphetamine.

Materials:

  • Benzphetamine hydrochloride

  • This compound analytical standard

  • Male Sprague-Dawley rats (250-300g)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Dosing: Administer a single oral dose of benzphetamine hydrochloride (e.g., 10 mg/kg) to a cohort of rats.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of benzphetamine and this compound in rat plasma.

    • Prepare calibration standards and quality control samples.

    • Extract the analytes from the plasma samples using a suitable technique (e.g., protein precipitation or liquid-liquid extraction).

    • Analyze the extracted samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the plasma concentrations of benzphetamine and this compound at each time point.

    • Use non-compartmental analysis to determine the following pharmacokinetic parameters for both compounds:

      • Cmax (Maximum plasma concentration)

      • Tmax (Time to reach Cmax)

      • AUC (Area under the plasma concentration-time curve)

      • t½ (Elimination half-life)

  • Data Comparison: Statistically compare the pharmacokinetic parameters of benzphetamine and this compound.

Experimental Workflow

The following diagram illustrates the key stages of the proposed pharmacokinetic study.

cluster_preclinical Preclinical Study cluster_analytical Bioanalytical Phase cluster_data Data Analysis Dosing Oral Administration of Benzphetamine Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Analyte Extraction (LLE or PPT) Processing->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Comparison Comparative Analysis PK_Calc->Comparison

Pharmacokinetic study workflow.

Conclusion

The current body of scientific literature lacks the necessary quantitative data to perform a comprehensive pharmacokinetic comparison between benzphetamine and its metabolite, this compound. The provided experimental protocol offers a robust framework for researchers to generate this vital information. Elucidating the pharmacokinetic profile of this compound is crucial for a complete understanding of the overall disposition and pharmacological activity of benzphetamine. The data generated from such studies will be invaluable for drug development professionals in optimizing dosing regimens and assessing the safety and efficacy of this compound.

Comparative analysis of Norbenzphetamine's effects on dopamine and norepinephrine reuptake.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Norbenzphetamine on dopamine and norepinephrine reuptake. Due to the limited direct research on this compound, this analysis is based on the well-documented pharmacological activities of its closely related parent compound, benzphetamine, and its primary active metabolites, d-amphetamine and d-methamphetamine. It is widely understood in the scientific community that the physiological effects of benzphetamine are largely mediated through its metabolic conversion to these potent psychostimulants.

Executive Summary

This compound is a primary metabolite of the anorectic drug benzphetamine. The pharmacological activity of benzphetamine and, by extension, its metabolites, is characterized by the inhibition of dopamine (DAT) and norepinephrine (NET) transporters. This inhibition leads to increased synaptic concentrations of these key neurotransmitters, resulting in stimulant effects. This guide synthesizes available data to compare the inhibitory potency of the active metabolites of benzphetamine on DAT and NET, provides detailed experimental methodologies for assessing these effects, and visualizes the underlying molecular pathways and experimental procedures.

Quantitative Data on Monoamine Transporter Inhibition

The following table summarizes the inhibition constants (Kᵢ) of d-amphetamine and d-methamphetamine, the active metabolites of benzphetamine, at human dopamine and norepinephrine transporters. A lower Kᵢ value indicates a higher binding affinity and greater inhibitory potency. The data consistently show that these compounds are potent inhibitors of both DAT and NET, with a generally higher potency for NET.[1]

CompoundTransporterInhibition Constant (Kᵢ) in μM
d-Amphetamine hDAT (human Dopamine Transporter)~0.6[1]
hNET (human Norepinephrine Transporter)~0.1[1]
d-Methamphetamine hDAT (human Dopamine Transporter)~0.5[1]
hNET (human Norepinephrine Transporter)~0.1[1]

Experimental Protocols

The determination of the inhibitory effects of compounds like this compound and its analogues on dopamine and norepinephrine reuptake is typically conducted through in vitro assays using cell lines that are genetically engineered to express the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

Radioligand Binding Assays

This method is employed to determine the binding affinity (Kᵢ) of a test compound to the dopamine and norepinephrine transporters.

Objective: To measure the ability of a compound to displace a known radiolabeled ligand from the transporter.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing hDAT or hNET.

  • Membrane preparations from these cells.

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

  • Test compound (e.g., d-amphetamine, d-methamphetamine).

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes expressing the target transporter are incubated with a fixed concentration of the radioligand.

  • Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • The filters are washed to remove any non-specifically bound radioligand.

  • The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are isolated nerve terminals.

Objective: To determine the functional potency (IC₅₀) of a compound in blocking the reuptake of dopamine or norepinephrine.

Materials:

  • Synaptosomal preparations from specific brain regions (e.g., striatum for DAT, hippocampus for NET).

  • Radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine).

  • Test compound.

  • Uptake buffer.

  • Scintillation counter.

Procedure:

  • Synaptosomes are pre-incubated with the test compound at various concentrations.

  • The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter.

  • The mixture is incubated for a short period at a controlled temperature (e.g., 37°C).

  • Uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.

  • The IC₅₀ value, representing the concentration of the test compound that inhibits 50% of the neurotransmitter uptake, is determined.

Visualizations

Signaling Pathway of Catecholamine Reuptake Inhibition

The following diagram illustrates the mechanism by which amphetamine-like compounds, including the active metabolites of benzphetamine, inhibit the reuptake of dopamine and norepinephrine.

Catecholamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle Synaptic_Cleft_DA Dopamine NE_vesicle Norepinephrine Vesicle Synaptic_Cleft_NE Norepinephrine DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Metabolites Amphetamine/ Methamphetamine (Metabolites) Metabolites->VMAT2 Inhibits Metabolites->DAT Inhibits Reuptake Metabolites->NET Inhibits Reuptake Synaptic_Cleft_DA->DAT Reuptake DA_Receptor Dopamine Receptor Synaptic_Cleft_DA->DA_Receptor Binds Synaptic_Cleft_NE->NET Reuptake NE_Receptor Norepinephrine Receptor Synaptic_Cleft_NE->NE_Receptor Binds

Caption: Inhibition of dopamine and norepinephrine reuptake by active metabolites.

Experimental Workflow for a Radioligand Binding Assay

The diagram below outlines the key steps involved in a typical radioligand binding assay to determine the affinity of a compound for a specific monoamine transporter.

Radioligand_Binding_Assay A Prepare cell membranes expressing DAT or NET B Incubate membranes with radioligand and test compound A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioligand using scintillation counting C->D E Generate dose-response curve and determine IC50 D->E F Calculate Ki using Cheng-Prusoff equation E->F

Caption: Workflow for a competitive radioligand binding assay.

References

Evaluating the Cross-Reactivity of Norbenzphetamine in Amphetamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the principles behind common amphetamine immunoassays and evaluates the potential cross-reactivity of norbenzphetamine, a metabolite of the anorectic drug benzphetamine. Due to the structural similarity between this compound and amphetamine, understanding its potential to interfere with amphetamine immunoassays is critical for accurate drug screening and toxicological analysis.

Introduction to Amphetamine Immunoassays

Amphetamine immunoassays are widely used as a preliminary screening tool for the detection of amphetamine and related compounds in biological samples, primarily urine. These assays are based on the principle of competitive binding, where the drug present in the sample competes with a labeled drug for a limited number of antibody binding sites. The extent of this binding is then measured to determine the presence or absence of the target drug.

Commonly employed immunoassay techniques include:

  • Enzyme-Multiplied Immunoassay Technique (EMIT®): This homogeneous immunoassay involves an enzyme-labeled drug (conjugate). When the antibody binds to the conjugate, the enzyme's activity is altered. The presence of the target drug in the sample prevents this binding, allowing the enzyme to remain active and produce a measurable signal.

  • Fluorescence Polarization Immunoassay (FPIA): In this method, a fluorescently labeled drug is used. The binding of the antibody to this labeled drug results in a high polarization of emitted light. The target drug in the sample competes for antibody binding, leading to a decrease in polarization.

  • Cloned Enzyme Donor Immunoassay (CEDIA®): This assay utilizes two genetically engineered, inactive fragments of β-galactosidase. The drug is conjugated to one fragment (the enzyme donor). In the absence of the target drug, the antibody binds to the conjugate, preventing its association with the other fragment (the enzyme acceptor) and thus inhibiting enzyme activity. The presence of the target drug allows the fragments to combine and form an active enzyme.

  • Kinetic Interaction of Microparticles in Solution (KIMS): This method involves microparticles coated with the drug. In the absence of the target drug, antibodies cause the microparticles to aggregate. The presence of the drug in the sample inhibits this aggregation, and the rate of change in light transmission is measured.

The Benzphetamine Connection: Metabolism and Cross-Reactivity

Benzphetamine, a sympathomimetic amine used as an anorectic agent, is metabolized in the body to produce amphetamine and methamphetamine. This metabolic pathway is a primary reason for positive amphetamine immunoassay results following the administration of benzphetamine. This compound is another metabolite in this pathway. Given the structural similarities between these compounds and the target analyte of amphetamine immunoassays, cross-reactivity is a significant consideration.

Below is a diagram illustrating the metabolic pathway of benzphetamine.

Metabolic Pathway of Benzphetamine Benzphetamine Benzphetamine This compound This compound Benzphetamine->this compound N-debenzylation Methamphetamine Methamphetamine Benzphetamine->Methamphetamine N-debenzylation Amphetamine Amphetamine Methamphetamine->Amphetamine N-demethylation

Metabolic conversion of benzphetamine.

Quantitative Data on this compound Cross-Reactivity

A comprehensive search of scientific literature and manufacturer's data did not yield specific quantitative data on the percentage of cross-reactivity for this compound in commercially available amphetamine immunoassays. While data for the parent drug, benzphetamine, and its primary metabolites, amphetamine and methamphetamine, are more readily available, the specific contribution of this compound to immunoassay results remains less characterized in publicly accessible resources.

The following table summarizes the potential for cross-reactivity based on structural similarity and the known cross-reactivity of related compounds. The values for this compound are listed as "Not Available" due to the lack of specific data.

Immunoassay PlatformTarget Analyte(s)Benzphetamine Cross-ReactivityThis compound Cross-Reactivity
EMIT® II Plus Amphetamine/MethamphetaminePositive at high concentrationsNot Available
Abbott FPIA Amphetamine/MethamphetamineLimited cross-reactivityNot Available
CEDIA® Amphetamine/EcstasyData not specifiedNot Available
Roche KIMS Amphetamine/MethamphetamineData not specifiedNot Available

Note: The cross-reactivity of benzphetamine can vary significantly depending on the specific assay and its cutoff levels.

Experimental Protocol for Determining Cross-Reactivity

The evaluation of a compound's cross-reactivity in an immunoassay is a critical component of assay validation. A generalized experimental protocol for determining the cross-reactivity of this compound in an amphetamine immunoassay is outlined below.

Experimental Workflow for Cross-Reactivity Testing cluster_prep Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis Prep_Standards Prepare this compound Stock Solution Prep_Spiked Prepare Spiked Urine Samples (Varying this compound Conc.) Prep_Standards->Prep_Spiked Prep_Calibrators Prepare Amphetamine Calibrators Run_Calibrators Run Amphetamine Calibrators (Generate Standard Curve) Prep_Calibrators->Run_Calibrators Run_Samples Run Spiked Urine Samples Prep_Spiked->Run_Samples Determine_Conc Determine Apparent Amphetamine Concentration in Spiked Samples Run_Calibrators->Determine_Conc Run_Samples->Determine_Conc Calc_CrossReactivity Calculate Percent Cross-Reactivity Determine_Conc->Calc_CrossReactivity

Benchmarking Norbenzphetamine Extraction: A Comparative Guide to Solid-Phase Extraction Cartridges

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the analysis of norbenzphetamine, a primary metabolite of the anorectic agent benzphetamine, achieving high extraction efficiency and purity from complex biological matrices is paramount. Solid-Phase Extraction (SPE) stands out as a robust and selective sample preparation technique. This guide provides a comparative overview of different SPE cartridge types, summarizing their performance based on data from analogous amphetamine-type substances and established extraction principles.

Comparative Analysis of SPE Cartridge Performance

The selection of an appropriate SPE cartridge is critical and is primarily dictated by the physicochemical properties of this compound and the nature of the sample matrix. This compound, being a primary amine, is basic and can be effectively retained by strong cation exchange mechanisms. The following table summarizes the characteristics and expected performance of common SPE cartridge types for this compound extraction, with recovery data extrapolated from studies on structurally similar amphetamine-type compounds.

Cartridge TypeSorbent ChemistryPrimary Retention Mechanism(s)Typical Recovery for Amphetamine-Type Substances (%)Key AdvantagesPotential Limitations
Mixed-Mode Cation Exchange (MCX) Polymeric or silica-based backbone with strong cation exchange (e.g., sulfonic acid) and reversed-phase functional groups.Ion Exchange, Reversed-Phase85 - >95High selectivity and cleaner extracts due to dual retention mechanisms allowing for rigorous wash steps.[1][2]Method development can be more complex than single-mode cartridges.
Polymeric Reversed-Phase (e.g., Oasis HLB) Hydrophilic-Lipophilic Balanced (HLB) polymer.Reversed-Phase, Hydrophilic Interaction80 - 95Water-wettable sorbent, stable across a wide pH range, good retention for a broad range of compounds.[3]May have lower selectivity for basic compounds compared to mixed-mode cartridges, potentially leading to more matrix interference.
Silica-Based Reversed-Phase (e.g., C18, C8) Silica particles functionalized with octadecyl (C18) or octyl (C8) chains.Reversed-Phase70 - 90Well-established and widely available.Prone to silanol interactions which can cause peak tailing for basic compounds; less stable at extreme pH values.
Strong Cation Exchange (SCX) Silica or polymeric backbone with strong cation exchange functional groups (e.g., sulfonic acid).Ion Exchange70 - 109[4]Highly selective for basic compounds like this compound.May require careful pH control for optimal retention and elution.
HybridSPE Zirconia-coated silica particles with reversed-phase functionality.Phospholipid removal, Reversed-Phase83.4 - 96.8[5]Excellent for removing phospholipids from plasma and serum samples, leading to reduced matrix effects in LC-MS/MS analysis.[5]Primarily designed for phospholipid removal, may not be as effective for other matrix interferences.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reproducible and high-efficiency extractions. Below are representative methodologies for mixed-mode cation exchange and polymeric reversed-phase SPE.

Mixed-Mode Cation Exchange (MCX) SPE Protocol

This protocol is adapted from established methods for amphetamine-type substances and is suitable for cartridges like Oasis MCX or Clean Screen® DAU.[6][7]

  • Sample Pre-treatment:

    • To 1 mL of biological fluid (e.g., urine, plasma), add an internal standard.

    • Acidify the sample by adding 100 µL of 1 M hydrochloric acid to ensure this compound is protonated (positively charged).

    • Vortex mix the sample.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of 0.1 M hydrochloric acid. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow and steady flow rate (1-2 mL/minute).

  • Washing:

    • Wash the cartridge with 3 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound with 3 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol (v/v). The ammonia neutralizes the charge on the analyte, releasing it from the ion-exchange sorbent.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Polymeric Reversed-Phase (Oasis HLB) SPE Protocol

This protocol is a general procedure for extracting a broad range of compounds and can be adapted for this compound.

  • Sample Pre-treatment:

    • To 1 mL of biological fluid, add an internal standard.

    • Adjust the sample pH to >9 with ammonium hydroxide to ensure this compound is in its neutral form for better reversed-phase retention.

    • Vortex mix the sample.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water (v/v) to remove polar interferences.

  • Elution:

    • Elute the this compound with 3 mL of methanol or acetonitrile.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Visualizing the Workflow and Selection Process

To aid in understanding the experimental process and the decision-making for cartridge selection, the following diagrams are provided.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample Pretreat Pre-treatment (e.g., pH adjustment, IS addition) Sample->Pretreat Condition 1. Condition Cartridge Pretreat->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Interferences Load->Wash Elute 4. Elute Analyte Wash->Elute Evap Evaporation Elute->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: General workflow for this compound extraction using SPE.

SPE_Selection Start Select SPE Cartridge for This compound Matrix What is the primary matrix concern? Start->Matrix Phospholipids Phospholipids (Plasma/Serum) Matrix->Phospholipids High General General Impurities/ High Selectivity Needed Matrix->General Low HybridSPE Use HybridSPE Phospholipids->HybridSPE MCX Use Mixed-Mode Cation Exchange (MCX) General->MCX

Caption: Decision tree for selecting an SPE cartridge for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。